N-Formylmethionine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-formamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUSHNKNPOHWEZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863357 | |
| Record name | N-Formylmethionine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | N-Formylmethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | N-Formyl-L-methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4289-98-9 | |
| Record name | N-Formylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Formylmethionine | |
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| Record name | N-Formylmethionine | |
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| URL | https://www.drugbank.ca/drugs/DB04464 | |
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| Record name | N-Formylmethionine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMYLMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS9357B4XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Formyl-L-methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Initiator: An In-Depth Technical Guide to the Discovery and History of N-Formylmethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylmethionine (fMet) is a modified amino acid that plays a pivotal role in the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. Its discovery in the 1960s was a landmark achievement in molecular biology, unraveling a fundamental difference between prokaryotic and eukaryotic translation. Beyond its canonical role in protein synthesis, fMet has emerged as a key molecule in innate immunity, acting as a potent chemoattractant for phagocytic cells. More recently, a novel function for fMet has been uncovered as a degradation signal (N-degron) in both bacteria and eukaryotes, highlighting its multifaceted involvement in cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies that have shaped our understanding of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this fascinating molecule and its therapeutic potential.
The Discovery and Early History of this compound
The journey to understanding the unique role of this compound in protein synthesis began with observations of the N-terminal amino acids of bacterial proteins.
The N-Terminus Puzzle
In the early 1960s, studies on the amino acid composition of proteins from Escherichia coli revealed a non-random distribution of N-terminal residues. This led to the hypothesis that a specific mechanism must initiate protein synthesis.
The Breakthrough: Discovery of N-Formylmethionyl-tRNA
The seminal discovery came in 1964 when Kjeld Marcker and Frederick Sanger identified a peculiar methionyl-tRNA species in E. coli that carried a formyl group on its amino group, which they named N-formyl-methionyl-sRNA (now known as fMet-tRNAfMet).[1][2][3] They astutely proposed that this blocked amino group would prevent its incorporation into the growing polypeptide chain, making it an ideal candidate for the initiating amino acid.[1]
Confirmation as the Initiator
This hypothesis was swiftly confirmed in 1966 through the elegant in vitro experiments conducted by John M. Adams and Mario R. Capecchi.[4][5] They demonstrated that N-formylmethionyl-tRNA was indeed the initiator of protein synthesis in an E. coli cell-free system.[4][5] Their work, along with further studies, solidified the understanding that protein synthesis in bacteria starts with fMet.[6][7][8][9]
The Central Role of fMet in Protein Synthesis Initiation
This compound is exclusively used for the initiation of protein synthesis in prokaryotes and organelles of endosymbiotic origin, a process that is distinct from that in the cytosol of eukaryotes.
The Formylation Reaction
The formylation of methionine occurs after it has been attached to its specific initiator tRNA (tRNAfMet) by methionyl-tRNA synthetase. The enzyme methionyl-tRNA formyltransferase then catalyzes the transfer of a formyl group from N10-formyltetrahydrofolate to the amino group of the methionyl moiety.
Initiation Complex Formation
The fMet-tRNAfMet is specifically recognized by initiation factor 2 (IF2) and delivered to the P-site of the 30S ribosomal subunit, where it binds to the AUG start codon on the mRNA. This forms the 30S initiation complex, a crucial step in setting the correct reading frame for translation.
Post-Translational Modification: Deformylation and Excision
Following initiation, the N-terminal formyl group is often removed by the enzyme peptide deformylase. Subsequently, the methionine residue itself can be cleaved off by methionine aminopeptidase, depending on the nature of the adjacent amino acid.
Key Experimental Protocols
The elucidation of the role of this compound was made possible by the development of sophisticated in vitro biochemical assays.
In Vitro Protein Synthesis Initiation with fMet-tRNA
This protocol, adapted from early studies, allows for the recapitulation of protein synthesis initiation in a controlled environment.
Materials:
-
S-30 extract from E. coli (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation factors)
-
mRNA template (e.g., viral RNA or synthetic polynucleotides)
-
ATP and GTP (energy source)
-
A mixture of 20 amino acids
-
35S-labeled Methionine or 3H-labeled formyl group donor (for detection)
-
N10-formyltetrahydrofolate (formyl group donor)
-
Reaction buffer (containing Tris-HCl, MgCl2, NH4Cl, and a reducing agent like DTT)
Methodology:
-
Preparation of fMet-tRNAfMet: Incubate S-30 extract with tRNA, methionine, ATP, and N10-formyltetrahydrofolate to generate fMet-tRNAfMet. Radiolabeling can be incorporated at this stage.
-
Initiation Complex Formation: Combine the prepared fMet-tRNAfMet with the 30S ribosomal subunits, mRNA template, and initiation factors (IF1, IF2, IF3) in the reaction buffer.
-
70S Ribosome Assembly: Add 50S ribosomal subunits to the mixture to allow the formation of the 70S initiation complex.
-
Analysis: The incorporation of radiolabeled fMet into polypeptides can be measured by trichloroacetic acid (TCA) precipitation followed by scintillation counting. The formation of the initiation complex can be analyzed by techniques like sucrose (B13894) gradient centrifugation or filter binding assays.
Ribosome Filter Binding Assay for fMet-tRNA
This assay is used to measure the binding of fMet-tRNAfMet to ribosomes in the presence of a specific mRNA codon.
Materials:
-
Purified 70S ribosomes from E. coli
-
Radiolabeled fMet-tRNAfMet
-
Synthetic mRNA trinucleotide (e.g., AUG)
-
Binding buffer (containing Tris-HCl, MgCl2, KCl)
-
Nitrocellulose filters
Methodology:
-
Binding Reaction: Incubate ribosomes, radiolabeled fMet-tRNAfMet, and the mRNA trinucleotide in the binding buffer at the appropriate temperature (e.g., 24°C).
-
Filtration: Pass the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound tRNA.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of fMet-tRNAfMet bound to the ribosomes.
Quantitative Data on this compound
The following tables summarize key quantitative data related to the interactions and enzymatic activities involving this compound.
| Ligand | Receptor | Binding Affinity (Kd or EC50) | Reference |
| N-formyl-Met-Leu-Phe (fMLF) | Human FPR1 | ~1 nM (Kd) | [10] |
| N-formyl-Met-Leu-Phe (fMLF) | Human FPR2 | ~430 nM (Kd) | [10] |
| N-formyl-Met-Ile-Phe-Leu (fMIFL) | Human FPR1 | ≤ 5 x 10-10 M | [11] |
| N-formyl-Met-Ile-Val-Ile-Leu (fMIVIL) | Human FPR2 | 89 nM (EC50) | [10] |
| Table 1: Binding Affinities of N-formyl Peptides to Formyl Peptide Receptors (FPRs). |
| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Organism | Reference |
| Methionyl-tRNA Formyltransferase | Met-tRNAfMet | 2.5 µM | 1.8 s-1 | 7.2 x 105 | E. coli | [7] |
| Peptide Deformylase | fMet-Ala-Ser | 1.4 mM | 25 s-1 | 1.8 x 104 | E. coli | [12] |
| Peptide Deformylase | fMet-Ala-Ser | 2.1 mM | 0.2 s-1 | 95 | Human | [1] |
| Table 2: Kinetic Parameters of Enzymes Involved in fMet Metabolism. |
Signaling Pathways Involving this compound
Beyond its role in protein synthesis, this compound is a key player in two significant signaling pathways.
Innate Immune Response via Formyl Peptide Receptors (FPRs)
N-formyl peptides, released by bacteria or from damaged mitochondria, are potent chemoattractants for leukocytes, particularly neutrophils. This response is mediated by a family of G protein-coupled receptors (GPCRs) called Formyl Peptide Receptors (FPRs).
Caption: FPR1 signaling pathway in innate immune cells.
The fMet/N-Degron Pathway: A Signal for Protein Degradation
Recently, a novel role for N-terminal fMet as a degradation signal (N-degron) has been identified in both bacteria and eukaryotes. This pathway, termed the fMet/N-degron pathway, targets proteins for degradation, playing a role in protein quality control.
Caption: Eukaryotic fMet/N-degron pathway for protein degradation.
Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures used to study this compound.
Workflow for In Vitro Protein Synthesis Initiation Assay
Caption: Workflow for in vitro protein synthesis initiation.
Workflow for Characterizing the fMet/N-degron Pathway
Caption: Workflow for studying the fMet/N-degron pathway.
Conclusion and Future Directions
The discovery of this compound revolutionized our understanding of protein synthesis and provided a key piece of evidence for the endosymbiotic theory of mitochondrial and chloroplast origin. The subsequent elucidation of its role in innate immunity has opened up new avenues for the development of therapeutics targeting inflammatory and infectious diseases. The more recent discovery of the fMet/N-degron pathway adds another layer of complexity to the functions of this modified amino acid, with implications for protein quality control and cellular homeostasis.
Future research will likely focus on further dissecting the intricate signaling networks regulated by fMet and its receptors, exploring the full extent of the fMet/N-degron pathway in various physiological and pathological contexts, and leveraging this knowledge to design novel diagnostic and therapeutic strategies. The ongoing exploration of this compound continues to be a vibrant and exciting area of biomedical research.
References
- 1. Kinetic parameters for human polypeptide defo - Various - BNID 104974 [bionumbers.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Induced fit of a peptide loop of methionyl-tRNA formyltransferase triggered by the initiator tRNA substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. N-terminal methionine excision of proteins creates tertiary destabilizing N-degrons of the Arg/N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 10. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural variation and inhibitor binding in polypeptide deformylase from four different bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
N-Formylmethionine as a Damage-Associated Molecular Pattern (DAMP): A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of N-formylmethionine (fMet) as a critical damage-associated molecular pattern (DAMP). Originating from bacteria and mitochondria, fMet peptides are potent activators of the innate immune system, primarily through their interaction with formyl peptide receptors (FPRs). This document details the molecular recognition of fMet, the intricate signaling pathways initiated upon receptor engagement, and the subsequent cellular responses that orchestrate inflammation. Furthermore, this guide offers comprehensive, step-by-step experimental protocols for studying fMet-mediated effects, quantitative data on receptor-ligand interactions, and visual representations of key biological processes to support researchers, scientists, and drug development professionals in this field.
Introduction: this compound as a Primordial Signal of Danger
The innate immune system has evolved to recognize conserved molecular structures associated with pathogens, known as pathogen-associated molecular patterns (PAMPs), and endogenous molecules released from damaged cells, termed damage-associated molecular patterns (DAMPs).[1][2] this compound (fMet) is a unique molecule that functions as both a PAMP and a DAMP.[3] Protein synthesis in bacteria and mitochondria is initiated with fMet, a feature not present in eukaryotic cytosolic protein synthesis.[4] Consequently, the release of fMet-containing peptides from bacteria during infection or from mitochondria following tissue injury serves as a potent "eat me" signal to the innate immune system.[4][5]
These formylated peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) called formyl peptide receptors (FPRs), which are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[1][6][7] In humans, three FPRs have been identified: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[6] This guide will primarily focus on FPR1, the high-affinity receptor for many fMet peptides, and its role in orchestrating the inflammatory response.[8]
Molecular Recognition: The Formyl Peptide Receptor Family
The interaction between fMet-containing peptides and FPRs is the initial critical step in the inflammatory cascade. The affinity of these interactions is a key determinant of the subsequent biological response.
Formyl Peptide Receptors (FPRs)
FPRs are members of the seven-transmembrane G protein-coupled receptor superfamily.[1] They are characterized by their ability to bind N-formylated peptides.[6]
-
FPR1: Exhibits high affinity for a wide range of N-formylated peptides, including the archetypal bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF).[8]
-
FPR2/ALX: Is a more promiscuous receptor, binding to a broader array of ligands, including some formylated peptides (with generally lower affinity than FPR1), as well as non-formylated peptides and lipid mediators like lipoxin A4.[1][9]
-
FPR3: The least characterized member of the family, its physiological role remains largely unclear.[10]
Ligand Binding and Affinity
The binding of fMet peptides to FPR1 is a high-affinity interaction, with dissociation constants (Kd) typically in the nanomolar range. The N-formyl group on the methionine residue is a critical determinant for high-affinity binding to FPR1.[9] The subsequent amino acid sequence of the peptide also influences binding affinity and receptor activation.
Table 1: Binding Affinities (Kd) of N-Formyl Peptides to Human FPR1 and FPR2
| Ligand | Receptor | Binding Affinity (Kd) (nM) | Reference(s) |
| fMLF | FPR1 | ~1 | [8] |
| fMLF | FPR2 | ~430 | [1][11] |
| fMLFK | FPR2 | - | [12] |
| fMLFIK | FPR2 | - | [12] |
Note: A dash (-) indicates that the precise Kd value was not specified in the provided search results, though the references indicate these peptides are more potent agonists for FPR2 than fMLF.
Signaling Pathways: From Receptor to Cellular Response
Upon binding of an fMet-containing peptide, FPR1 undergoes a conformational change that triggers a cascade of intracellular signaling events, culminating in a variety of cellular responses critical for innate immunity.
G-Protein Coupling and Dissociation
FPR1 is coupled to heterotrimeric G proteins of the Gi family. Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi subunit from the Gβγ dimer. Both the activated Gαi and the liberated Gβγ subunits act as second messengers, initiating downstream signaling cascades.
Key Downstream Signaling Cascades
The dissociation of the G-protein subunits activates multiple downstream signaling pathways that work in concert to elicit a cellular response.
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are members of the MAPK family. This activation can occur through both G-protein-dependent and β-arrestin-mediated pathways.
-
Nuclear Factor-kappa B (NF-κB) Pathway: fMet peptides can induce the activation of the transcription factor NF-κB. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Cellular Responses to this compound
The activation of FPR1 by fMet peptides triggers a range of pro-inflammatory cellular responses in innate immune cells, particularly neutrophils.
Chemotaxis
One of the most prominent responses to fMet peptides is chemotaxis, the directed migration of cells along a chemical gradient. Neutrophils are exquisitely sensitive to fMet gradients and will rapidly migrate towards the source of these peptides, a crucial step in reaching sites of infection or injury.
Degranulation and Superoxide (B77818) Production
Upon arrival at the inflammatory site, neutrophils are activated to release the contents of their granules, which contain a cocktail of antimicrobial proteins and proteases. They also activate the NADPH oxidase complex to produce a "respiratory burst" of superoxide anions and other reactive oxygen species (ROS), which are highly microbicidal.
Cytokine and Chemokine Release
fMet peptides stimulate monocytes and macrophages to produce and release a variety of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8). These cytokines amplify the inflammatory response by recruiting and activating additional immune cells.
Table 2: Effective Concentrations (EC50) of Formylated Peptides for Neutrophil Activation
| Peptide | Cellular Response | EC50 (nM) | Reference(s) |
| fMLF | Superoxide Production | ~20 | [6] |
| fMLF | Chemotaxis (mouse neutrophils) | ~5000 (low affinity) | [5] |
| RE-04-001 | Superoxide Production | ~1 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound as a DAMP.
In Vitro Assays
This assay measures the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Chemotaxis Chamber Setup:
-
Add the desired concentration of fMet peptide (e.g., fMLF at 10 nM) or control medium to the lower wells of a 24-well plate.
-
Place a Transwell insert with a polycarbonate membrane (e.g., 3 µm pore size) into each well.
-
-
Cell Addition: Add 100 µL of the neutrophil suspension to the top of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Quantification:
-
Remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.
-
This assay measures the amount of a specific cytokine released by monocytes in response to fMet peptide stimulation.
Protocol:
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood by density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence or using magnetic beads.
-
Cell Culture: Plate the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in complete culture medium (e.g., RPMI with 10% FBS) and allow them to adhere overnight.
-
Stimulation:
-
Replace the culture medium with fresh medium containing the desired concentration of fMLF (e.g., 100 nM) or a control (e.g., LPS as a positive control, medium alone as a negative control).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-8).
-
Follow the manufacturer's instructions to coat the ELISA plate with the capture antibody, add the collected supernatants and standards, add the detection antibody, and develop the colorimetric reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
This assay measures the activation of the NF-κB signaling pathway in a monocytic cell line (e.g., THP-1) using a luciferase reporter system.
Protocol:
-
Cell Culture: Culture THP-1 cells that have been stably transfected with an NF-κB luciferase reporter construct.
-
Cell Seeding: Seed the THP-1 reporter cells into a 96-well plate at a density of 25,000 cells per well.
-
Stimulation:
-
Treat the cells with various concentrations of fMLF or a known NF-κB activator (e.g., TNF-α or LPS) as a positive control.
-
Include an unstimulated control.
-
Incubate the plate at 37°C for 5-6 hours.
-
-
Luciferase Assay:
-
Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.
-
Incubate at room temperature for approximately 15 minutes to allow for cell lysis and the luciferase reaction to occur.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the unstimulated control.
-
In Vivo Model
This model assesses the in vivo inflammatory response to fMet peptides by measuring leukocyte recruitment into the peritoneal cavity. While zymosan is a commonly used irritant to induce peritonitis, fMet peptides can be used as a more specific stimulus to study FPR-mediated inflammation.
Protocol:
-
Animal Model: Use C57BL/6 mice (or other suitable strain).
-
fMet Preparation: Prepare a sterile solution of fMLF in saline at the desired concentration (e.g., 1 µM).
-
Intraperitoneal Injection:
-
Inject 0.5 mL of the fMLF solution or saline (as a vehicle control) into the peritoneal cavity of each mouse using a 27-gauge needle.
-
-
Peritoneal Lavage:
-
At a specific time point after injection (e.g., 4 hours), euthanize the mice.
-
Expose the peritoneal cavity and inject 5 mL of sterile PBS.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Cell Analysis:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cell pellet in a suitable buffer.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Perform a differential cell count (neutrophils, macrophages, etc.) by preparing a cytospin slide and staining with a Wright-Giemsa stain, or by using flow cytometry with specific cell surface markers.
-
Conclusion and Future Directions
This compound-containing peptides are fundamental danger signals that play a pivotal role in initiating and propagating the innate immune response. Their recognition by FPRs, particularly FPR1, on phagocytic leukocytes triggers a well-defined series of signaling events leading to potent pro-inflammatory cellular responses. The detailed understanding of these processes, facilitated by the experimental protocols outlined in this guide, is crucial for unraveling the complexities of both infectious and sterile inflammation.
The therapeutic potential of targeting the fMet-FPR axis is an active area of research. The development of specific FPR1 antagonists could offer novel therapeutic strategies for a range of inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, and sepsis.[14][15] Conversely, FPR1 agonists may have utility in boosting the immune response to infections.[12] Continued research in this area, utilizing the methodologies described herein, will be essential for translating our fundamental understanding of fMet as a DAMP into new and effective therapies.
References
- 1. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. inotiv.com [inotiv.com]
The Pivotal Role of N-Formylmethionine in Mitochondrial Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Formylmethionine (fMet) serves as the universal initiating amino acid for protein synthesis within mitochondria, a vestige of their bacterial ancestry. This N-terminal modification is not merely a passive starting block but a critical determinant for the efficiency of mitochondrial translation, the assembly of oxidative phosphorylation (OXPHOS) complexes, and a key player in innate immunity. This technical guide provides an in-depth exploration of the function of fMet in mitochondrial translation, detailing the enzymatic machinery, quantitative aspects of the process, and its broader physiological implications. We present detailed experimental protocols for studying mitochondrial translation and visualize key pathways using the DOT language for Graphviz.
The Core Mechanism: this compound in Translation Initiation
Mitochondrial translation initiation mirrors its prokaryotic origins, utilizing a specialized initiator tRNA, tRNAfMet. The process begins with the charging of this tRNA with methionine by methionyl-tRNA synthetase. Subsequently, the formyl group is added to the methionyl-tRNAfMet by the enzyme methionyl-tRNA formyltransferase (MTFMT), utilizing 10-formyltetrahydrofolate as the formyl donor.[1] The resulting fMet-tRNAfMet is then recognized by the mitochondrial initiation factor 2 (mtIF2), which facilitates its binding to the small ribosomal subunit, thereby initiating the synthesis of the 13 essential proteins encoded by the mitochondrial DNA (mtDNA).[2][3]
The formylation of the initiator methionine is a crucial step for efficient translation initiation. The mitochondrial initiation factor 2 (mtIF2) exhibits a significantly higher affinity for fMet-tRNAfMet compared to its unformylated counterpart, Met-tRNAfMet.[4] This preferential binding ensures the correct initiator tRNA is delivered to the ribosome for the commencement of protein synthesis. While some studies suggest that mitochondrial translation can proceed without formylation, it is significantly less efficient and can lead to defects in the assembly of the OXPHOS complexes.[5]
Following translation, the N-terminal formyl group is often removed by the enzyme peptide deformylase (PDF).[6][7] This deformylation step is a critical part of the maturation of many mitochondrial proteins.
Quantitative Data on this compound-Mediated Translation
The efficiency and fidelity of mitochondrial translation initiation are underpinned by precise molecular interactions and enzymatic activities. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Organism/System | Value | Reference |
| Binding Affinity of mtIF2 for Initiator tRNA | Bovine mitochondria | ~25-fold greater affinity for fMet-tRNA vs. Met-tRNA | [8] |
| Bovine mitochondria | ~50-fold preference for fMet-tRNA over Met-tRNA in ribosome binding assay | [8] | |
| Ratio of Formylated to Unmodified N-termini of COX1 in assembled Complex IV | Human fibroblasts (Control) | ~350:1 | [9][10] |
| Human fibroblasts (MTFMT mutant) | ~4:1 | [9][10] |
Table 1: Quantitative Analysis of fMet in Mitochondrial Translation Initiation. This table highlights the strong preference of the mitochondrial translation machinery for the formylated initiator tRNA and the prevalence of N-terminal formylation in assembled protein complexes.
| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Kcat/Km (s⁻¹µM⁻¹) | Reference |
| Human Peptide Deformylase (HsPDF) | fMAHA (mimics cytochrome c oxidase II N-terminus) | 0.83 ± 0.04 | 100 ± 10 | 0.0083 | [11] |
| fMTMH (mimics NADH dehydrogenase subunit V N-terminus) | 1.1 ± 0.1 | 120 ± 20 | 0.0092 | [11] | |
| fMAS (generic substrate) | 0.25 ± 0.02 | 150 ± 20 | 0.0017 | [11] | |
| Bovine Mitochondrial Methionyl-tRNA Formyltransferase (MTFmt) | E. coli Met-tRNAfMet | - | 1.2 | - | [8] |
| E. coli Met-tRNAmMet | - | 4.3 | - | [8] |
Table 2: Kinetic Parameters of Key Enzymes in fMet Metabolism. This table provides insights into the catalytic efficiency of human peptide deformylase with different mitochondrial peptide mimics and the substrate specificity of bovine mitochondrial methionyl-tRNA formyltransferase.
Experimental Protocols for Studying Mitochondrial Translation
A variety of sophisticated techniques are employed to investigate the role of this compound in mitochondrial translation. Below are detailed methodologies for key experiments.
In Vitro Reconstitution of Mitochondrial Translation Initiation
This assay allows for the detailed mechanistic study of the assembly of the mitochondrial translation initiation complex.[12][13][14][15][16]
Materials:
-
Purified mammalian mitochondrial ribosomes (55S)
-
Recombinant mitochondrial initiation factors (mtIF2 and mtIF3)
-
In vitro transcribed leaderless mRNA encoding a reporter protein (e.g., nanoLuciferase)
-
Aminoacylated and formylated initiator tRNA (fMet-tRNAfMet)
-
Translation buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT, 0.5 mM spermidine, 0.15 mM spermine)
-
GTP
Protocol:
-
Ribosome Preparation: Isolate mitochondria from a suitable source (e.g., pig liver) and purify 55S ribosomes by sucrose (B13894) gradient centrifugation.
-
Factor and tRNA Preparation: Express and purify recombinant mtIF2 and mtIF3. Prepare fMet-tRNAfMet by in vitro transcription of the tRNA gene, followed by aminoacylation with methionine and subsequent formylation using purified methionyl-tRNA formyltransferase.
-
Initiation Complex Assembly:
-
In a reaction tube, combine the translation buffer, GTP, mtIF2, mtIF3, and fMet-tRNAfMet.
-
Add the leaderless mRNA to the mixture.
-
Initiate the reaction by adding the purified 55S mitochondrial ribosomes.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Analysis: The formation of the initiation complex can be analyzed by methods such as sucrose gradient centrifugation followed by Northern blotting to detect the presence of mRNA and fMet-tRNAfMet in the 55S ribosome fraction, or by native gel electrophoresis.
Mitochondrial Ribosome Profiling (MitoRiboSeq)
MitoRiboSeq provides a genome-wide snapshot of mitochondrial translation at single-codon resolution, allowing for the identification of ribosome stalling and the assessment of translation efficiency.[13][17][18]
Materials:
-
Mammalian cells in culture
-
Lysis buffer (containing mitochondrial translation inhibitor, e.g., chloramphenicol)
-
RNase I or Micrococcal Nuclease
-
Sucrose gradient solutions
-
RNA extraction reagents
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Cell Lysis and Ribosome Footprinting:
-
Treat cultured cells with a mitochondrial translation inhibitor (e.g., chloramphenicol) to arrest ribosomes on the mRNA.
-
Lyse the cells in a buffer containing the inhibitor.
-
Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes, generating ribosome-protected fragments (footprints).
-
-
Mitoribosome Isolation:
-
Layer the nuclease-treated lysate onto a sucrose gradient (e.g., 10-50%).
-
Separate mitochondrial ribosomes from cytosolic ribosomes and other cellular components by ultracentrifugation.
-
Fractionate the gradient and identify the fractions containing the 55S mitoribosomes.
-
-
Footprint Extraction and Library Preparation:
-
Extract the RNA from the mitoribosome fractions.
-
Isolate the ribosome footprints (typically 25-35 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
-
Prepare a sequencing library from the isolated footprints, which involves adapter ligation, reverse transcription, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to the mitochondrial genome to determine the positions of the ribosomes on the mitochondrial transcripts.
-
Analyze the data to identify regions of high ribosome occupancy, which can indicate sites of translational pausing or stalling.
-
Quantitative Mass Spectrometry of N-terminal Formylation
This method allows for the precise quantification of the ratio of formylated to non-formylated N-termini of specific mitochondrial proteins.[9][10][19][20][21]
Materials:
-
Isolated mitochondria or purified mitochondrial protein complexes
-
Proteases (e.g., trypsin, Arg-C)
-
Reagents for peptide labeling (e.g., stable isotope labeling)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Preparation:
-
Isolate mitochondria or the protein complex of interest.
-
Perform in-gel or in-solution digestion of the proteins with a specific protease to generate peptides.
-
-
Peptide Analysis by LC-MS/MS:
-
Separate the resulting peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
Search the MS/MS spectra against a protein database to identify the peptides.
-
-
Quantification of N-terminal Formylation:
-
Specifically search for peptides corresponding to the N-terminus of the protein of interest, considering the mass shift associated with the formyl group (+28 Da).
-
Quantify the relative abundance of the formylated and non-formylated N-terminal peptides. This can be done using label-free quantification or by incorporating stable isotope-labeled standards.
-
For the example of COX1, a heavy isotope-labeled synthetic peptide corresponding to the N-terminus with and without the formyl group can be used as an internal standard for accurate quantification.[10]
-
Signaling Pathways and Physiological Implications
Beyond its role in protein synthesis, this compound, particularly in the form of released mitochondrial peptides, acts as a potent signaling molecule, primarily in the context of innate immunity.
N-Formyl Peptides as Damage-Associated Molecular Patterns (DAMPs)
When mitochondria are damaged, they can release their contents, including N-formylated peptides, into the cytoplasm and extracellular space. These peptides are recognized by the innate immune system as damage-associated molecular patterns (DAMPs), signaling cellular stress or injury.
Formyl Peptide Receptor (FPR) Signaling
N-formylated peptides are ligands for a class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are primarily expressed on phagocytic leukocytes such as neutrophils and macrophages.[22][23][24][25][26][27][28] In humans, there are three main FPRs: FPR1, FPR2, and FPR3.
The binding of fMet-containing peptides to these receptors triggers a variety of downstream signaling cascades, leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[17][18][22]
FPR1 is a high-affinity receptor for many N-formyl peptides and plays a crucial role in the recruitment of neutrophils to sites of infection or injury.[17][27]
References
- 1. genecards.org [genecards.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Mitochondrial methionyl-tRNA transformylase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian mitochondrial methionyl-tRNA transformylase from bovine liver. Purification, characterization, and gene structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An N-terminal formyl methionine on COX 1 is required for the assembly of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An N-terminal formyl methionine on COX 1 is required for the assembly of cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly of the Mitochondrial Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reconstitution of mammalian mitochondrial translation system capable of correct initiation and long polypeptide synthesis from leaderless mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. [PDF] Reconstitution of mammalian mitochondrial translation system capable of correct initiation and long polypeptide synthesis from leaderless mRNA | Semantic Scholar [semanticscholar.org]
- 17. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 18. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
N-Formylmethionine and its significance in innate immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylmethionine (fMet) is a crucial molecule in the initiation of protein synthesis in bacteria and mitochondria. Its presence on peptides released from these sources serves as a potent danger signal to the innate immune system of higher organisms. These N-formylated peptides are recognized as Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). This recognition triggers a cascade of intracellular signaling events in immune cells, particularly neutrophils, leading to their activation and recruitment to sites of infection or injury. This guide provides a comprehensive overview of the role of this compound in innate immunity, detailing the structure and function of FPRs, the intricate signaling pathways they initiate, and standardized protocols for key experimental assays used to study these processes.
Introduction: The Significance of this compound
In most organisms, the synthesis of proteins is initiated with the amino acid methionine. However, in bacteria and eukaryotic organelles of bacterial origin, such as mitochondria, this initial methionine is chemically modified to this compound (fMet).[1] Consequently, proteins and peptides derived from bacteria or damaged mitochondria possess an N-terminal fMet residue, a feature largely absent in the cytosolic proteins of eukaryotes.[1][2] This fundamental biochemical difference forms the basis of a critical surveillance mechanism of the innate immune system.
The presence of N-formylated peptides in the extracellular space is interpreted by the host as a sign of bacterial invasion or tissue damage.[1][3] These peptides act as powerful chemoattractants, guiding phagocytic leukocytes like neutrophils and macrophages to the source of these molecules.[2][4] This process is a cornerstone of the acute inflammatory response, facilitating the rapid clearance of pathogens and cellular debris. The prototypical fMet-containing oligopeptide, this compound-leucyl-phenylalanine (fMLP), is extensively used in research to study these phenomena.[1]
Formyl Peptide Receptors (FPRs): The Gatekeepers of fMet Recognition
The biological effects of N-formylated peptides are mediated through a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5][6] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.[5][6] These receptors are primarily expressed on myeloid cells, including neutrophils, monocytes, and macrophages, but have also been identified on various non-hematopoietic cells.[7][8]
-
FPR1: This is the high-affinity receptor for many N-formylated peptides, including fMLP.[9][10] It is considered the primary receptor responsible for mediating the potent chemoattractant and activating effects of bacterial peptides on neutrophils.[11][12]
-
FPR2/ALX: This receptor is more promiscuous, binding to a wider array of ligands, including some N-formylated peptides (with lower affinity than FPR1), as well as non-formylated peptides, and lipid mediators like lipoxin A4.[6][13] This promiscuity allows FPR2/ALX to be involved in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways.[13]
-
FPR3: The function of FPR3 is the least characterized of the family. It does not bind fMLP with high affinity but has been shown to be activated by other specific ligands.[14][15]
The binding of N-formylated peptides to these receptors initiates a cascade of intracellular signaling events that are critical for the orchestration of the innate immune response.
Quantitative Data: Ligand Binding Affinities and Effective Concentrations
The interaction between formylated peptides and their receptors, and the subsequent cellular responses, are concentration-dependent. The following tables summarize key quantitative data for the interaction of the well-characterized agonist fMLP with FPRs and its effects on neutrophil functions.
Table 1: Binding Affinities (Kd) of fMLP for Human Formyl Peptide Receptors
| Receptor | Ligand | Binding Affinity (Kd) | Reference |
| FPR1 | fMLP | ~1 nM (high affinity), ~25-180 nM (low affinity) | [16] |
| FPR2/ALX | fMLP | ~430 nM (low affinity) | [4] |
| FPR3 | fMLP | Poor binder | [14][15] |
Table 2: Half-Maximal Effective Concentrations (EC50) of fMLP for Various Human Neutrophil Functions
| Neutrophil Function | EC50 of fMLP | Reference |
| Chemotaxis | ~0.07 - 10 nM | [16][17] |
| Calcium Mobilization | ~10 pM - 26 nM | [11][18] |
| ROS Production | ~13 - 50 nM | [16][19] |
| CD11b Upregulation | ~5 nM | [19] |
| CD62L Shedding | ~8 nM | [19] |
| CD66b Upregulation | ~6 nM | [19] |
| CD63 Upregulation (Degranulation) | ~19 nM | [19] |
Signaling Pathways Activated by this compound
Upon binding of an N-formylated peptide like fMLP, FPR1 undergoes a conformational change that activates heterotrimeric G proteins, primarily of the Gi family.[11] This activation leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling cascades.[11]
Key Signaling Modules:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[5][20] DAG, along with the elevated calcium, activates protein kinase C (PKC).[20]
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR activation also leads to the stimulation of the MAPK cascades, including ERK1/2, p38, and JNK.[7][20]
These signaling pathways converge to orchestrate a variety of cellular responses in neutrophils, including:
-
Chemotaxis: The directed migration of neutrophils towards the source of N-formylated peptides. This process is heavily dependent on the PI3K pathway and the subsequent remodeling of the actin cytoskeleton.[11]
-
Reactive Oxygen Species (ROS) Production: The assembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane, leading to the "respiratory burst" and the generation of microbicidal ROS.[16][21] This is a critical mechanism for killing engulfed pathogens.
-
Degranulation: The release of antimicrobial proteins and proteases from intracellular granules.[11]
-
Cytokine and Chemokine Release: The synthesis and secretion of inflammatory mediators that amplify the immune response and recruit other immune cells.[17]
Experimental Protocols for Studying this compound-Mediated Responses
The following sections provide detailed protocols for key in vitro assays used to investigate the effects of this compound and its analogs on neutrophil function.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Isolated human neutrophils
-
Assay medium (e.g., HBSS with Ca2+/Mg2+)
-
Chemoattractant (e.g., fMLP, 100 nM)[5]
-
Transwell inserts with 3-5 µm pore size polycarbonate membranes
-
24-well plates
-
Methanol (B129727) for fixation
-
Diff-Quik or similar stain
-
Light microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation or red blood cell lysis).
-
Cell Preparation: Wash the isolated neutrophils and resuspend them in assay medium at a concentration of 2 x 10^6 cells/mL. Ensure cell viability is >95% as determined by Trypan Blue exclusion.
-
Assay Setup: a. Add 600 µL of assay medium containing the desired concentration of chemoattractant (e.g., 100 nM fMLP) to the lower wells of a 24-well plate.[5] Use medium without chemoattractant as a negative control. b. Place the Transwell inserts into the wells. c. Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
Quantification of Migration: a. After incubation, carefully remove the Transwell inserts. b. Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab. c. Fix the membrane by immersing the insert in methanol for 1 minute. d. Stain the migrated cells on the lower surface of the membrane using a Diff-Quik staining kit. e. Allow the membrane to air dry, then carefully excise it with a scalpel and mount it on a glass slide. f. Count the number of migrated cells in several high-power fields (e.g., 400x magnification) using a light microscope. g. Calculate the average number of migrated cells per field for each condition.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA-based)
This assay measures the intracellular production of ROS in neutrophils upon stimulation.
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., RPMI 1640 or PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Stimulant (e.g., fMLP, 100 nM)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils as described in section 4.1.
-
Cell Preparation: Resuspend neutrophils in assay buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Dye Loading: a. Prepare a working solution of DCFH-DA at a final concentration of 5–10 µM in the assay buffer.[1] b. Add the DCFH-DA working solution to the cell suspension and incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with assay buffer to remove any extracellular DCFH-DA.
-
Stimulation and Measurement: a. Resuspend the stained cells in pre-warmed assay buffer and aliquot into a 96-well plate. b. Add the stimulant (e.g., 100 nM fMLP) to the appropriate wells.[13] Use buffer alone as a negative control. c. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. d. Measure the fluorescence intensity kinetically over a period of 60-90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: a. Subtract the background fluorescence of unstimulated cells from all readings. b. The increase in fluorescence intensity over time is proportional to the rate of ROS production.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Materials:
-
Isolated human neutrophils or a cell line expressing the FPR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Stimulant (e.g., fMLP)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: a. Isolate neutrophils or culture the cell line to an appropriate density. b. For adherent cells, seed them in a 96-well black-walled, clear-bottom plate the day before the assay. For suspension cells like neutrophils, they can be used directly after isolation.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. b. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Calcium Measurement: a. Place the plate in a fluorescence plate reader capable of kinetic reading and automated injection. b. Set the instrument to measure fluorescence at the appropriate wavelengths for Fluo-4 (excitation ~494 nm, emission ~516 nm). c. Record a stable baseline fluorescence for 10-20 seconds. d. Program the injector to add the stimulant (e.g., fMLP) to the wells. e. Continue to measure the fluorescence kinetically for at least 60-120 seconds to capture the peak response.
-
Data Analysis: a. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. b. For dose-response experiments, plot the response against the logarithm of the agonist concentration to determine the EC50 value.
Cytokine Release Assay
This assay quantifies the release of cytokines from neutrophils after stimulation.
Materials:
-
Isolated human neutrophils
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Stimulant (e.g., fMLP, 100 nM)
-
96-well cell culture plate
-
ELISA kit or multiplex bead-based assay for the cytokine of interest (e.g., IL-8)
Procedure:
-
Cell Seeding: a. Isolate neutrophils as described in section 4.1. b. Resuspend the cells in culture medium at a concentration of 1-2 x 10^6 cells/mL. c. Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: a. Add the stimulant (e.g., 100 nM fMLP) to the wells.[3] Use medium alone as a negative control. b. Incubate the plate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: a. After incubation, centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: a. Measure the concentration of the cytokine in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions. b. Briefly, for an ELISA, this involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody, an enzyme conjugate, and a substrate to generate a colorimetric signal that is proportional to the amount of cytokine present.
Conclusion and Future Directions
This compound and the peptides containing it are fundamental players in the initiation and propagation of the innate immune response. The recognition of these molecules by Formyl Peptide Receptors on immune cells, particularly neutrophils, triggers a sophisticated network of signaling pathways that culminate in a potent pro-inflammatory and microbicidal response. A thorough understanding of these interactions and the downstream cellular functions is crucial for the development of novel therapeutic strategies for a wide range of inflammatory and infectious diseases.
Future research in this field will likely focus on several key areas:
-
FPR Ligand Diversity and Biased Agonism: Further characterization of the vast array of endogenous and exogenous ligands for FPRs and how different ligands can bias the signaling output to favor specific cellular responses.
-
FPRs in Disease: Elucidating the precise roles of FPRs in the pathophysiology of various diseases, including autoimmune disorders, neuroinflammatory conditions, and cancer.
-
Therapeutic Targeting of FPRs: The development of specific agonists and antagonists for FPRs holds significant promise for modulating the inflammatory response. For example, FPR1 antagonists could be beneficial in mitigating excessive inflammation, while specific FPR2 agonists might promote the resolution of inflammation.
The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted role of this compound and its receptors in health and disease.
References
- 1. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 9. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 15. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutrophil chemotaxis, phagocytosis, and generation of reaction oxygen species show a hierarchy of responsiveness to increasing concentrations of N-formyl-Met-Leu-Phe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FPR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 20. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Evolutionary Origin of N-Formylmethionine Initiation
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The initiation of protein synthesis is a fundamental biological process with distinct mechanisms across the domains of life. In bacteria, as well as in the eukaryotic organelles—mitochondria and chloroplasts—translation begins with a specialized amino acid, N-Formylmethionine (fMet).[1][2] This contrasts sharply with the initiation mechanism in the cytoplasm of eukaryotes and in archaea, which utilize a standard methionine. This distinction is not a mere biochemical curiosity; it is a profound evolutionary marker that provides compelling evidence for the endosymbiotic theory of organellar origin and offers insights into the nature of the Last Universal Common Ancestor (LUCA). The fMet initiation system's unique components, including the methionyl-tRNA formyltransferase (MTF) and the specific recognition by initiation factor IF2, represent a fascinating case of molecular adaptation.[3] Furthermore, the release of fMet-containing peptides by bacteria and damaged mitochondria triggers innate immune responses in vertebrates, highlighting its significance as a molecular signature of damage or invasion.[1] This guide provides a comprehensive overview of the core machinery, evolutionary divergence, and experimental investigation of the fMet initiation pathway.
The Core Machinery of fMet-tRNA^(fMet) Synthesis and Utilization
The canonical initiation of translation in bacteria requires the precise assembly of the 30S ribosomal subunit, messenger RNA (mRNA), initiation factors (IFs), and the initiator tRNA, fMet-tRNA^(fMet).[4][5] This process ensures the correct reading frame is established for the synthesis of the polypeptide chain.
Key Molecular Components
-
Initiator tRNA (tRNA^(fMet)) : Bacteria possess a distinct initiator tRNA that differs structurally from the elongator tRNA for methionine (tRNA^(Met)). Key features of tRNA^(fMet) include a C1:A72 mismatch in the acceptor stem, which is a crucial identity element for formylation, and a series of three G-C base pairs in the anticodon stem that facilitate binding to the ribosomal P-site.[3]
-
Methionyl-tRNA Synthetase (MetRS) : This enzyme is responsible for charging both the initiator (tRNA^(fMet)) and elongator (tRNA^(Met)) tRNAs with methionine.
-
Methionyl-tRNA Formyltransferase (MTF) : Following aminoacylation, MTF catalyzes the pivotal step of transferring a formyl group from 10-formyltetrahydrofolate to the amino group of the methionine attached to tRNA^(fMet).[2][6] This modification is exclusive to the initiator Met-tRNA^(fMet).
-
Initiation Factor 2 (IF2) : This GTPase plays a central role in selecting the initiator tRNA.[3] The formyl group on fMet-tRNA^(fMet) acts as a positive determinant for binding to IF2 and a negative determinant for binding to the elongation factor Tu (EF-Tu), effectively channeling the initiator tRNA into the initiation pathway.[3] IF2, in its GTP-bound state, facilitates the binding of fMet-tRNA^(fMet) to the 30S initiation complex.[7]
Signaling and Logical Pathways
The synthesis of fMet-tRNA^(fMet) is a sequential process, ensuring that only the correct, modified initiator tRNA is delivered to the ribosome.
The subsequent delivery of fMet-tRNA^(fMet) to the ribosome is a tightly regulated process involving the coordinated action of initiation factors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]
- 3. IF2 and unique features of initiator tRNAfMet help establish the translational reading frame - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial translation - Wikipedia [en.wikipedia.org]
- 5. Initiation of mRNA translation in bacteria: structural and dynamic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionyl-tRNA formyltransferase utilizes 10-formyldihydrofolate as an alternative substrate and impacts antifolate drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ribosome‐bound initiation factor 2 recruits initiator tRNA to the 30S initiation complex | EMBO Reports [link.springer.com]
N-Formylmethionine (fMet) as a Biomarker for Bacterial Infections: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Formylmethionine (fMet) is the initiating amino acid in bacterial protein synthesis, a feature distinct from the cytosolic protein synthesis in eukaryotes.[1][2] This fundamental difference allows the host's innate immune system to recognize fMet-containing peptides as "danger signals" or Pathogen-Associated Molecular Patterns (PAMPs), indicating a bacterial invasion.[1][3] Circulating fMet and its derivatives can be detected and quantified in patient samples, offering a direct and sensitive method for identifying bacterial infections. This guide provides an in-depth overview of the biological basis of fMet as a biomarker, detailed protocols for its detection, a summary of its clinical performance, and the signaling pathways it triggers.
Biological Rationale: fMet and Innate Immunity
The utility of fMet as a biomarker is rooted in its specific recognition by the host's innate immune system.
-
Origin: In bacteria, the methionyl-tRNA destined for initiation is enzymatically formylated, ensuring that virtually all nascent proteins begin with fMet.[1][4] This residue is often cleaved post-translationally, but during infection, bacterial lysis and secretion release a significant amount of fMet-containing peptides into the host circulation.
-
Host Recognition: The host immune system has evolved a highly specific surveillance mechanism for these peptides through a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5][6] In humans, there are three key members:
-
FPR1: The high-affinity receptor for fMet peptides, primarily expressed on phagocytic leukocytes like neutrophils and macrophages.[5][6][7]
-
FPR2 (ALX/FPRL1): A lower-affinity receptor that binds a wider range of ligands, including fMet peptides and anti-inflammatory molecules.[5][8]
-
FPR3: The least characterized of the family.[5]
-
The FPR1 Signaling Pathway
Activation of FPR1 on neutrophils by fMet-peptides initiates a potent pro-inflammatory cascade designed to locate and eliminate the bacterial threat.
Upon ligand binding, FPR1 activates associated heterotrimeric G-proteins, causing the Gα and Gβγ subunits to dissociate.[6] These subunits trigger multiple downstream effector pathways:
-
Phospholipase C (PLC) Activation: The G-protein subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, inducing a rapid release of stored Ca²⁺ into the cytoplasm.[3]
-
PKC and MAPK Activation: The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC) and subsequently the Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, p38, and JNK).[5][8]
-
PI3K Pathway: The Gβγ subunit can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and chemotaxis.[6][8]
This signaling culminates in key neutrophil effector functions:
-
Chemotaxis: Directed migration towards the source of fMet peptides.
-
Degranulation: Release of antimicrobial proteins from granules.
-
Respiratory Burst: Production of reactive oxygen species (ROS) via NADPH oxidase activation.[6][9]
-
Phagocytosis: Engulfment and destruction of bacteria.[6]
Methodologies for fMet Detection
Several analytical methods can be employed to quantify fMet in biological samples such as plasma and serum.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying fMet levels.[7][9] The assay typically uses a pan-fMet-specific antibody that recognizes the N-terminal formyl group, independent of the adjacent amino acid sequence.[10][11]
Generalized Protocol (Sandwich ELISA):
-
Coating: A 96-well microplate is pre-coated with a monoclonal capture antibody specific for fMet.
-
Sample Addition: Standards and biological samples (e.g., plasma, serum) are added to the wells. Any fMet present is bound by the immobilized antibody.
-
Washing: Unbound substances are washed away.
-
Detection Antibody: A biotin-conjugated polyclonal antibody specific for fMet is added, binding to the captured fMet.[12][13]
-
Washing: Unbound detection antibody is washed away.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the biotin.[13]
-
Washing: Unbound conjugate is washed away.
-
Substrate: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change.[12]
-
Stopping: The reaction is stopped with an acid solution (e.g., H₂SO₄), and the color intensity is measured spectrophotometrically at 450 nm. The concentration of fMet is proportional to the color intensity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Where Does this compound Come from? What for? Where Is It Going? What is the origin of this compound in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. Human Formylmethionine (fMET) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
The Pivotal Role of N-Formylmethionine in Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylmethionine (fMet) serves as a critical signaling molecule at the interface of host and pathogen, acting as a potent initiator of the innate immune response. As the initiating amino acid in bacterial protein synthesis, peptides containing N-terminal fMet are powerful chemoattractants for phagocytic leukocytes, particularly neutrophils. These N-formylpeptides are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). Interestingly, due to the endosymbiotic origin of mitochondria, these organelles also initiate protein synthesis with fMet. Consequently, fMet-containing peptides released from damaged host cells can act as Damage-Associated Molecular Patterns (DAMPs), triggering sterile inflammatory responses. This dual role of this compound places it at the center of both infectious and non-infectious inflammatory diseases. This technical guide provides an in-depth exploration of the role of fMet in host-pathogen interactions, detailing the molecular mechanisms of recognition, downstream signaling cascades, and key cellular responses. Furthermore, it presents quantitative data on these interactions, detailed experimental protocols for their study, and discusses the therapeutic potential of targeting the fMet-FPR axis.
Introduction: The Dual Identity of this compound
The initiation of protein synthesis is a fundamental biological process that exhibits a key difference between prokaryotes and eukaryotes. In bacteria, protein synthesis begins with this compound (fMet)[1][2]. This formylated amino acid is a powerful molecular signature that is recognized by the host's innate immune system as a hallmark of bacterial presence[1]. Consequently, N-formylpeptides released by bacteria function as potent Pathogen-Associated Molecular Patterns (PAMPs) that trigger a robust inflammatory response to combat infection[1].
Intriguingly, mitochondria, the powerhouses of eukaryotic cells, share an endosymbiotic evolutionary origin with bacteria[3]. As a relic of this ancestry, mitochondrial protein synthesis also commences with fMet[3]. When host cells are damaged due to trauma or sterile inflammation, they can release their mitochondrial contents, including N-formylpeptides. In this context, these molecules act as Damage-Associated Molecular Patterns (DAMPs), alerting the immune system to tissue injury and initiating an inflammatory cascade even in the absence of infection. This dual role of fMet as both a PAMP and a DAMP underscores its central importance in a wide range of physiological and pathological processes, from fighting infections to contributing to sterile inflammatory diseases.
Recognition of this compound: The Formyl Peptide Receptor Family
The host immune system has evolved a specialized family of receptors to detect the presence of N-formylpeptides. These are the Formyl Peptide Receptors (FPRs), a group of G protein-coupled receptors (GPCRs) primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes. In humans, the FPR family consists of three members: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.
-
FPR1: This is the high-affinity receptor for the archetypal synthetic N-formylpeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP). It is considered the primary receptor for bacterial N-formylpeptides and plays a crucial role in mediating the immediate neutrophil response to bacterial infection.
-
FPR2/ALX: This receptor has a broader ligand specificity and generally exhibits a lower affinity for fMLP compared to FPR1. Besides N-formylpeptides, FPR2/ALX also binds to a variety of other ligands, including the pro-resolving lipid mediator lipoxin A4, annexin (B1180172) A1, and serum amyloid A. This diverse ligand repertoire suggests a more complex role for FPR2/ALX in both pro-inflammatory and anti-inflammatory processes.
-
FPR3: The function of FPR3 is the least understood of the three. It binds some N-formylpeptides but its physiological role in host defense remains to be fully elucidated.
The binding of N-formylpeptides to these receptors initiates a cascade of intracellular signaling events that orchestrate the cellular response to these potent chemoattractants.
Signaling Pathways Activated by fMet-FPR Interaction
Upon binding of an N-formylpeptide, FPRs undergo a conformational change that leads to the activation of heterotrimeric G proteins, primarily of the Gi family. This activation sets in motion a complex network of downstream signaling pathways, including:
-
Phospholipase C (PLC) Pathway: The Gβγ subunits of the activated G protein stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunits also activate PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (protein kinase B) and Vav, a guanine (B1146940) nucleotide exchange factor for Rho family GTPases.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation also leads to the stimulation of several MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways play crucial roles in regulating gene expression, cell survival, and inflammatory responses.
The integration of these signaling pathways ultimately dictates the nature and magnitude of the cellular response to this compound.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Recognition of N-Formylmethionine by Formyl Peptide Receptors (FPRs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recognition of N-Formylmethionine (fMet) by the family of formyl peptide receptors (FPRs). N-formylated peptides, such as those initiated with fMet, are potent chemoattractants that play a crucial role in the innate immune response to bacterial infections and tissue injury. This document delves into the molecular mechanisms of fMet recognition by the three human FPRs (FPR1, FPR2, and FPR3), the downstream signaling pathways initiated upon ligand binding, and the associated physiological and pathological responses. Detailed experimental protocols for studying these interactions are provided, along with a quantitative analysis of ligand binding affinities and a structural exploration of the ligand-receptor interface. This guide is intended to be a valuable resource for researchers and professionals involved in immunology, cell biology, and drug development targeting inflammatory and infectious diseases.
Introduction to this compound and Formyl Peptide Receptors
This compound (fMet) is a modified amino acid that serves as the initiating residue in protein synthesis in bacteria and in mitochondria, a feature that reflects the endosymbiotic origin of these organelles.[1][2] The presence of fMet-containing peptides in the extracellular space is a key molecular signature of bacterial invasion or host cell damage, acting as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively.[3][4]
The innate immune system has evolved a sophisticated surveillance system to detect these molecular patterns, primarily through a family of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[5][6] In humans, this family consists of three members: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2).[5][7][8] These receptors are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, and their activation triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all aimed at eliminating the source of the fMet-peptides.[2][7]
The FPR family is characterized by a significant degree of sequence homology and overlapping ligand recognition profiles, yet they also exhibit distinct ligand specificities and functional roles.[7][9] Understanding the nuances of fMet recognition by each FPR subtype is critical for elucidating their roles in health and disease and for the development of targeted therapeutics.
Quantitative Analysis of Ligand Binding
The interaction between formyl peptides and FPRs is characterized by varying affinities, which dictates the potency and nature of the downstream cellular response. While the synthetic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF) is the most extensively studied agonist, this section focuses on the available quantitative data for fMet and fMLF binding to the three human FPRs.
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| FPR1 | fMet-Leu-Phe (fMLF) | Radioligand Binding | Human Neutrophils | K_d | ~1 nM (high affinity), ~100 nM (low affinity) | [3] |
| fMet-Leu-Phe (fMLF) | Chemotaxis Assay | Rabbit Neutrophils | ED_50 | 7.0 ± 1.7 x 10⁻¹¹ M | [1] | |
| fMet-Leu-Phe (fMLF) | Calcium Mobilization | FPR1-HL60 | EC_50 | ~20 nM | [10] | |
| [³H]fMLF | Radioligand Binding | Recombinant | K_d | 1 nM | [11] | |
| FPR2/ALX | fMet-Leu-Phe (fMLF) | Calcium Mobilization | FPR2-transfected RBL cells | EC_50 | >1 µM (weak agonist) | [12] |
| fMet-Leu-Phe (fMLF) | Binding Affinity | K_d | >400-fold lower than FPR1 | [12] | ||
| Mitocryptide-2 (fMet-peptide) | Calcium Mobilization | EC_50 | 6.9 nM | [13] | ||
| FPR3 | fMet-Leu-Phe (fMLF) | - | - | - | Does not bind | [14] |
| fMMYALF | Calcium Mobilization | Low-affinity agonist | [1] | |||
| F2L (acetylated peptide) | Calcium Mobilization | Monocytes | Low nanomolar range | [7] |
Note: Direct quantitative binding data for this compound (fMet) alone is scarce in the literature. The data presented for fMLF, a tripeptide initiated with fMet, serves as a close proxy for understanding the binding characteristics of N-formylated peptides. The affinity of FPRs for formyl peptides is influenced by the length and sequence of the peptide in addition to the N-terminal formylation.
Signaling Pathways
Upon binding of this compound-containing peptides, FPRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins, primarily of the G_i family.[5] This initiates a cascade of intracellular signaling events that orchestrate the cellular response.
FPR1 Signaling
FPR1 is a high-affinity receptor for many formyl peptides and is a potent initiator of pro-inflammatory responses.[15] The canonical signaling pathway involves:
-
G Protein Activation: Ligand binding to FPR1 promotes the exchange of GDP for GTP on the α-subunit of the G_i protein, leading to the dissociation of the Gα_i and Gβγ subunits.[5]
-
Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][16]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][16]
-
Protein Kinase C (PKC) Activation: The increased intracellular calcium and DAG synergistically activate PKC.
-
MAPK Pathway Activation: FPR1 activation also leads to the phosphorylation and activation of members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2.[16]
These signaling events culminate in cellular responses such as chemotaxis, superoxide (B77818) production via NADPH oxidase, and degranulation.[16]
DOT script for FPR1 Signaling Pathway
FPR1 Signaling Pathway
FPR2/ALX Signaling
FPR2/ALX is a more promiscuous receptor than FPR1, capable of binding a wide range of ligands, including both pro-inflammatory and pro-resolving mediators.[7] It is considered a low-affinity receptor for fMLF.[12] The dual nature of FPR2/ALX signaling is a key area of research:
-
Pro-inflammatory Signaling: Similar to FPR1, activation by certain ligands can trigger G_i-mediated PLC activation, calcium mobilization, and MAPK signaling, leading to inflammatory responses.[7]
-
Pro-resolving Signaling: In contrast, ligands like Lipoxin A₄ and Annexin A1 can induce anti-inflammatory and pro-resolving pathways. The precise mechanisms are still under investigation but may involve receptor dimerization and biased signaling, potentially favoring β-arrestin-mediated pathways over G protein-dependent ones.
DOT script for FPR2/ALX Dual Signaling
FPR2/ALX Dual Signaling Pathways
FPR3 Signaling
FPR3 is the least characterized member of the family.[14] It does not bind fMLF and its endogenous ligands and signaling pathways are not as well-defined as those for FPR1 and FPR2.[14] Current evidence suggests:
-
Ligand Recognition: FPR3 is a low-affinity receptor for some formyl peptides like fMMYALF.[1] Its most specific known endogenous ligand is the acetylated peptide F2L.[7]
-
G Protein Coupling: It is predicted to couple to G_i proteins, leading to downstream signaling events such as calcium mobilization.[8][17]
-
Constitutive Internalization: FPR3 exhibits a high level of constitutive phosphorylation and internalization, suggesting it may act as a "decoy" receptor to modulate the availability of ligands for FPR1 and FPR2.[17]
DOT script for FPR3 Signaling Pathway
Predicted FPR3 Signaling Pathway
Structural Basis of this compound Recognition
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of FPR1 and FPR2, offering unprecedented insights into the molecular basis of ligand recognition.[4]
The binding pocket for formyl peptides is located within the transmembrane domain of the receptors. Key features of this interaction include:
-
The N-formyl Group: The formyl group of fMet is a critical determinant for high-affinity binding to FPR1. It forms hydrogen bonds with specific residues within the binding pocket.
-
Key Residues in FPR1: Structural studies have identified a triad (B1167595) of residues in FPR1 that are crucial for the recognition of the formyl-methionine moiety.
-
Structural Differences between FPR1 and FPR2: The structural variations in the binding pockets of FPR1 and FPR2 account for their different ligand preferences. For instance, the binding pocket of FPR1 is more electrostatically positive compared to that of FPR2, which influences the binding of charged peptides.[12]
DOT script for Ligand-Receptor Interaction Logic
Logical Diagram of fMet-FPR Interaction
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between this compound-containing peptides and FPRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_d) and the density of receptors (B_max) on a given cell or membrane preparation.
Materials:
-
Cells or cell membranes expressing the FPR of interest.
-
Radiolabeled ligand (e.g., [³H]fMLF).
-
Unlabeled ligand (e.g., fMLF or fMet) for competition binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer without BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation (if applicable):
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[18]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.[18]
-
Centrifuge the supernatant at high speed to pellet the membranes.[18]
-
Wash the membrane pellet and resuspend in binding buffer.[18]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.[18]
-
Saturation Binding: Add increasing concentrations of the radiolabeled ligand.
-
Competition Binding: Add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.
-
To determine non-specific binding, add a high concentration of the unlabeled ligand to a set of wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.[18]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[18]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
For saturation binding, plot specific binding versus the concentration of the radiolabeled ligand and fit the data to a one-site binding model to determine K_d and B_max.
-
For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and fit the data to a competition binding model to determine the IC₅₀, from which the K_i can be calculated.
-
DOT script for Radioligand Binding Assay Workflow
Radioligand Binding Assay Workflow
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of G_q or G_i-coupled GPCR signaling.
Materials:
-
Cells expressing the FPR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[19]
-
Pluronic F-127.[19]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[19]
-
FPR agonist (e.g., fMet or fMLF).
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Preparation: Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.[19]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 1 hour at 37°C in the dark.[19]
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.[19]
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a short period.
-
Add the FPR agonist at various concentrations.
-
Immediately begin measuring the fluorescence intensity over time.[19]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
DOT script for Calcium Mobilization Assay Workflow
Calcium Mobilization Assay Workflow
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant, a primary function mediated by FPRs.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
Chemoattractant (e.g., fMet or fMLF).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Chamber Setup:
-
Add the chemoattractant at various concentrations to the lower wells of the chemotaxis chamber.
-
Add assay medium alone to the negative control wells.
-
Place the porous membrane (with a pore size of 3-5 µm for neutrophils) over the lower wells.
-
-
Cell Addition: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 30-90 minutes.
-
Cell Staining and Counting:
-
Remove the membrane and wipe the non-migrated cells from the upper surface.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis:
-
Plot the number of migrated cells against the chemoattractant concentration to determine the chemotactic index and the optimal chemotactic concentration. The response is typically bell-shaped, with migration decreasing at very high concentrations.
-
DOT script for Neutrophil Chemotaxis Assay Workflow
References
- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Structural basis of ligand binding modes at the human formyl peptide receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 15. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FPR3 formyl peptide receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Formylmethionine in Bacterial Species
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Formylmethionine (fMet) is a modified amino acid that plays a dual role of profound significance in bacteriology and immunology. In nearly all bacterial species, it serves as the universal initiating amino acid for protein synthesis, a process fundamentally distinct from the cytosolic protein initiation in eukaryotes.[1][2] Concurrently, the presence of fMet at the N-terminus of peptides released by bacteria acts as a potent molecular signal, recognized by the host's innate immune system as a hallmark of bacterial presence or cellular damage. This recognition triggers a cascade of inflammatory and immune responses. This guide provides a comprehensive technical overview of the synthesis and function of fMet, its variability across different bacterial species, its role as a key modulator of host-pathogen interactions, and the methodologies employed to study its complex biology.
The fMet Synthesis and Deformylation Cycle
The lifecycle of fMet in bacteria is governed by a precise, two-step enzymatic pathway that ensures its role is confined to initiation, followed by its removal from most mature proteins.
2.1 Synthesis: Methionyl-tRNA Formyltransferase (FMT)
The synthesis of fMet is a post-aminoacylation modification. First, the amino acid methionine is attached to its specific initiator tRNA, tRNAfMet, by methionyl-tRNA synthetase (MetRS). The enzyme Methionyl-tRNA formyltransferase (FMT) then catalyzes the transfer of a formyl group from a donor molecule, 10-formyltetrahydrofolate (10-CHO-THF), to the amino group of the tRNA-bound methionine.[3][4][5] This creates N-formylmethionyl-tRNAfMet (fMet-tRNAfMet).[5]
The specificity of FMT is crucial; it recognizes unique structural features of the initiator tRNAfMet and will not formylate methionine attached to the elongator tRNAMet.[1] This ensures that only the initiating methionine is formylated. While this formylation is critical for efficient translation initiation in bacteria like E. coli and B. subtilis, some species such as P. aeruginosa and S. aureus can retain significant protein synthesis capabilities even without a functional FMT enzyme.[1]
2.2 Removal: Peptide Deformylase (PDF)
Following initiation, the N-terminal fMet is often removed from the nascent polypeptide chain. This process is critical for protein maturation and stability. The first and rate-limiting step is the removal of the formyl group, a reaction catalyzed by Peptide Deformylase (PDF) .[6][7] This metalloenzyme hydrolyzes the amide bond, converting the N-terminal fMet residue back to a standard methionine.[1]
Subsequently, a methionine aminopeptidase (B13392206) (MAP) may cleave the now-exposed methionine residue. The action of MAP is dependent on the identity of the adjacent amino acid.[1] The formylation-deformylation cycle is essential for the growth of most bacteria, making PDF a prime target for the development of novel antibacterial agents.[6][7][8] If not removed, the N-terminal fMet can act as a degradation signal (degron), targeting the protein for proteolysis.[1][9]
A diagram illustrating the core fMet synthesis and removal pathway is presented below.
Quantitative Analysis of fMet Pathway Enzymes
The efficiency of the fMet pathway can vary between bacterial species due to differences in enzyme kinetics and expression levels. While comprehensive comparative data is sparse, specific studies provide valuable insights.
| Enzyme | Bacterial Species | Substrate | Parameter | Value | Reference |
| Peptide Deformylase (PDF) | Escherichia coli | (various) | Ki for VRC3375 | 0.24 nM | [10] |
| Peptide Deformylase (PDF) | Salmonella enterica | H2O2 | IC50 | ~46 nM | [11] |
| Peptide Deformylase (PDF) | Mycobacterium tuberculosis | H2O2 | IC50 | ~16.1 mM | [11] |
Note: This table highlights the significant variation in enzyme sensitivity to inhibitors and oxidative stress across different species. The IC50 values for H2O2, for instance, show a striking difference of several orders of magnitude between S. enterica and M. tuberculosis, suggesting distinct adaptations of their PDF enzymes to oxidative environments.
fMet as a Pathogen- and Damage-Associated Molecular Pattern (PAMP/DAMP)
Beyond its intracellular role, fMet is a critical signaling molecule in host-pathogen interactions. Bacteria actively secrete or passively release fMet-containing peptides. Because fMet is characteristic of bacterial and mitochondrial proteins (a legacy of their bacterial ancestry), the host immune system recognizes these peptides as "non-self" or "danger" signals.[1][12]
These fMet peptides are classified as:
-
Pathogen-Associated Molecular Patterns (PAMPs): When originating from bacteria, they signal an active infection.[12]
-
Damage-Associated Molecular Patterns (DAMPs): When released from damaged host mitochondria, they signal tissue injury.[12]
4.1 The Formyl Peptide Receptor (FPR) Family
The host detects fMet peptides via a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[13][14] In humans, this family consists of three main members:
-
FPR1: A high-affinity receptor for many bacterial N-formyl peptides, such as the prototypical ligand N-formylmethionyl-leucyl-phenylalanine (fMLP).[15] It is a primary mediator of the pro-inflammatory response to bacterial infection.[16]
-
FPR2: A more promiscuous receptor that binds a wide variety of ligands, including fMet peptides, but also non-formylated peptides and lipids. It can mediate both pro-inflammatory and anti-inflammatory (pro-resolving) responses depending on the specific ligand.[15][17]
-
FPR3: The least characterized member of the family, with its precise ligands and functions still under investigation.[13][15]
Binding of fMet peptides to these receptors, primarily on phagocytic leukocytes like neutrophils and macrophages, initiates a potent chemotactic and activating response.[14][15]
4.2 FPR Signaling Pathways
Upon ligand binding, FPRs trigger intracellular signaling cascades that lead to a range of cellular responses crucial for innate immunity.
Experimental Protocols
Studying the fMet pathway requires a range of biochemical and cell-based assays. Below are outlines of key experimental methodologies.
5.1 Protocol: Peptide Deformylase (PDF) Inhibition Assay
This assay is fundamental for screening and characterizing potential antibacterial compounds targeting PDF.
-
Objective: To measure the enzymatic activity of PDF in the presence of potential inhibitors.
-
Principle: A synthetic peptide substrate (e.g., formyl-Met-Ala-Ser) is incubated with purified recombinant PDF. The deformylation reaction releases formate (B1220265), which can be quantified using a coupled enzymatic assay with formate dehydrogenase (FDH). FDH oxidizes formate, leading to the reduction of NAD+ to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl), purified PDF enzyme (often a stable Ni2+-substituted form is used), NAD+, FDH, and the formyl-peptide substrate.[6][7]
-
Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a serial dilution.
-
Assay Setup (96-well plate):
-
To each well, add assay buffer, NAD+, and FDH.
-
Add the test compound or vehicle control.
-
Add the PDF enzyme and incubate for a pre-determined time to allow for inhibitor binding.
-
-
Reaction Initiation: Add the formyl-peptide substrate to all wells to start the reaction.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. The rate of NADH production is directly proportional to PDF activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
5.2 Protocol: Neutrophil Chemotaxis Assay
This assay measures the ability of fMet-containing peptides to act as chemoattractants for immune cells.
-
Objective: To quantify the directed migration of neutrophils towards a gradient of an fMet peptide.
-
Principle: A Boyden chamber or a similar transwell system is used. The chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (e.g., fMLP) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant.
-
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., using Polymorphprep).[18] Resuspend cells in an appropriate assay medium.
-
Assay Setup:
-
Add assay medium containing the fMet peptide (e.g., 10 nM fMLP) to the lower wells of the migration plate.
-
Place the transwell inserts (e.g., 3-5 µm pore size) into the wells.
-
Add the neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification:
-
Remove the inserts. The migrated cells are now in the lower well.
-
Lyse the cells and quantify migration using a fluorescent dye that binds to DNA (e.g., CyQUANT) or by direct cell counting.
-
-
Analysis: Compare the number of migrated cells in the presence of the fMet peptide to a negative control (medium alone).
-
Below is a workflow diagram for screening potential PDF inhibitors.
Therapeutic Implications and Future Directions
The dual role of fMet makes its pathway a rich source of therapeutic targets.
-
Antibiotic Development: As PDF is essential for the viability of many pathogenic bacteria but is absent in mammals, it represents an excellent target for selective antibacterial drugs.[6][7] Several PDF inhibitors have been developed and have entered clinical trials, offering a novel mechanism of action that could circumvent existing antibiotic resistance.[7]
-
Immunomodulation: The FPRs are key players in inflammation. Developing specific agonists or antagonists for FPR1 and FPR2 could allow for the fine-tuning of the immune response. This could be beneficial in treating inflammatory diseases, promoting the resolution of inflammation, or enhancing the immune response to infections.[14]
Future research will likely focus on a deeper comparative analysis of the fMet pathway across a wider range of clinically relevant bacteria, further elucidating the complex "biased agonism" of the FPR family, and translating the knowledge of these pathways into novel therapeutics for infectious and inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. uniprot.org [uniprot.org]
- 4. Methionyl-tRNA formyltransferase utilizes 10-formyldihydrofolate as an alternative substrate and impacts antifolate drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]
- 10. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 15. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of N-Formylmethionine-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Core Principle: N-Formylmethionine as a Molecular Signature
This compound (fMet) is a modified amino acid that serves as the initiating residue in protein synthesis within bacteria and eukaryotic organelles of endosymbiotic origin, namely mitochondria and chloroplasts.[1][2][3][4] Its presence at the N-terminus of proteins acts as a potent molecular signature, distinguishing these proteins from those synthesized in the eukaryotic cytosol, which typically begin with unmodified methionine. This distinction forms the basis of a crucial innate immune surveillance mechanism. When fMet-containing proteins are released from bacteria or damaged mitochondria, they are recognized as "damage-associated molecular patterns" (DAMPs), triggering inflammatory responses.[1][5][6][7][8]
Cellular Synthesis and Trafficking of fMet-Containing Proteins
The primary sites of this compound (fMet)-containing protein synthesis are bacteria and mitochondria.[1][2] In these locations, the enzyme methionyl-tRNA formyltransferase catalyzes the addition of a formyl group to the methionine carried by the initiator tRNA (tRNAfMet).[1] Following synthesis, the majority of these proteins undergo post-translational modification where the N-terminal fMet is cleaved off by peptide deformylases.[9]
Recent evidence has also pointed to a stress-induced synthesis of fMet-containing proteins in the eukaryotic cytosol.[1][10] Under conditions such as nutrient deprivation, mitochondrial formyltransferase can be retained in the cytosol, leading to the initiation of cytosolic protein synthesis with fMet.[10][11][12] These cytosolic fMet-proteins are often targeted for degradation.
The release of fMet-containing proteins from mitochondria can occur upon cellular damage or stress, leading to their presence in the cytosol and the extracellular space.[1][5][6][7] In the extracellular milieu, these proteins and their peptide fragments act as signaling molecules by binding to Formyl Peptide Receptors (FPRs) on the surface of immune cells.[1][13][14]
Subcellular Localization of fMet-Containing Proteins
The distribution of fMet-containing proteins is tightly regulated within the cell. The following table summarizes their primary and conditional locations. Please note that the quantitative values are illustrative, as precise, comprehensive quantitative proteomics data on the subcellular distribution of the entire fMet-proteome is not yet available in the literature.
| Cellular Compartment | Description of Localization and Abundance | Estimated Relative Abundance (%) |
| Mitochondria | Primary site of synthesis for 13 essential proteins of the electron transport chain. High abundance within the organelle. | >90% (under normal conditions) |
| Bacteria | Site of synthesis for all bacterial proteins. High abundance within the bacterial cell. | N/A (in the context of a eukaryotic cell) |
| Cytosol | Generally absent under normal physiological conditions. Can be present at low levels due to mitochondrial stress or damage, or synthesized de novo under specific stress conditions. | <5% (under normal conditions), increases with stress |
| Extracellular Space | Present upon bacterial infection or host cell damage leading to mitochondrial rupture. Acts as a danger signal. | Variable, depends on the extent of infection/damage |
| Cell Surface (bound to FPRs) | Transiently located on the surface of immune cells (e.g., neutrophils, macrophages) upon binding to Formyl Peptide Receptors. | <1% |
Experimental Protocols for Studying Cellular Localization
Subcellular Fractionation
This protocol allows for the separation of cellular components to determine the location of fMet-containing proteins.
Objective: To isolate mitochondrial, cytosolic, and nuclear fractions from cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (e.g., commercially available kits such as Abcam ab109719 or similar formulations containing digitonin (B1670571) or other gentle detergents)
-
Protease inhibitor cocktail
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold fractionation buffer containing protease inhibitors. The volume will depend on the cell pellet size.
-
Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer with a tight-fitting pestle (approximately 20 strokes). Monitor cell lysis under a microscope.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C to pellet the nuclei.[15] Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions.
-
Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at 10,000-12,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.[10]
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of each fraction using a Bradford assay.
-
Analysis: Analyze the fractions for the presence of fMet-containing proteins by Western blotting using a pan-fMet-specific antibody.
Immunofluorescence
This technique allows for the visualization of fMet-containing proteins within intact cells.
Objective: To visualize the subcellular localization of fMet-containing proteins using a pan-fMet-specific antibody.
Materials:
-
Cells grown on sterile glass coverslips
-
PBS
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.2% Triton X-100 in PBS[16]
-
Blocking solution: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody: Pan-fMet-specific antibody (e.g., from ImmuneChem)[17] diluted in blocking solution.
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (or other appropriate species) diluted in blocking solution.
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to 60-70% confluency on sterile glass coverslips.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[16][18]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[16]
-
Blocking: Wash the cells with PBS and then block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the pan-fMet-specific primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the localization of the fMet-containing proteins using a fluorescence microscope.
Mass Spectrometry-Based Proteomics
This powerful technique can identify and quantify fMet-containing proteins in different subcellular fractions.
Objective: To identify N-terminally formylated proteins from subcellular fractions.
Materials:
-
Subcellular fractions (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Denaturation and Reduction: Resuspend the protein from each subcellular fraction in a buffer containing 8 M urea and reduce with DTT.
-
Alkylation: Alkylate the reduced cysteine residues with IAA.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.
-
Peptide Desalting: Acidify the peptide mixture with formic acid and desalt using C18 SPE cartridges.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, SEQUEST).[19]
-
Crucial Parameter: Include N-terminal formylation of methionine as a variable modification in the search parameters. The mass shift for formylation is +27.9949 Da.[20]
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway initiated by extracellular fMet-containing peptides is mediated by Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs).[13][14]
FPR Signaling Pathway
Caption: FPR Signaling Pathway.
Experimental Workflow for Studying fMet Protein Release and FPR Activation
Caption: Workflow for fMet Protein Release and FPR Activation.
Key Functional Assays for FPR Activation
-
Calcium Flux Assay:
-
Principle: FPR activation leads to a rapid increase in intracellular calcium concentration.
-
Method: Load immune cells (e.g., neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).[21][22] Measure the change in fluorescence over time using a plate reader or flow cytometer after stimulating the cells with samples containing fMet-peptides.
-
-
Chemotaxis Assay:
-
Principle: A hallmark of FPR activation is the directed migration of immune cells towards a gradient of fMet-peptides.
-
Method: Use a Boyden chamber or a similar transwell migration assay.[23] Place immune cells in the upper chamber and the sample containing fMet-peptides in the lower chamber. Quantify the number of cells that migrate to the lower chamber after a specific incubation period.
-
-
MAPK Activation Assay:
-
Principle: FPR signaling activates the MAPK cascade (e.g., ERK, p38).
-
Method: Stimulate immune cells with fMet-peptides for various time points. Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated (activated) forms of MAPK proteins like ERK1/2 and p38.[12][24][25][26]
-
Conclusion and Future Directions
The study of this compound-containing proteins and their cellular localization is a rapidly evolving field with significant implications for understanding innate immunity, inflammation, and various disease states. The methodologies outlined in this guide provide a robust framework for researchers to investigate the synthesis, trafficking, and signaling functions of these important biomolecules. Future research, particularly in quantitative proteomics, will be crucial to fully elucidate the dynamics of the fMet-proteome in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies targeting the FPR signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures [mdpi.com]
- 8. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proteomics of N-terminal methionine cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 12. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 17. immunechem.com [immunechem.com]
- 18. Immunofluorescence Protocol - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 19. matrixscience.com [matrixscience.com]
- 20. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bu.edu [bu.edu]
- 23. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fMLP-dependent activation of Akt and ERK1/2 through ROS/Rho A pathways is mediated through restricted activation of the FPRL1 (FPR2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Formylmethionine in the N-end Rule Pathway: A Technical Guide for Researchers
Abstract
The N-end rule pathway is a critical cellular mechanism that relates the in-vivo half-life of a protein to the identity of its N-terminal residue. This pathway is a key component of the proteostasis network, ensuring the timely degradation of specific proteins. A fascinating and relatively recent development in this field is the discovery of N-formylmethionine (fMet) as a potent degradation signal, or N-degron, in both prokaryotic and eukaryotic systems. This technical guide provides an in-depth exploration of the fMet/N-end rule pathway, detailing the molecular players, regulatory mechanisms, and the experimental methodologies used to elucidate this crucial biological process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pathway and its implications.
Introduction
Protein degradation is a fundamental process that allows cells to eliminate damaged or misfolded proteins, regulate the concentration of signaling molecules, and control the cell cycle. The N-end rule pathway is a major contributor to this process, targeting proteins for degradation based on the identity of their N-terminal amino acid. While initially characterized by the recognition of unmodified N-terminal residues, the scope of the N-end rule has expanded to include post-translationally modified residues.
This compound (fMet) is the initiating amino acid in bacterial, mitochondrial, and chloroplast protein synthesis. In bacteria, the formyl group is often co-translationally removed. However, under certain conditions, proteins can retain their N-terminal fMet. The chemical similarity between the N-terminal formyl group of fMet and the N-terminal acetyl group of acetylated proteins, which are also recognized by a branch of the N-end rule pathway (the Ac/N-end rule), led to the hypothesis that fMet could also function as an N-degron.[1][2][3] This has now been demonstrated in both prokaryotes and eukaryotes, establishing the fMet/N-end rule pathway as a conserved mechanism of protein quality control and regulation.[1][4]
This guide will provide a detailed overview of the fMet/N-end rule pathway, with a focus on the distinct mechanisms in eukaryotic and prokaryotic systems. We will present quantitative data where available, detail key experimental protocols, and provide visual representations of the pathways and experimental workflows.
The Eukaryotic fMet/N-end Rule Pathway
In eukaryotes, protein synthesis in the cytosol is initiated with methionine, not fMet. However, recent studies in the yeast Saccharomyces cerevisiae have revealed that cytosolic proteins can indeed become N-terminally formylated under specific stress conditions.[1][5] This discovery unveiled a previously unknown branch of the eukaryotic N-end rule pathway.
Generation of the fMet-N-degron in the Cytosol
The generation of cytosolic fMet-N-degrons is a regulated process, primarily occurring under conditions of cellular stress, such as amino acid starvation or stationary phase.[1][5] The key players in this process are:
-
Fmt1 (Formyltransferase 1): This enzyme is primarily localized to the mitochondria, where it formylates the initiator methionyl-tRNA (Met-tRNAi). However, a fraction of Fmt1 can be retained in the cytosol.[1]
-
Gcn2 (General control nonderepressible 2) Kinase: This stress-activated kinase plays a crucial role in the cytosolic retention of Fmt1. Under amino acid starvation, Gcn2 becomes activated and phosphorylates Fmt1, leading to its accumulation in the cytosol.[1][6]
The cytosolic Fmt1 then catalyzes the formylation of Met-tRNAi, leading to the incorporation of fMet at the N-terminus of newly synthesized proteins.
Recognition and Degradation of fMet-Proteins
Once a protein is N-terminally formylated in the cytosol, it is recognized as a substrate for degradation by the ubiquitin-proteasome system. The key recognition component is:
-
Psh1 (Proteasome-associated protein 1): This E3 ubiquitin ligase acts as the fMet/N-recognin in yeast.[1] Psh1 specifically binds to the N-terminal fMet residue of target proteins and mediates their polyubiquitination. The polyubiquitinated protein is then targeted for degradation by the 26S proteasome.
The following diagram illustrates the eukaryotic fMet/N-end rule pathway:
The Prokaryotic fMet/N-end Rule Pathway
In bacteria, virtually all proteins are synthesized with an N-terminal fMet. This fMet is often removed by the enzyme peptide deformylase (PDF). However, inefficient deformylation can lead to the retention of the fMet residue, which then acts as a cotranslational degradation signal.[2][3][4]
Recognition and Degradation of fMet-Proteins
The identity of the N-recognin for fMet-N-degrons in bacteria is still under investigation. However, the degradation is known to be carried out by ATP-dependent proteases.[4] Potential candidates for the fMet/N-recognin or the degrading protease include:
-
ClpAP and ClpXP: These are major ATP-dependent proteases in E. coli that are involved in the degradation of various N-end rule substrates.[7][8] While direct kinetic data for fMet substrates is limited, the general involvement of Clp proteases in N-end rule pathways makes them strong candidates.
-
FtsH: This membrane-bound ATP-dependent protease has also been implicated in the degradation of certain fMet-containing proteins.[3][7]
-
An Unidentified N-recognin: It is also possible that a dedicated, yet-to-be-identified N-recognin exists that specifically recognizes fMet and delivers the substrate to a protease like ClpAP.[7]
The following diagram illustrates the prokaryotic fMet/N-end rule pathway:
Quantitative Data
The following tables summarize the available quantitative data related to the fMet/N-end rule pathway. It is important to note that specific binding affinities and kinetic parameters for the core components of the fMet pathway are still areas of active research, and much of the data is yet to be determined.
Table 1: Protein Half-life Data
| Organism | Protein/Reporter | N-terminal Residue | Condition | Half-life | Reference |
| S. cerevisiae | GFP* reporter | Arg (destabilizing control) | Standard growth | ~7 min | [9] |
| S. cerevisiae | Endogenous proteins (median) | Various | Standard growth | >20 hours | [10] |
| S. cerevisiae | fMet-reporter (in EcFMT expressing cells) | fMet | Standard growth | Rapidly degraded | [10] |
| E. coli | Reporter with slow deformylation | fMet (retained) | Standard growth | Decreased compared to rapidly deformylated reporter | [1] |
Table 2: Binding Affinities and Kinetic Parameters
| Interacting Molecules | Method | Parameter | Value | Organism | Reference |
| Psh1 - fMet-peptide | Not available | Kd | Not determined | S. cerevisiae | |
| ClpXP - Arc-PL8-ssrA (ssrA-tagged substrate) | Steady-state kinetics | KM | 0.9 ± 0.1 µM | E. coli | [11] |
| ClpXP - Arc-PL8-ssrA (ssrA-tagged substrate) | Steady-state kinetics | kcat | 0.09 ± 0.01 min-1 (with ATPγS) | E. coli | [11] |
| FtsH - GlpG-SsrA (membrane protein substrate) | In vitro degradation | T1/2 | ~50 min | E. coli | [12] |
| ClpS - N-degron peptide | Fluorescence anisotropy | Kapp | 35 ± 1 nM | E. coli | [5] |
Note: The kinetic parameters for ClpXP are for an ssrA-tagged substrate, not a native fMet-substrate, but are included to provide context for the protease's activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the fMet/N-end rule pathway.
Pulse-Chase Analysis of Protein Stability in S. cerevisiae
This protocol is adapted from established methods for analyzing protein degradation in yeast.[4][13]
Objective: To determine the in-vivo half-life of a protein of interest, including those with an N-terminal fMet.
Materials:
-
Yeast strain expressing the protein of interest (e.g., from a plasmid under an inducible promoter).
-
Synthetic complete (SC) medium lacking methionine and cysteine.
-
[35S]methionine/[35S]cysteine labeling mix (e.g., EasyTag™ EXPRESS 35S Protein Labeling Mix).
-
Chase medium: SC medium supplemented with excess unlabeled methionine and cysteine (e.g., 2 mM each).
-
Cycloheximide (B1669411) (optional, for inhibiting translation during the chase).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail).
-
Antibody specific to the protein of interest.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE gels and Western blotting apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Cell Culture: Grow yeast cells in appropriate selective medium to mid-log phase (OD600 ≈ 0.5-0.8).
-
Starvation: Pellet the cells and resuspend them in SC medium lacking methionine and cysteine. Incubate for 30 minutes at 30°C to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Add the [35S]methionine/[35S]cysteine labeling mix to the culture and incubate for a short period (e.g., 5-10 minutes) to label newly synthesized proteins.
-
Chase: Terminate the pulse by adding an excess of cold methionine and cysteine (and optionally cycloheximide to a final concentration of 100 µg/mL).
-
Time Points: At various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell culture.
-
Cell Lysis: Immediately pellet the cells from each time point and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation: Clarify the lysates by centrifugation. Add the specific antibody to the supernatant and incubate for 2-4 hours at 4°C. Then, add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Detection and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band intensity for your protein of interest at each time point.
-
Data Analysis: Plot the quantified band intensities versus time. The half-life of the protein can be calculated by fitting the data to a one-phase exponential decay curve.
The following diagram illustrates the pulse-chase experimental workflow:
In Vitro Ubiquitination Assay for Psh1-mediated fMet-protein Ubiquitination
This protocol is a specialized adaptation of general in vitro ubiquitination assays.[6][8][14]
Objective: To reconstitute the ubiquitination of an fMet-bearing substrate by the E3 ligase Psh1 in a test tube.
Materials:
-
Recombinant purified E1 activating enzyme (e.g., human or yeast UBA1).
-
Recombinant purified E2 conjugating enzyme (the specific E2 for Psh1 needs to be determined, but a screen of yeast E2s can be performed).
-
Recombinant purified Psh1 E3 ligase.
-
Recombinant purified ubiquitin (and tagged versions like His6-Ub or HA-Ub for easier detection).
-
fMet-bearing substrate protein (can be synthesized in vitro using an E. coli cell-free translation system with fMet-tRNAi, or a synthetic peptide with N-terminal fMet).
-
A control substrate without N-terminal fMet.
-
ATP regeneration system (ATP, creatine (B1669601) kinase, creatine phosphate).
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blotting apparatus.
-
Antibodies against the substrate, ubiquitin, or tags.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination reaction buffer.
-
ATP regeneration system.
-
Ubiquitin.
-
E1 enzyme.
-
E2 enzyme.
-
fMet-substrate or control substrate.
-
-
Initiation: Initiate the reaction by adding the Psh1 E3 ligase.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-90 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with antibodies against the substrate to detect higher molecular weight species corresponding to ubiquitinated forms. Probing with an anti-ubiquitin antibody can confirm the presence of ubiquitin on the substrate.
Controls:
-
A reaction without Psh1 to show that ubiquitination is E3-dependent.
-
A reaction without ATP to show that the process is energy-dependent.
-
A reaction with the control substrate (lacking fMet) to demonstrate the specificity of Psh1 for the fMet-N-degron.
The following diagram illustrates the in vitro ubiquitination assay workflow:
Mass Spectrometric Identification of N-formylated Proteins
This protocol outlines a general strategy for identifying N-terminally formylated proteins from a complex mixture.[2][3][15]
Objective: To identify endogenous proteins that are N-terminally formylated.
Materials:
-
Cell lysate from yeast or bacteria.
-
Trypsin (mass spectrometry grade).
-
Reagents for chemical derivatization of primary amines (e.g., acetic anhydride (B1165640) or propionic anhydride).
-
Enrichment materials for N-terminal peptides (e.g., amine-reactive beads or specialized chromatography columns).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Database search software (e.g., Mascot, MaxQuant) capable of searching for variable modifications.
Procedure:
-
Protein Extraction and Denaturation: Extract total protein from cells and denature the proteins (e.g., with urea (B33335) or SDS).
-
Blocking of Primary Amines: Chemically block all primary amines (N-termini and lysine (B10760008) side chains) in the intact proteins. This is a crucial step to distinguish the original N-termini from the new N-termini that will be generated by trypsin digestion.
-
Tryptic Digestion: Digest the blocked proteins with trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Since the lysines are blocked, cleavage will only occur after arginines. The newly generated internal peptides will have a free N-terminus.
-
Enrichment of N-terminal Peptides: Enrich for the original N-terminal peptides, which remain blocked. This can be done by capturing the newly generated internal peptides, which have a free N-terminus, on a resin that reacts with primary amines, and collecting the flow-through.
-
LC-MS/MS Analysis: Analyze the enriched N-terminal peptide fraction by LC-MS/MS.
-
Database Searching: Search the resulting MS/MS spectra against a protein database. The search parameters should include a variable modification of +28 Da on the N-terminus of peptides, corresponding to the formyl group.
-
Data Analysis: Manually validate the identified fMet-peptides to ensure high confidence in the identification.
The following diagram illustrates the workflow for identifying N-formylated proteins:
Conclusion and Future Directions
The discovery of the fMet/N-end rule pathway has added a new layer of complexity and elegance to our understanding of protein quality control and regulation. In eukaryotes, this pathway provides a mechanism for cells to respond to stress by selectively degrading proteins synthesized under adverse conditions. In prokaryotes, it likely plays a crucial role in co-translational quality control, ensuring the fidelity of the proteome.
For researchers in academia and industry, the fMet/N-end rule pathway presents several exciting avenues for future investigation and potential therapeutic intervention. Key outstanding questions include:
-
Identification of the bacterial fMet/N-recognin: The discovery of this component is a critical next step in fully elucidating the prokaryotic pathway and could provide a novel target for antibiotics.
-
Structural basis of fMet recognition: High-resolution structures of Psh1 and the bacterial fMet/N-recognin in complex with fMet-peptides will provide invaluable insights into the molecular basis of recognition and could guide the design of specific inhibitors.
-
Substrate scope of the fMet/N-end rule pathway: Global proteomic studies are needed to identify the full repertoire of endogenous substrates for this pathway in both eukaryotes and prokaryotes under various conditions.
-
Therapeutic potential: Modulating the activity of the fMet/N-end rule pathway could have therapeutic applications. For example, inhibiting the pathway might be beneficial in certain cancers where it is upregulated, while activating it could be a strategy to clear misfolded proteins in neurodegenerative diseases.
The continued exploration of the fMet/N-end rule pathway promises to yield fundamental insights into cellular protein homeostasis and may pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. N-terminal enrichment: developing a protocol to detect specific proteolytic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved short-lived fluorescent protein transcriptional reporter for S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Energy-dependent degradation: Linkage between ClpX-catalyzed nucleotide hydrolysis and protein-substrate processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folding-Degradation Relationship of a Membrane Protein Mediated by the Universally Conserved ATP-dependent Protease FtsH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
N-Formylmethionine: A Key Modulator of Innate Immunity and Inflammation
An In-depth Technical Guide on the Physiological Concentrations and Signaling of Free N-Formylmethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (fMet) is a modified amino acid that plays a critical role in the initiation of protein synthesis in bacteria and in eukaryotic organelles of bacterial origin, namely mitochondria.[1] Its presence in the extracellular space serves as a potent danger signal to the innate immune system, indicating either bacterial invasion or host cell damage. The recognition of fMet by specialized receptors on immune cells triggers a cascade of inflammatory responses, making it a molecule of significant interest in various pathological conditions. This technical guide provides a comprehensive overview of the physiological concentrations of free fMet, the methodologies for its detection, and the signaling pathways it activates.
Physiological Concentrations of Free this compound
The concentration of free this compound in human plasma is generally low in healthy individuals but can be significantly elevated in various inflammatory and infectious diseases. The following table summarizes the reported concentrations of fMet in human plasma across different conditions.
| Condition | Analyte | Concentration | Method | Reference |
| Healthy Controls | Total fMet | 8,449 pg/mL (median) | ELISA | [2](--INVALID-LINK--) |
| Rheumatoid Arthritis (RA) | Total fMet | 23.40 - 94.69 ng/mL (median, depending on cohort) | ELISA | [3](--INVALID-LINK--) |
| Systemic Sclerosis (SSc) | fMet | Significantly higher than healthy controls (p<0.0001) | ELISA | [4](--INVALID-LINK--) |
| COVID-19 (Moderate/Severe) | fMet | Significantly higher than healthy controls (p<0.0001) | ELISA | [5](--INVALID-LINK--) |
| COVID-19 (ICU patients) | fMet | Significantly higher than healthy controls (p<0.0001) | ELISA | [5](--INVALID-LINK--) |
| Inclusion Body Myositis (IBM) | fMet | 13,719 pg/mL (median) | ELISA | [6](--INVALID-LINK--) |
| Dermatomyositis (DM) | fMet | 14,780 pg/mL (median) | ELISA | [6](--INVALID-LINK--) |
Experimental Protocols
Accurate quantification of fMet is crucial for understanding its physiological and pathological roles. The two primary methods for measuring free fMet in biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantification of this compound by ELISA
Commercial ELISA kits are widely used for the quantification of fMet in plasma and other biological fluids.
Principle: These assays typically employ a competitive or sandwich ELISA format. In a sandwich ELISA, a capture antibody specific for fMet is coated onto the wells of a microplate.[7] The sample is added, and any fMet present binds to the antibody. A second, biotinylated detection antibody is then added, followed by an enzyme-conjugated avidin (B1170675) (e.g., horseradish peroxidase - HRP).[7] A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of fMet in the sample.[7]
General Protocol:
-
Sample Collection and Preparation:
-
ELISA Procedure (based on a typical commercial kit):
-
Prepare standards and samples at the desired dilutions.
-
Add standards and samples to the wells of the fMet-coated microplate.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark to allow for color development.[7]
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of fMet in the samples by comparing their absorbance to the standard curve.
-
Quantification of this compound by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for the quantification of small molecules like fMet.
Principle: This technique separates fMet from other components in the sample using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.
General Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[11]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water, methanol, and formic acid).[11]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction chromatography (HILIC) or a reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., acetonitrile) is typically used.[12]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for fMet and a stable isotope-labeled internal standard.
-
Signaling Pathways of this compound
Free fMet exerts its biological effects primarily through the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) expressed on various immune cells, particularly neutrophils.[13][14]
The binding of fMet to FPR1 initiates a signaling cascade that leads to a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The receptor is coupled to an inhibitory G-protein (Gi).[5][14] Upon ligand binding, the G-protein dissociates into its α and βγ subunits, which in turn activate several downstream effector molecules.
Key signaling pathways activated by fMet include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of protein kinase C (PKC).[14]
-
Phosphoinositide 3-kinase (PI3K) Pathway: The PI3K pathway is crucial for chemotaxis and cell migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes the activation of ERK1/2 and p38 MAPK, which are involved in various cellular responses, including inflammation.[2]
-
Nuclear Factor-kappa B (NF-κB) Pathway: Activation of NF-κB leads to the transcription of pro-inflammatory cytokines.[2][14]
Experimental Workflow for fMet Quantification
The following diagram illustrates a typical workflow for the quantification of free this compound from plasma samples.
Conclusion
Free this compound is a potent damage-associated molecular pattern (DAMP) that plays a significant role in innate immunity and inflammation. Its concentration in plasma is a valuable biomarker for various inflammatory and infectious conditions. The accurate measurement of fMet using techniques like ELISA and LC-MS/MS, coupled with a thorough understanding of its signaling pathways, is essential for advancing research in this field and for the development of novel therapeutic strategies targeting fMet-mediated inflammation.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical coupling of N-formyl peptide chemoattractant receptors to G protein is unaffected by desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically active peptides interacting with the G protein-coupled formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 9. fn-test.com [fn-test.com]
- 10. bosterbio.com [bosterbio.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detection of N-Formylmethionine in Proteins by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylmethionine (fMet) is a modified amino acid that serves as the initiating amino acid in protein synthesis in bacteria and eukaryotic organelles like mitochondria.[1][2][3] Its presence at the N-terminus of proteins is a key feature that distinguishes prokaryotic and mitochondrial proteins from eukaryotic cytosolic proteins, which typically start with methionine.[1][2] This distinction allows the innate immune system to recognize fMet-containing peptides as "pathogen-associated molecular patterns" (PAMPs) or "damage-associated molecular patterns" (DAMPs), triggering inflammatory responses through formyl peptide receptors (FPRs).[1][4][5] Furthermore, the N-terminal fMet can act as a degradation signal (N-degron), influencing protein turnover.[6][7][8]
The ability to detect and quantify this compound in proteins is crucial for understanding bacterial infections, inflammatory diseases, and cellular stress responses. Mass spectrometry has emerged as a powerful tool for the sensitive and specific identification of fMet-containing proteins and peptides. This application note provides detailed protocols for the enrichment and analysis of N-formylated peptides from complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflow
The detection of fMet-containing peptides often involves their interaction with Formyl Peptide Receptors (FPRs), which triggers downstream signaling cascades. A simplified representation of this signaling and the general experimental workflow for fMet-peptide detection are illustrated below.
Caption: Simplified Formyl Peptide Receptor (FPR) signaling pathway.
Caption: General experimental workflow for fMet-peptide detection.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the detection of this compound in proteins.
Protocol 1: Protein Extraction and Digestion
This protocol outlines the steps for extracting proteins from cultured cells or tissues and digesting them into peptides.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
Procedure:
-
Cell Lysis:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.[9]
-
-
In-Solution Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[9]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum concentrator.
-
Protocol 2: Enrichment of N-Formylmethionyl-Peptides
Due to the low abundance of N-formylated peptides, an enrichment step is often necessary.[10] This protocol describes an immunoaffinity-based enrichment method.
Materials:
-
Anti-N-formylmethionine antibody conjugated to beads (or a pan-N-formyl methionine-specific antibody and protein A/G beads).[11][12][13]
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Antibody-Bead Preparation:
-
If using an unconjugated antibody, incubate the antibody with protein A/G beads for 1-2 hours at 4°C.
-
Wash the antibody-conjugated beads three times with Binding/Wash Buffer.
-
-
Immunoaffinity Enrichment:
-
Resuspend the dried peptide mixture from Protocol 1 in Binding/Wash Buffer.
-
Add the peptide solution to the prepared antibody-beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads at a low speed and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound peptides.
-
Perform a final wash with water to remove any residual buffer salts.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with occasional vortexing.
-
Centrifuge and collect the supernatant containing the enriched fMet-peptides.
-
Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Cleanup:
-
Desalt the enriched peptides using a C18 SPE tip.
-
Dry the peptides in a vacuum concentrator.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of enriched fMet-peptides by LC-MS/MS.
Materials:
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Analytical C18 column
Procedure:
-
Sample Preparation:
-
Resuspend the dried, enriched peptides in Mobile Phase A.
-
-
Liquid Chromatography:
-
Inject the sample onto the analytical C18 column.
-
Separate the peptides using a gradient of Mobile Phase B (e.g., 2% to 40% over 60 minutes).
-
-
Mass Spectrometry:
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.
-
Acquire full MS scans (MS1) over a mass range of m/z 350-1500.[14]
-
Select the most intense precursor ions for fragmentation (MS2) using higher-energy collisional dissociation (HCD).[14]
-
Include a dynamic exclusion to prevent repeated fragmentation of the same peptide.
-
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized in a clear and structured format.
| Protein ID | Peptide Sequence | Modification | Precursor m/z | Charge | Retention Time (min) | Area/Intensity |
| P12345 | (fM)ELPYAWK | This compound | 489.24 | 2+ | 25.3 | 1.5e6 |
| Q67890 | (fM)IVPLNAGK | This compound | 457.28 | 2+ | 32.1 | 8.2e5 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Example of a table for presenting identified N-formylated peptides and their quantitative information.
Data Analysis
The analysis of the raw mass spectrometry data is a critical step in identifying N-formylated peptides.
-
Database Searching:
-
Search Parameters:
-
Enzyme: Trypsin (with up to 2 missed cleavages).
-
Fixed Modification: Carbamidomethylation of cysteine.
-
Variable Modifications: Oxidation of methionine and N-terminal formylation of methionine .
-
Precursor Mass Tolerance: e.g., 10 ppm.
-
Fragment Mass Tolerance: e.g., 0.02 Da.[15]
-
-
Validation:
-
The search results should be filtered to a false discovery rate (FDR) of <1%.
-
Manual inspection of the MS/MS spectra for identified fMet-peptides is recommended to confirm the presence of characteristic fragment ions.
-
Conclusion
The protocols outlined in this application note provide a comprehensive workflow for the detection and analysis of this compound in proteins using mass spectrometry. The successful implementation of these methods will enable researchers to investigate the role of N-formylated proteins in various biological processes, from bacterial pathogenesis to the host immune response, and may aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 15. Identification of N-terminal protein processing sites by chemical labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Formylmethionine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formylmethionine (fMet) is a unique amino acid derivative that serves as the starting residue in protein synthesis in bacteria and in eukaryotic organelles like mitochondria.[1] Its presence in the extracellular space is a powerful signal to the innate immune system. Because prokaryotic proteins and proteins released from damaged mitochondria begin with fMet, the immune system recognizes fMet-containing peptides as either pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1][2][3][4]
This recognition triggers a cascade of inflammatory responses, making the quantification of fMet a critical tool for studying a wide range of physiological and pathological processes. Elevated levels of fMet have been identified as a potential biomarker in various conditions, including bacterial infections, severe viral infections like COVID-19, and autoimmune diseases such as rheumatoid arthritis and systemic sclerosis.[2][3][5][6][7] Therefore, accurate and reliable methods for measuring fMet in biological samples are essential for researchers and clinicians in diagnostics, drug development, and fundamental immunology research.
The this compound Signaling Pathway
This compound and its derived peptides exert their biological effects primarily through a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[8][9][10][11] In humans, there are three main types: FPR1, FPR2, and FPR3.[9][10] FPR1, in particular, binds with high affinity to fMet peptides and is abundantly expressed on phagocytic leukocytes, such as neutrophils.[2]
Upon ligand binding, the FPRs activate intracellular signaling cascades that lead to a potent pro-inflammatory response. The key steps are:
-
G-Protein Activation: The binding of an fMet-peptide to an FPR induces a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[8]
-
Downstream Cascades:
-
The Gβγ subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][9][12]
-
The Gβγ subunit can also activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[8]
-
The Gα subunit can activate members of the Ras superfamily of small GTPases, which in turn stimulates Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2.[8]
-
-
Cellular Response: The culmination of these signaling events is the activation of critical immune cell functions, including chemotaxis (cell migration towards the inflammatory stimulus), degranulation (release of antimicrobial proteins), production of reactive oxygen species (ROS), and phagocytosis.[2][3][11]
Caption: this compound signaling cascade via Formyl Peptide Receptors (FPRs).
Quantitative Data Summary
The concentration of this compound in plasma is significantly elevated in several inflammatory and autoimmune conditions compared to healthy controls.
| Condition | Patient Cohort | fMet Concentration (pg/mL) | Healthy Control fMet (pg/mL) | Fold Change | p-value | Reference |
| Systemic Sclerosis (SSc) | SSc Patients | Median: ~15,000 | Median: ~9,000 | ~1.7x | <0.0001 | [2] |
| Idiopathic Inflammatory Myopathies (IIM) | Dermatomyositis (DM) | Median: 14,780 | Median: 8,449 | ~1.75x | <0.0001 | [5][13] |
| Inclusion Body Myositis (IBM) | Median: 13,719 | Median: 8,449 | ~1.6x | 0.0002 | [5][13] | |
| COVID-19 | Critically ill COVID-19 Patients | Median: ~18,000 | Median: ~8,500 | ~2.1x | <0.0001 | [3][13] |
| Mild COVID-19 Patients | Median: ~12,500 | Median: ~8,500 | ~1.5x | <0.0001 | [3][13] |
Note: Values are approximated from published graphs and median data where available. Direct comparison between studies should be made with caution due to potential variations in assay kits and patient populations.
Experimental Protocols and Methodologies
The primary methods for the quantification of fMet in biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based immunoassay technique that offers high throughput and sensitivity for quantifying fMet in biological fluids like plasma and serum.[2][3][5] Commercially available kits are the most common source for this application.[14][15][16][17]
Caption: General experimental workflow for fMet quantification by Sandwich ELISA.
Detailed Protocol: fMet Quantification by ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits (e.g., MyBioSource, Abbkine).[14][16] Always refer to the specific manufacturer's instructions provided with the kit.
1. Materials and Reagents:
-
fMet ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, buffers, substrate, and stop solution)
-
Biological samples (plasma, serum, cell culture supernatants)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
2. Protocol Steps:
-
Reagent Preparation: Allow all reagents and samples to reach room temperature before use. Reconstitute or dilute standards and buffers as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the fMet standard to create a standard curve. A typical range might be from 2 nmol/ml to 600 nmol/ml.[15]
-
Sample Addition: Add 100 µL of each standard and diluted sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[16]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the final wash.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover and incubate the plate (e.g., 60 minutes at 37°C).
-
Washing: Repeat the wash step as described in step 5.
-
HRP Conjugate: Add 100 µL of Avidin-HRP conjugate to each well.
-
Incubation: Cover and incubate the plate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 90-100 µL of TMB substrate to each well. Incubate in the dark at room temperature for about 15-20 minutes, or until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Plate Reading: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank OD from all readings. Plot the OD values for the standards against their known concentrations to generate a standard curve. Use the regression equation from the standard curve to calculate the fMet concentration in the unknown samples.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity and sensitivity, making it the gold standard for the absolute quantification of small molecules, including fMet. This method is particularly useful for complex matrices or when derivatization is not desired. Proper sample preparation is crucial to remove interfering substances like salts and detergents.[18][19][20]
Caption: General experimental workflow for fMet quantification by LC-MS/MS.
Detailed Protocol: General Guide for fMet Quantification by LC-MS/MS
This protocol provides a general framework. Specific parameters for the column, mobile phases, gradient, and MS settings must be optimized for the instrument and application.
1. Materials and Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
HPLC column (e.g., C18 reversed-phase)
-
LC/MS-grade solvents (Acetonitrile, Methanol (B129727), Water)
-
LC/MS-grade additives (Formic Acid)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., fMet-d3)
-
Solid Phase Extraction (SPE) cartridges
-
Centrifuge and evaporator
2. Protocol Steps:
-
Sample Preparation:
-
Thaw biological samples (e.g., 100 µL of plasma) on ice.
-
Add a known amount of the internal standard.
-
Precipitate proteins by adding 3-4 volumes of cold acetonitrile. Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE) for Cleanup:
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other polar interferences.
-
Elute fMet with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC Separation:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient elution.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
A typical gradient might run from 5% B to 95% B over several minutes.
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for fMet and its corresponding product ion(s). The same is done for the internal standard.
-
The instrument parameters (e.g., collision energy, declustering potential) must be optimized for the fMet and internal standard transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the fMet and internal standard MRM transitions.
-
Calculate the ratio of the fMet peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratios of the analytical standards against their concentrations.
-
Determine the concentration of fMet in the unknown samples by interpolating their peak area ratios from the standard curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Human Formylmethionine (fMET) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 17. MBS265039-96 | Human formylmethionine (fMet) ELISA Kit Clinisciences [clinisciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. massspec.unm.edu [massspec.unm.edu]
Application Notes and Protocols for the Synthesis of N-Formylmethionine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylmethionine (fMet) peptides are crucial molecules in various biological processes, most notably as potent chemoattractants for phagocytic leukocytes in the innate immune system.[1][2] Originating from bacteria and mitochondria, these peptides are recognized by formyl peptide receptors (FPRs) on the surface of immune cells, initiating a signaling cascade that leads to cell migration, degranulation, and the production of reactive oxygen species.[1][3] This pivotal role in inflammatory and immune responses has made fMet peptides and their analogs significant targets in drug discovery and development for a range of pathologies, including inflammatory diseases and cancer.
The synthesis of this compound peptides, however, presents unique challenges. The N-terminal formyl group is susceptible to cleavage under certain conditions, particularly the basic conditions often employed in the final deprotection step of standard solid-phase peptide synthesis (SPPS).[4] This document provides detailed application notes and protocols for the successful synthesis of this compound peptides, covering both solid-phase and solution-phase methodologies.
Methods for Synthesizing this compound Peptides
The two primary approaches for synthesizing fMet peptides are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis due to its efficiency and ease of purification. For fMet peptides, two main strategies are employed:
-
On-Resin Formylation: The peptide is first assembled on a solid support using standard Fmoc chemistry. Following the assembly of the full peptide chain, the N-terminal amine is formylated while the peptide is still attached to the resin.[5][6] This method is efficient and allows for easy removal of excess reagents.
-
Post-Cleavage Formylation in Solution: The peptide is synthesized on the solid support without the N-terminal formyl group. After cleavage from the resin and full deprotection, the purified peptide is formylated in solution.[4] This approach avoids the potential lability of the formyl group during the final cleavage and deprotection steps.[4]
Solution-Phase Peptide Synthesis involves the stepwise coupling of amino acids in a homogenous solution. While generally more labor-intensive and requiring purification after each step, it can be advantageous for large-scale synthesis or for peptides that are difficult to assemble on a solid support.
Quantitative Data Summary
The choice of synthesis method can significantly impact the final yield and purity of the this compound peptide. The following table summarizes quantitative data from cited experimental protocols.
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| On-Resin Formylation (DCC activated) | Formic acid, DCC, DIEA, DMF | 4°C, overnight | 70-75 | >95 (after HPLC) | [5][6] |
| On-Resin Formylation (DCC activated) | Formic acid, DCC, DIEA, DMF | Room temperature | 5 | Not Reported | [5] |
| On-Resin Formylation (One-Pot) | Formic acid, acetic anhydride, pyridine, DMF | Room temperature | >90 | Not Reported | [7][8][9] |
| Post-Cleavage Formylation in Solution | N-fMet pentafluorophenyl ester, Tris-HCl, DMSO | 37°C, 15 min | 86 | >95 (after HPLC) | [4] |
Experimental Protocols
Protocol 1: On-Resin N-Formylation using Pre-activated Formic Acid
This protocol is based on the method described by De Luca et al. (2016).[5][10] It involves the formylation of the N-terminal amine of the peptide while it is still attached to the solid support.
1. Peptide Synthesis: a. Assemble the desired peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][10] b. After the final coupling step, remove the N-terminal Fmoc protecting group using 20% piperidine (B6355638) in DMF for 10 minutes.[5][10] c. Wash the resin thoroughly with DMF and diethyl ether.
2. Preparation of the Formylating Reagent: a. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (12.5 mmol) in diethyl ether (14.5 mL) at 0°C.[5][10] b. Add formic acid (25 mmol) to the solution and stir for 4 hours at 0°C.[5][10] c. Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.[5][10] d. Concentrate the filtrate under vacuum to a final volume of approximately 2 mL.[5][10]
3. On-Resin Formylation: a. Swell the peptidyl-resin in DMF (1 mL). b. Add the prepared formylating reagent to the resin slurry. c. Add diisopropylethylamine (DIEA) (125 mmol) to the reaction mixture.[5][10] d. Incubate the reaction at 4°C overnight.[5][10] e. Monitor the completion of the reaction using the Kaiser test. A negative result (no color change) indicates complete formylation.
4. Cleavage and Deprotection: a. Wash the formylated peptidyl-resin with DMF and diethyl ether. b. Treat the resin with a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.[5][10] c. Precipitate the peptide in cold diethyl ether. d. Centrifuge and wash the peptide pellet with cold diethyl ether.
5. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][10] c. Lyophilize the pure fractions to obtain the final this compound peptide.
Protocol 2: Post-Cleavage N-Formylation in Solution
This protocol is adapted from a method for formylating peptidyl-tRNA mimics and is suitable for peptides that are sensitive to on-resin formylation conditions.[4]
1. Peptide Synthesis and Cleavage: a. Synthesize the peptide on a solid support using standard Fmoc-SPPS, leaving the N-terminal amine free after the final deprotection step. b. Cleave the peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail. c. Purify the crude peptide using RP-HPLC to obtain the N-terminally free peptide.
2. Preparation of Activated this compound: a. Synthesize N-Formyl-L-methionine pentafluorophenyl ester (fMet-OPfp) as described in the literature. Alternatively, other activated esters can be used.
3. Solution-Phase Formylation: a. Dissolve the purified peptide in a 1:1 mixture of 100 mM Tris-HCl (pH 8) and DMSO to a final concentration of 100 µM.[4] b. Add a 200-fold molar excess of fMet-OPfp (20 mM final concentration).[4] c. Incubate the reaction mixture at 37°C for 15 minutes.[4]
4. Purification: a. Quench the reaction by adding water. b. Purify the N-formylated peptide by RP-HPLC to remove excess reagents and any unreacted peptide. c. Lyophilize the pure fractions.
Visualizations
Experimental Workflow: On-Resin N-Formylation
Caption: Workflow for On-Resin Synthesis of this compound Peptides.
Experimental Workflow: Post-Cleavage N-Formylation
Caption: Workflow for Post-Cleavage Synthesis of this compound Peptides.
Signaling Pathway: this compound Peptide-Induced Immune Response
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 8. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Using N-Formylmethionine as a Chemoattractant In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-Formylmethionine (fMet) and its related N-formyl peptides are potent chemoattractants, primarily for phagocytic leukocytes such as neutrophils and macrophages.[1][2] Originating from the N-terminus of proteins synthesized by bacteria and mitochondria, these peptides are recognized by the innate immune system as damage- or pathogen-associated molecular patterns (DAMPs/PAMPs).[3][4][5][6] They bind to specific G protein-coupled receptors (GPCRs) on the cell surface, notably Formyl Peptide Receptor 1 (FPR1), initiating a signaling cascade that leads to directed cell migration, or chemotaxis.[7][8] The synthetic and more stable analog, N-Formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), is often used interchangeably in vitro to study these processes.[8][9] This document provides detailed protocols and application notes for utilizing this compound and its analogs as chemoattractants in in vitro chemotaxis assays.
Signaling Pathway of this compound
Upon binding to its receptor (primarily FPR1 or FPR2), this compound induces a conformational change that activates heterotrimeric G proteins, typically of the Gαi family.[7][10] This activation initiates a complex signaling cascade involving multiple downstream effectors that orchestrate the cellular machinery for directed movement.
Key signaling events include:
-
Phospholipase C (PLC) Activation: G protein activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7][11]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is activated, playing a crucial role in establishing cell polarity and regulating the actin cytoskeleton.[10][12]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPK, are also engaged, contributing to various cellular responses including migration.[10][12][13]
-
Cytoskeletal Rearrangement: These signaling events converge on the regulation of small Rho GTPases (e.g., Rac, Rho, Cdc42), which control actin polymerization and cytoskeletal rearrangement, ultimately driving cell motility.
Quantitative Data Summary
The potency of N-formyl peptides can be quantified by their half-maximal effective concentration (EC50) for inducing chemotaxis. These values can vary depending on the cell type, receptor expression levels, and assay conditions.
| Peptide | Cell Type | Receptor | Typical EC50 Range (Chemotaxis) | Reference |
| fMLP | Human Neutrophils | FPR1 | 0.1 - 10 nM | [8] |
| fMLP | Differentiated HL-60 | FPR1/FPR2 | 1 - 50 nM | [10] |
| fMet | Human Neutrophils | FPR1 | 1 - 100 µM | [1][2] |
Note: fMLP is significantly more potent than the single amino acid fMet.
Experimental Protocols
Application: In Vitro Chemotaxis Assay using a Boyden Chamber (Transwell Assay)
The Boyden chamber, or Transwell assay, is a widely used method to quantify the chemotactic response of cells to a chemical gradient.[14][15] The setup consists of two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant is placed in the lower chamber, creating a concentration gradient that stimulates cell migration through the membrane.[16]
Detailed Protocol: Neutrophil Chemotaxis to fMLP
This protocol is adapted for human neutrophils migrating towards the potent analog fMLP.
1. Materials and Reagents:
-
Primary human neutrophils or a suitable cell line (e.g., HL-60 cells differentiated with DMSO).
-
RPMI 1640 or other suitable cell culture medium.
-
Fetal Bovine Serum (FBS).
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP), stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Bovine Serum Albumin (BSA).
-
24-well plates with Transwell inserts (e.g., 3 µm or 5 µm pore size for neutrophils).[14]
-
Methanol (B129727) (for fixing).
-
Crystal Violet or Giemsa stain (for staining).
-
Cotton swabs.
-
Microscope with camera.
2. Cell Preparation:
-
Isolate primary neutrophils from whole blood or culture and differentiate HL-60 cells as required.
-
Ensure cells are healthy and in the active growth phase.[16]
-
Resuspend cells in serum-free medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL. Serum contains factors that can interfere with chemotaxis, so a brief period of serum starvation (1-2 hours) is recommended.
3. Assay Procedure:
-
Prepare Chemoattractant: Prepare serial dilutions of fMLP in serum-free medium. A typical concentration range to test is 0.1 nM to 100 nM. Include a negative control with medium only (no fMLP).
-
Setup Chambers: Add 600 µL of the fMLP dilutions or control medium to the lower wells of the 24-well plate.
-
Place Inserts: Carefully place the Transwell inserts into each well, ensuring no air bubbles are trapped beneath the membrane.
-
Add Cells: Add 100 µL of the prepared cell suspension (1-2 x 10^5 cells) to the top chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 3 hours. The optimal time should be determined empirically for your specific cell type.
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the cells from the top surface of the membrane. Be careful not to puncture the membrane.
-
Fixation: Fix the migrated cells on the underside of the membrane by submerging the insert in methanol for 10-15 minutes.
-
Staining: Allow the inserts to air dry completely. Stain the cells by placing the inserts in a solution of Crystal Violet or Giemsa stain for 15-25 minutes.
-
Washing: Gently wash the inserts in a beaker of distilled water to remove excess stain.
4. Data Acquisition and Analysis:
-
Imaging: Once the inserts are dry, use a microscope to visualize the stained cells on the underside of the membrane.
-
Quantification: Capture images from several (e.g., 3-5) representative fields of view for each membrane. Count the number of migrated cells per field using imaging software (like ImageJ) or manual counting.
-
Calculate Average: For each condition, calculate the average number of migrated cells per field.
-
Calculate Chemotactic Index: The chemotactic index (CI) is a common way to represent the data. It is calculated as the ratio of cells migrating towards the chemoattractant divided by the number of cells migrating towards the control medium.[17] A simpler formula can also be used where A is the number of cells migrating to the experimental condition and B is the number migrating to the negative control: CI = (A - B) / (A + B).[18][19] A positive index indicates attraction, while a negative one indicates repulsion.
References
- 1. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-formylmethionyl peptides as chemoattractants for leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 8. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 15. [PDF] Boyden chamber assay. | Semantic Scholar [semanticscholar.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. In vitro chemotaxis assay [bio-protocol.org]
- 18. Figure 4, [Chemotaxis index is calculated as...]. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ocw.mit.edu [ocw.mit.edu]
Application Notes & Protocols: N-Formylmethionine in Bacterial Infection Experimental Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formylmethionine (fMet) is a modified amino acid that serves as the starting residue in protein synthesis in bacteria.[1][2][3] Consequently, short peptides containing N-terminal fMet are abundantly released by bacteria and are recognized by the host's innate immune system as a key Pathogen-Associated Molecular Pattern (PAMP).[4][5][6] Furthermore, because mitochondria share an evolutionary origin with bacteria, they also initiate protein synthesis with fMet.[1][2] Peptides released from damaged mitochondria therefore act as Damage-Associated Molecular Patterns (DAMPs), signaling tissue injury.[1][4][5][7]
These N-formyl peptides are potent chemoattractants for phagocytic leukocytes, particularly neutrophils.[4][8] They are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][8][9][10] In humans, there are three main types: FPR1, FPR2, and FPR3.[4] The binding of fMet-containing peptides, such as the widely used synthetic analog N-Formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), to these receptors triggers a cascade of pro-inflammatory responses.[1][8] These responses include chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS), which are all critical for host defense against bacterial infections.[8][11]
Studying the interaction between N-formyl peptides and their receptors provides a robust framework for modeling bacterial infection, evaluating immune responses, and screening for novel anti-inflammatory therapeutics.
The this compound Signaling Pathway
The binding of fMet peptides, like fMLP, to FPR1 or FPR2 initiates a canonical G protein-coupled receptor signaling cascade.[8][11][12] Upon ligand binding, the receptor activates an associated heterotrimeric G protein (primarily of the Gi family), causing the dissociation of the Gα subunit from the Gβγ dimer.[8][11]
Both subunits trigger distinct downstream pathways:
-
Gβγ Subunit: This subunit activates Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase γ (PI3Kγ).[11] PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[11] PI3Kγ activation is crucial for cell polarization and directed migration.
-
Gα Subunit: This subunit can activate Ras superfamily GTPases, which in turn trigger the Mitogen-Activated Protein Kinase (MAPK) cascades, including p38 and ERK1/2.[8][11]
The culmination of these signaling events leads to the primary cellular responses essential for bacterial clearance: chemotaxis, superoxide (B77818) production (respiratory burst), degranulation, and phagocytosis.[8][11]
Quantitative Data Summary
The potency and efficacy of fMet peptides can vary between receptor subtypes and species. The synthetic peptide fMLP is a cornerstone tool for these studies.
Table 1: Affinity and Potency of fMet Peptides for Formyl Peptide Receptors (FPRs)
| Ligand | Receptor | Species | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| fMLP | FPR1 | Human | Kd | ~0.5-3 nM | [13][14] |
| fMLP | FPR2/ALX | Human | Affinity | Low (relative to FPR1) | [4][13] |
| fMLP | Neutrophils | Rabbit | ED50 (Chemotaxis) | 7 x 10-11 M (0.07 nM) | [14] |
| fMLP | FPR2 (mouse) | Mouse | EC50 (Ca²⁺ Flux) | ~5 µM | [13] |
| fMMYALF | FPR1 / FPR2 | Human | EC50 (Ca²⁺ Flux) | 10 - 160 nM | [4][14] |
| fMIVIL | FPR2/ALX | Human | Activity | Potent Agonist |[14] |
Table 2: Typical Working Concentrations of fMLP in In Vitro Experimental Models
| Assay Type | Cell Type | Concentration Range | Optimal/Common Concentration | Reference(s) |
|---|---|---|---|---|
| Chemotaxis | Human/Mouse Neutrophils | 1 nM - 1 µM | 10 - 100 nM | [15][16][17] |
| Respiratory Burst (ROS) | Human Neutrophils | 10 nM - 10 µM | 100 nM - 1 µM | [18] |
| Calcium Mobilization | Human Neutrophils | 1 nM - 1 µM | 100 nM - 1 µM | [19] |
| Degranulation | Human Neutrophils | 10 nM - 1 µM | 100 nM | [20] |
| Cytokine Production (TNF-α) | Human Neutrophils | 1 µM (inhibition studies) | 1 µM |[21] |
Experimental Protocols
Here we provide detailed protocols for key experimental models utilizing fMLP to study immune cell responses relevant to bacterial infection.
General Workflow for In Vitro Assays
The general procedure for in vitro stimulation of immune cells involves isolation, stimulation, incubation, and subsequent functional analysis.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol measures the directed migration of neutrophils toward a chemoattractant gradient.
Materials:
-
Isolated human or mouse neutrophils (>95% purity).
-
Assay Medium: RPMI 1640 + 1% BSA.
-
Chemoattractant: fMLP stock solution (1 mM in DMSO), diluted in Assay Medium to desired concentrations (e.g., 10 nM).
-
Boyden chamber apparatus (48-well microchemotaxis chamber).
-
Polycarbonate filter (3-5 µm pore size).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Prepare Chamber: Add 25-30 µL of Assay Medium (negative control) or fMLP solution (test condition) to the lower wells of the Boyden chamber.[15]
-
Place Filter: Carefully place the polycarbonate filter over the lower wells, avoiding air bubbles.
-
Cell Loading: Isolate neutrophils from whole blood using a density gradient method (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation). Resuspend the purified neutrophils in Assay Medium to a final concentration of 1-2 x 10⁶ cells/mL.
-
Add Cells: Add 50 µL of the neutrophil suspension to the upper wells of the chamber.[15]
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 45-90 minutes.[15]
-
Stop Migration: After incubation, remove the chamber. Scrape non-migrated cells from the top surface of the filter using a cell scraper or kimwipe.
-
Stain Filter: Remove the filter, fix it in methanol, and stain it with a histological stain like Diff-Quik or hematoxylin.
-
Quantification: Mount the filter on a microscope slide. Count the number of migrated cells in several high-power fields (HPF) for each well. Data are often expressed as a Chemotactic Index (number of cells migrating toward fMLP / number of cells migrating toward control medium).
Protocol 2: Respiratory Burst Assay (Dihydrorhodamine 123 Method)
This protocol quantifies the production of reactive oxygen species (ROS) using the fluorescent probe Dihydrorhodamine 123 (DHR 123), which fluoresces upon oxidation to rhodamine 123.[18]
Materials:
-
Isolated neutrophils or heparinized whole blood.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.
-
Stimulant: fMLP working solution (e.g., 1 µM).
-
Fluorogenic Substrate: Dihydrorhodamine 123 (DHR 123).
-
(For whole blood) RBC Lysis Buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Loading: Add DHR 123 to 100 µL of cell suspension or whole blood to a final concentration of ~1-2 µM.
-
Incubation & Priming: Incubate the tubes at 37°C for 15-20 minutes to allow for probe uptake and cell equilibration.[18][23]
-
Stimulation: Add fMLP solution to the test samples. Add an equal volume of Assay Buffer to the unstimulated control samples. Mix gently.
-
Incubation: Incubate at 37°C for another 15-20 minutes.[18]
-
Stop Reaction: Stop the reaction by placing the tubes on ice or by adding ice-cold buffer.
-
Process Samples (for Whole Blood): Add 2 mL of RBC Lysis Buffer, incubate for 10-20 minutes at room temperature, and centrifuge to pellet the leukocytes.[18][23] Wash the cell pellet with cold Assay Buffer.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC/FL1). Gate on the neutrophil population based on forward and side scatter properties.[18]
-
Analysis: The respiratory burst activity is reported as the percentage of rhodamine 123-positive cells or the median fluorescence intensity (MFI) of the neutrophil population.[24]
Protocol 3: fMLP-Induced Peritonitis Model in Mice
This in vivo model is used to study acute, localized inflammation and leukocyte recruitment.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
fMLP solution: 1-10 µg fMLP dissolved in sterile, endotoxin-free Phosphate-Buffered Saline (PBS).
-
Sterile PBS (for control).
-
Syringes and needles (27G).
-
Peritoneal Lavage Buffer: Ice-cold PBS + 2 mM EDTA.
-
Hemocytometer or automated cell counter.
-
Flow cytometry antibodies (e.g., anti-Ly6G for neutrophils).
Procedure:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 0.5 mL of the fMLP solution. Inject a control group of mice with 0.5 mL of sterile PBS.
-
Incubation Period: House the mice for a predetermined period to allow for leukocyte infiltration into the peritoneal cavity. A typical time course is 2-4 hours for peak neutrophil recruitment.
-
Euthanasia and Lavage: Euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Cell Harvest: Expose the peritoneal cavity and inject 5-10 mL of ice-cold Peritoneal Lavage Buffer into the peritoneal space. Gently massage the abdomen for 1-2 minutes to dislodge adherent cells.
-
Collect Lavage Fluid: Carefully aspirate the lavage fluid using a syringe. Keep the samples on ice.
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Counts: Prepare a cytospin slide from the lavage fluid and stain with a Wright-Giemsa stain to perform a differential count of neutrophils, macrophages, and lymphocytes under a microscope. Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for more precise quantification.
-
Analysis: Compare the total number and differential counts of recruited leukocytes between the fMLP-treated and PBS-treated control groups. Increased cell counts, particularly of neutrophils, in the fMLP group indicate a positive inflammatory response.[9]
Conclusion
This compound and its analogs like fMLP are indispensable tools for modeling the initial stages of a bacterial infection. The experimental models described provide robust and reproducible systems to investigate fundamental aspects of innate immunity, including leukocyte chemotaxis, activation, and in vivo recruitment. These assays are crucial for understanding the pathogenesis of infectious diseases and for the preclinical evaluation of therapeutic agents designed to modulate the host inflammatory response. The use of FPR knockout mice or specific receptor antagonists in these models has been critical in defining the specific roles of FPR1 and FPR2 in host defense.[9][25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control [microbialcell.com]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAMPs and DAMPs in Sepsis: A Review of Their Molecular Features and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPs and DAMPs | Bio-Techne [bio-techne.com]
- 7. Frontiers | DAMPs from Cell Death to New Life [frontiersin.org]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 14. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of neutrophil leukocyte secretory response to fMLP in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. bioquochem.com [bioquochem.com]
- 24. researchgate.net [researchgate.net]
- 25. Knockout or treatment with an antagonist of formyl peptide receptor 1 protects mice from sepsis by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available N-Formylmethionine (fMet) ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commercially available N-Formylmethionine (fMet) ELISA kits, their applications, detailed experimental protocols, and the underlying biological signaling pathways. This compound is a potent chemoattractant for neutrophils and other phagocytic cells, playing a crucial role in the innate immune response to bacterial infections and inflammation.[1][2][3]
Introduction to this compound and its Role in Immunity
This compound is an amino acid derivative that serves as the initiating amino acid in protein synthesis in bacteria.[4] In eukaryotes, protein synthesis is initiated with methionine. This fundamental difference allows the mammalian immune system to recognize fMet-containing peptides as pathogen-associated molecular patterns (PAMPs), triggering an inflammatory response.[4]
Released from bacteria or damaged mitochondria, fMet and fMet-containing peptides bind to Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs) expressed on the surface of various immune cells, most notably neutrophils.[1][4] This binding initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the innate immune response to infection.[1]
Commercially Available this compound ELISA Kits
Several manufacturers offer ELISA kits for the quantitative determination of this compound in various biological samples. These kits are valuable tools for studying inflammatory processes, bacterial infections, and conditions associated with mitochondrial damage.
| Manufacturer/Supplier | Catalog Number (Example) | Assay Type | Detection Range | Sensitivity | Sample Types |
| MyBioSource | MBS265039 | Sandwich | 15.6 - 1000 pg/mL | < 5 pg/mL | Body fluids, tissue homogenates, secretions[5] |
| Abbkine | KTE62615 | Sandwich | Please Inquire | Please Inquire | Serum, plasma, cell culture supernatants, other biological fluids[6] |
| AMSBIO | (Varies) | Competitive | 2 - 600 nmol/mL | 1.11 nmol/mL | Serum, plasma, cell culture supernates, cell lysates, tissue homogenates[4] |
| Biocompare | (Lists various) | Varies | Varies | Varies | Varies |
| Novatein Biosciences | (Varies) | Sandwich | Please Inquire | Please Inquire | Serum, plasma, cell culture supernatants, other biological fluids |
| Beijing Cheng Lin Biological Technology | AD12213Hu | Sandwich | 10 - 200 ng/L | 1.0 ng/L | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids[7] |
This compound Signaling Pathway
The binding of this compound to its receptor, FPR1, triggers a cascade of intracellular events characteristic of G-protein coupled receptor signaling. This pathway is pivotal in mediating the pro-inflammatory and chemotactic effects of fMet.
Caption: this compound signaling pathway in neutrophils.
Experimental Protocols
The following protocols are generalized based on the principles of sandwich and competitive ELISA techniques commonly used in commercially available this compound kits. Always refer to the specific manual provided with your kit for detailed instructions, as protocols may vary between manufacturers.
Sample Preparation
Proper sample preparation is critical for accurate results.
-
Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove cells and debris.
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge at 5000 x g for 5-10 minutes to pellet the debris. Collect the supernatant.
-
Cell Lysates: Resuspend cell pellet in lysis buffer. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant.
Store all samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Sandwich ELISA Protocol (Generalized)
This protocol is based on the principle of capturing the target antigen between two antibodies.
Caption: Generalized workflow for a sandwich ELISA.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the microplate pre-coated with anti-fMet antibody. Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2 hours at 37°C).
-
Wash: Aspirate the liquid from each well and wash each well with wash buffer (typically 3-5 times). After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Cover and incubate as specified (e.g., 1 hour at 37°C).
-
Wash: Repeat the wash step as described in step 3.
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well. Cover and incubate as specified (e.g., 1 hour at 37°C).
-
Wash: Repeat the wash step as described in step 3.
-
Add Substrate: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes). A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.
Competitive ELISA Protocol (Generalized)
This protocol is based on the principle of competition between the fMet in the sample and a labeled fMet for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of fMet in the sample.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add Standards, Samples, and Labeled Antigen: Add a specified volume of standard or sample to the wells of the microplate pre-coated with anti-fMet antibody. Immediately add a specified volume of biotin-conjugated fMet. Cover the plate and incubate.
-
Wash: Aspirate and wash the wells as described in the sandwich ELISA protocol.
-
Add Enzyme Conjugate: Add Streptavidin-HRP to each well. Cover and incubate.
-
Wash: Repeat the wash step.
-
Add Substrate and Stop Reaction: Add TMB substrate and then the stop solution as described previously.
-
Read Plate and Calculate: Read the absorbance at 450 nm. The concentration of fMet in the samples is inversely proportional to the OD. Create a standard curve and calculate the sample concentrations.
Data Interpretation and Troubleshooting
-
Standard Curve: A good standard curve should have a high correlation coefficient (R² > 0.99).
-
High Background: May be caused by insufficient washing, cross-contamination, or improper reagent preparation.
-
Low Signal: Could result from inactive reagents, incorrect incubation times or temperatures, or low concentrations of the target analyte in the samples.
-
High Variability: May be due to inaccurate pipetting, inconsistent washing, or bubbles in the wells.
For specific troubleshooting, always consult the manual provided with your ELISA kit.
References
- 1. Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBS265039-96 | Human formylmethionine (fMet) ELISA Kit Clinisciences [clinisciences.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Human Formylmethionine (fMET) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. Human formylmethionine,fMet elisa kit - Human - 产品展示 - 北京诚林生物科技有限公司 [gdelisa.com]
Production of Anti-N-Formylmethionine Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the production and characterization of polyclonal antibodies specific to N-Formylmethionine (fMet). The ability to specifically detect fMet-containing proteins is crucial for studying bacterial protein synthesis, mitochondrial biology, and the innate immune response.
Introduction
This compound is the initiating amino acid in bacterial and organellar protein synthesis. Its presence at the N-terminus of proteins serves as a potent pathogen-associated molecular pattern (PAMP) recognized by the innate immune system. The development of antibodies that specifically target fMet, independent of the adjacent amino acid sequence, provides a powerful tool for the detection and quantification of these proteins. This protocol outlines an effective method for generating pan-fMet-specific polyclonal antibodies using synthetic peptide antigens.
Principle of the Method
The production of anti-fMet antibodies involves the synthesis of a peptide antigen containing an N-terminal fMet residue. To enhance immunogenicity, this peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH). Rabbits are then immunized with the fMet-peptide-KLH conjugate to elicit an immune response. The resulting antisera are collected and the specific antibodies are purified using affinity chromatography. The specificity and sensitivity of the purified antibodies are then validated through Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Materials and Reagents
-
fMet-peptide (e.g., fMet-Gly-Ser-Gly-Cys or a mixture of fMet-Xaa-Cys)
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (IFA)
-
Rabbits (for immunization)
-
Protein A/G Affinity Chromatography Column
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Bovine Serum Albumin (BSA)
-
Skim Milk Powder
-
Tween-20
-
Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Chemiluminescent Substrate
-
96-well ELISA plates
Experimental Protocols
Antigen Preparation: fMet-Peptide-KLH Conjugation
This protocol describes the conjugation of a cysteine-containing fMet-peptide to KLH using the crosslinker MBS.
-
Activate KLH with MBS:
-
Dissolve 5 mg of KLH in 0.5 ml of 10 mM phosphate buffer, pH 7.0.
-
Dissolve 3 mg of MBS in 200 µl of DMF.
-
Add 70 µl of the MBS/DMF solution to the KLH solution and stir gently at room temperature for 30 minutes.[1]
-
Remove the free crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with 50 mM phosphate buffer, pH 6.0.[1]
-
-
Conjugate fMet-Peptide to Activated KLH:
-
Dissolve 5 mg of the fMet-peptide in 100 µl of DMF.[2]
-
Slowly add the peptide solution to the activated KLH solution.[2]
-
Immediately adjust the pH of the solution to ~7.0 with 2 N NaOH or 0.5 N HCl.[2]
-
Stir the mixture for 3 hours at room temperature or overnight at 4°C.[1]
-
Dialyze the conjugate against PBS to remove unreacted peptide and DMF.
-
Store the fMet-peptide-KLH conjugate at -20°C.
-
Immunization of Rabbits
This protocol outlines a typical immunization schedule for generating a polyclonal antibody response in rabbits.
-
Pre-immune Bleed:
-
Collect a small blood sample from the rabbit's ear vein to serve as a negative control (pre-immune serum).
-
-
Primary Immunization (Day 0):
-
Emulsify 500 µg of the fMet-peptide-KLH conjugate in an equal volume of Freund's Complete Adjuvant (FCA).
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations (Weeks 2, 4, and 6):
-
Emulsify 250 µg of the fMet-peptide-KLH conjugate in an equal volume of Freund's Incomplete Adjuvant (IFA).
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleeds and Final Bleed:
-
Collect small blood samples (test bleeds) from the ear vein 7-10 days after each booster injection to monitor the antibody titer by ELISA.
-
Once a high titer is achieved, perform a final bleed by cardiac puncture under anesthesia.
-
Purification of Anti-fMet Antibodies
This protocol describes the purification of IgG antibodies from the rabbit serum using Protein A/G affinity chromatography.
-
Serum Preparation:
-
Allow the collected blood to clot at room temperature for 1-2 hours, then at 4°C overnight.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the serum.
-
Filter the serum through a 0.45 µm filter.
-
-
Affinity Chromatography:
-
Equilibrate the Protein A/G column with 5-10 column volumes of binding buffer (e.g., PBS).
-
Dilute the serum 1:1 with binding buffer and load it onto the column.
-
Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.
-
Elute the bound antibodies with elution buffer (e.g., 0.1 M Glycine, pH 2.5) and collect fractions into tubes containing neutralization buffer (1 M Tris-HCl, pH 8.5) to immediately neutralize the low pH.
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Measure the final antibody concentration and store at -20°C or -80°C.
-
Antibody Characterization: ELISA
This protocol is for determining the titer and specificity of the purified anti-fMet antibodies.
-
Coating:
-
Coat the wells of a 96-well plate with 100 µl of 1 µg/ml fMet-peptide or a control non-formylated peptide in coating buffer (e.g., 50 mM Sodium Carbonate, pH 9.5) overnight at 4°C.[3]
-
-
Blocking:
-
Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with 200 µl of blocking buffer (e.g., 5% skim milk in PBS) for 1-2 hours at room temperature.[3]
-
-
Primary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µl of serial dilutions of the purified anti-fMet antibody (and pre-immune serum as a control) to the wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µl of a suitable dilution of HRP-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µl of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µl of stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Antibody Characterization: Western Blotting
This protocol is for detecting fMet-containing proteins in cell lysates.
-
Sample Preparation:
-
Prepare protein lysates from bacterial or mammalian cells. For mammalian cells, treatment with an inhibitor of peptide deformylase (e.g., actinonin) can increase the amount of fMet-proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% skim milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the purified anti-fMet antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Presentation
Table 1: Comparison of Different fMet-Peptide Antigens for Antibody Production
| Antigen | Peptide Sequence | Carrier Protein | Resulting Antibody Titer (ELISA) | Specificity for fMet-proteins (Western Blot) | Reference |
| fMGSGC | fMet-Gly-Ser-Gly-Cys | KLH | High | Good | [4] |
| fMdPEG4C | fMet-dPEG4-Cys | KLH | Low | Poor | [4] |
| fMXC | fMet-Xaa-Cys (mixture) | KLH | Very High | Excellent | [4] |
Data is a qualitative summary based on published findings. "Xaa" represents any of the 20 standard amino acids.
Visualizations
Caption: Workflow for the production of anti-N-Formylmethionine antibodies.
Caption: Workflow for ELISA-based characterization of anti-fMet antibodies.
References
Purifying N-Formylmethionine-Containing Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Formylmethionine (fMet) is a unique amino acid that initiates protein synthesis in bacteria and in the mitochondria of eukaryotic cells.[1] The presence of fMet at the N-terminus of proteins is a key feature that distinguishes them from cytosolic proteins in eukaryotes, which typically start with methionine. This distinction makes fMet-containing proteins a crucial area of study, particularly in immunology, bacteriology, and drug development, as they can act as potent signaling molecules and biomarkers.
This document provides detailed application notes and protocols for the purification of this compound-containing proteins, with a focus on immunoaffinity chromatography, a highly specific and efficient method. Additional techniques, including High-Performance Liquid Chromatography (HPLC), are also discussed.
Key Purification Strategies
The purification of fMet-containing proteins leverages the unique N-terminal fMet residue. The primary methods revolve around affinity and chromatographic principles.
-
Immunoaffinity Chromatography (IAC): This is the most specific method, utilizing a pan-fMet-specific antibody that recognizes the this compound residue at the N-terminus of proteins, regardless of the adjacent amino acid sequence.[2][3][4] This technique offers high selectivity and can achieve significant purification in a single step.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate fMet-containing proteins or their corresponding peptides based on their hydrophobicity.[6] This method is particularly useful for smaller proteins and peptides and can serve as a polishing step after initial enrichment by other techniques.
Quantitative Data Summary
The selection of a purification strategy often involves a trade-off between yield and purity. The following table provides a representative comparison of the expected performance of different techniques for the purification of fMet-containing proteins.
| Purification Technique | Principle | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Immunoaffinity Chromatography (pan-fMet-specific Ab) | Specific antibody-antigen interaction with the N-terminal fMet.[2][3] | > 90% | 60-80% | High specificity and purity in a single step. | Higher cost of antibody and potential for harsh elution conditions. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[6] | Variable (dependent on sample complexity) | 70-90% | High resolution and suitability for peptides and small proteins. | Less specific than IAC; may require multiple steps for high purity. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Low (used for desalting/buffer exchange) | > 95% | Gentle conditions, useful for buffer exchange. | Low resolution for complex mixtures. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Moderate | 70-85% | High capacity and resolution. | Less specific for fMet proteins. |
Experimental Workflows and Logical Relationships
General Workflow for fMet Protein Purification
The overall process for purifying fMet-containing proteins typically involves sample preparation, an enrichment step, and a final polishing step, followed by analysis.
Caption: General workflow for the purification and analysis of this compound-containing proteins.
Immunoaffinity Chromatography Logic
This diagram illustrates the principle of immunoaffinity chromatography for capturing fMet proteins.
Caption: The principle of immunoaffinity chromatography for fMet protein purification.
Experimental Protocols
Protocol 1: Immunoaffinity Purification of fMet-Containing Proteins
This protocol details the steps for purifying fMet-containing proteins using a pan-fMet-specific antibody coupled to an agarose (B213101) resin.
Materials:
-
Resin: NHS-activated agarose or similar for antibody coupling.
-
Antibody: Pan-fMet-specific polyclonal or monoclonal antibody.
-
Coupling Buffer: 0.1 M MOPS, 0.15 M NaCl, pH 7.5.
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0.
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Sample: Clarified cell lysate from bacteria or mitochondrial fraction.
Procedure:
-
Antibody Coupling to Resin: a. Wash 1 mL of NHS-activated agarose resin with 10 mL of ice-cold 1 mM HCl. b. Immediately wash the resin with 10 mL of Coupling Buffer. c. Add the pan-fMet-specific antibody (typically 1-5 mg) dissolved in Coupling Buffer to the resin. d. Incubate with gentle end-over-end mixing for 1-2 hours at room temperature or overnight at 4°C. e. Wash the resin with 10 mL of Coupling Buffer to remove unbound antibody. f. Block any remaining active sites by incubating the resin with Blocking Buffer for 1-2 hours at room temperature. g. Wash the resin extensively with Binding/Wash Buffer. The antibody-coupled resin is now ready for use.
-
Sample Preparation: a. Harvest bacterial cells or isolate mitochondria from eukaryotic cells. b. Resuspend the cell/organelle pellet in ice-cold lysis buffer (e.g., PBS with protease inhibitors). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the soluble proteins.
-
Affinity Purification: a. Equilibrate the antibody-coupled resin in a chromatography column with 5-10 column volumes of Binding/Wash Buffer. b. Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for efficient binding. c. Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline. d. Elute the bound fMet-containing proteins with 5-10 column volumes of Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately neutralize the low pH. e. Monitor the protein elution by measuring the absorbance at 280 nm.
-
Analysis and Storage: a. Pool the fractions containing the purified protein. b. Analyze the purity of the eluted fractions by SDS-PAGE and confirm the presence of fMet proteins by Western blotting using the pan-fMet-specific antibody. c. Buffer exchange the purified protein into a suitable storage buffer using dialysis or a desalting column. d. Store the purified protein at -80°C.
Protocol 2: Reversed-Phase HPLC for fMet-Peptide/Protein Polishing
This protocol is suitable for further purifying fMet-containing proteins or peptides after an initial enrichment step.
Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Sample: Partially purified fMet protein/peptide sample from Protocol 1 or other enrichment methods.
Procedure:
-
Sample Preparation: a. Ensure the sample is free of particulate matter by centrifugation or filtration (0.22 µm filter). b. If necessary, adjust the sample volume and concentration.
-
Chromatographic Separation: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved at the desired detection wavelength (typically 214 nm or 280 nm). b. Inject the sample onto the column. c. Elute the bound peptides/proteins using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min. The optimal gradient may need to be determined empirically. d. Monitor the elution profile and collect fractions corresponding to the peaks of interest.
-
Fraction Analysis: a. Analyze the collected fractions by SDS-PAGE, Western blotting, or mass spectrometry to identify the fractions containing the purified fMet-protein/peptide. b. Pool the pure fractions.
-
Solvent Removal: a. Remove the acetonitrile and TFA from the purified sample by lyophilization (freeze-drying). b. Reconstitute the purified, lyophilized protein/peptide in a suitable buffer for downstream applications.
Concluding Remarks
The purification of this compound-containing proteins is a critical step for their functional and structural characterization. Immunoaffinity chromatography using a pan-fMet-specific antibody offers a highly selective and efficient method for their isolation.[2][3] For applications requiring the highest purity, a multi-step approach combining immunoaffinity chromatography with a polishing step like RP-HPLC is recommended. The protocols provided herein serve as a comprehensive guide for researchers to successfully purify these important biomolecules for a wide range of applications in basic science and drug development.
References
- 1. agrisera.com [agrisera.com]
- 2. Immunoaffinity Purification of Protein Complexes from Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of this compound aminopeptidase from rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Neutrophil Activation by N-Formylmethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant leukocytes in human circulation and represent the first line of defense against invading pathogens. Their activation is a critical process in the innate immune response, characterized by chemotaxis, degranulation, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). N-Formylmethionine (fMet) peptides, which are derived from bacteria and mitochondria, are potent neutrophil chemoattractants and activators.[1][2] These peptides are recognized by the N-formyl peptide receptor 1 (FPR1), a G-protein coupled receptor highly expressed on the surface of neutrophils.[1][3] The interaction between fMet and FPR1 triggers a cascade of intracellular signaling events, leading to a robust inflammatory response. Dysregulated or excessive neutrophil activation by fMet has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic sclerosis, and COVID-19.[1][3][4]
Flow cytometry is a powerful technique for the quantitative analysis of neutrophil activation at the single-cell level. By using fluorescently labeled antibodies against specific cell surface markers, it is possible to identify and quantify neutrophils and assess their activation state. Commonly used markers for neutrophil activation include the upregulation of CD11b (integrin alpha M) and CD66b (carcinoembryonic antigen-related cell adhesion molecule 8), and the shedding of CD62L (L-selectin).[5][6][7]
These application notes provide a detailed protocol for the analysis of neutrophil activation induced by this compound using flow cytometry. This includes procedures for neutrophil isolation, stimulation, antibody staining, and data analysis. Additionally, we present a summary of expected quantitative data and a diagram of the key signaling pathway involved.
Key Signaling Pathway
This compound peptides activate neutrophils primarily through the Formyl Peptide Receptor 1 (FPR1). The binding of fMet to FPR1 initiates a signaling cascade that results in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.
Caption: this compound signaling cascade in neutrophils.
Experimental Workflow
The following diagram outlines the general workflow for analyzing neutrophil activation by this compound using flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Neutrophil Isolation from Human Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or other density gradient medium
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Complete RPMI medium
Procedure:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the granulocyte and erythrocyte pellet.
-
To separate neutrophils from erythrocytes, resuspend the pellet in a solution of Dextran T500 and allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove any remaining erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.
-
Wash the cell pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in complete RPMI medium and determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
Neutrophil Stimulation with this compound
Materials:
-
Isolated neutrophils
-
This compound (fMet) or N-Formylmethionyl-leucyl-phenylalanine (fMLP) stock solution
-
Complete RPMI medium
-
Optional: FPR1 inhibitor (e.g., Cyclosporin H) for control experiments
Procedure:
-
Adjust the concentration of isolated neutrophils to 1 x 10^6 cells/mL in complete RPMI medium.
-
Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate.
-
For inhibitor studies, pre-incubate the cells with the FPR1 inhibitor (e.g., Cyclosporin H) for 30 minutes at 37°C.[3]
-
Add fMet or fMLP to the desired final concentration (e.g., 1 µM).[8] Include an unstimulated control (vehicle only).
-
Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a 5% CO2 incubator.[8]
Flow Cytometry Staining for Surface Markers
Materials:
-
Stimulated neutrophils
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11b and CD66b (e.g., clone G10F5 for CD66b and clone CBRM1/5 for CD11b).[1][2]
-
Isotype control antibodies
Procedure:
-
After stimulation, stop the reaction by placing the samples on ice.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
Data Acquisition and Analysis
Procedure:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Analyze the expression of CD11b and CD66b on the gated neutrophils.
-
Data can be presented as the percentage of positive cells or the mean fluorescence intensity (MFI).[1]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies analyzing neutrophil activation by this compound and related peptides.
| Parameter Measured | Stimulus | Key Findings | Reference |
| Neutrophil Activation Markers | Plasma from patients with high fMet levels | Significant upregulation of CD11b and CD66b expression on neutrophils. | [1][2] |
| Inhibition of Activation | Plasma from patients with high fMet levels + Cyclosporin H (FPR1 inhibitor) | Inhibition of CD66b upregulation by 66.7% and CD11b upregulation by 71.6%. | [1] |
| Correlation of fMet with Activation Markers | Endogenous fMet levels in patient plasma | Plasma fMet levels correlate significantly with levels of calprotectin and NETs. | [1][3] |
| EC50 for fMLP-induced Activation | fMLP | The half-maximal effective concentrations (EC50) for CD11b and CD66b expression were 5 nM and 6 nM, respectively. | [5] |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to study neutrophil activation in response to this compound using flow cytometry. The ability to quantitatively assess the activation state of neutrophils is crucial for understanding their role in various physiological and pathological processes and for the development of novel therapeutic strategies targeting neutrophil-mediated inflammation. The detailed methodologies, signaling pathway diagram, and summary of expected quantitative outcomes will aid in the design, execution, and interpretation of experiments in this field.
References
- 1. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associated lung involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beckman.com [beckman.com]
- 7. 2.6. Assessment of neutrophils activation markers by flow cytometry analysis [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Application Note: Development of a Cell-Based Assay for N-Formylmethionine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylmethionine (fMet) is the initiating amino acid in bacterial protein synthesis and is also found in mitochondria.[1][2] Its presence in the extracellular space serves as a potent damage-associated molecular pattern (DAMP) or pathogen-associated molecular pattern (PAMP), alerting the innate immune system to bacterial invasion or tissue injury.[1][3] The primary receptor for fMet and other N-formylated peptides is the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes such as neutrophils and monocytes.[4][5][6] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to crucial immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5][7][8]
This application note provides detailed protocols for developing and implementing robust cell-based assays to quantify the activity of this compound and its analogs on FPR1. Two primary assay formats are described: a Calcium Flux Assay for measuring immediate, transient signaling events, and an NF-κB Reporter Assay for assessing downstream transcriptional activation. These assays are indispensable tools for screening novel FPR1 modulators and elucidating the intricacies of innate immune activation.
FPR1 Signaling Pathway
Upon ligand binding, FPR1 undergoes a conformational change, activating heterotrimeric G-proteins, primarily of the Gαi/o family.[9][10] This initiates a signaling cascade that includes the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][11] IP3 triggers the release of calcium from intracellular stores, a key event that can be readily measured.[11][12] Concurrently, activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, contribute to downstream cellular responses.[7][13] Ultimately, these pathways can converge on the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of pro-inflammatory genes.[13][14]
Data Presentation: Ligand Activity at FPR1
The following table summarizes the activity of common FPR1 agonists. This data is crucial for establishing positive controls and for the comparative analysis of novel compounds.
| Agonist | Receptor | Assay Type | EC50 | Reference |
| N-Formylmethionyl-leucyl-phenylalanine (fMLP) | Human FPR1 | Chemotaxis | 7.0 x 10⁻¹¹ M | [3] |
| N-Formylmethionyl-leucyl-phenylalanine (fMLP) | Human FPR1 | Calcium Mobilization | ~1 nM | [12] |
| fMMYALF (mitochondrial peptide) | Human FPR1 | Calcium Mobilization | 10 nM | [15] |
| fMLKLIV (mitochondrial peptide) | Human FPR1 | Calcium Mobilization | 44 nM | [15] |
| fMFADRW (mitochondrial peptide) | Human FPR1 | Calcium Mobilization | 160 nM | [15] |
| RE-04-001 | Human FPR1 | NADPH-oxidase activation | ~1 nM | [8] |
Experimental Protocols
Calcium Flux Assay
This protocol measures the transient increase in intracellular calcium concentration following FPR1 activation. It is a high-throughput compatible assay ideal for primary screening.
Workflow Diagram:
References
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases | MDPI [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor 1 - Wikiwand [wikiwand.com]
- 7. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 8. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human mitochondria-derived N-formylated peptides are novel agonists equally active on FPR and FPRL1, while Listeria monocytogenes-derived peptides preferentially activate FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Analysis of N-terminal N-Formylmethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal N-formylmethionine (fMet) is a unique post-translational modification primarily found at the N-terminus of proteins synthesized in bacteria and eukaryotic organelles like mitochondria.[1][2][3][4] Its presence serves as a potent signaling molecule, particularly in the innate immune system, where N-formylated peptides act as chemoattractants for leukocytes by binding to N-formyl peptide receptors (FPRs).[1][3][5] The detection and quantification of fMet-containing proteins and peptides are crucial for understanding inflammatory processes, bacterial infections, and associated diseases, making it a significant area of interest for research and drug development.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the labeling, enrichment, and analysis of N-terminal this compound-containing peptides for proteomic studies.
Signaling Pathway of this compound
N-formylated peptides, released from bacteria or damaged mitochondria, are recognized by Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages.[1][5] This interaction initiates a downstream signaling cascade leading to various cellular responses critical for the innate immune response, including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS).[5]
Caption: this compound signaling pathway via FPR.
Experimental Workflows and Protocols
The proteomic analysis of N-formylated peptides typically involves several key steps: sample preparation, labeling (optional but recommended for quantification), enrichment of fMet-peptides, and analysis by mass spectrometry.
Overall Workflow for fMet-Peptide Analysis
Caption: General workflow for fMet proteomics.
Protocol 1: Sample Preparation from Cell Culture
This protocol describes the extraction of proteins from cultured cells for subsequent analysis of this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 0.2 M EPPS pH 8.0, 6 M guanidine, 10 mM TCEP, 40 mM 2-chloroacetamide, and 1× Halt Protease Inhibitor Cocktail.[7]
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge
Procedure:
-
Wash cultured cells (e.g., SW480 cells at ~70% confluency) twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications like proteolytic digestion.
Protocol 2: Stable Isotope Dimethyl Labeling for Quantitative Proteomics
This protocol outlines a method for differential labeling of peptides from different samples for relative quantification.
Materials:
-
Peptide samples from Protocol 1 after digestion
-
"Light" labeling reagent: 4% (v/v) CH2O in H2O
-
"Heavy" labeling reagent: 4% (v/v) C2H2O in 2H2O
-
Reducing agent: 0.6 M NaBH3CN
-
Ammonia (B1221849) solution (e.g., 5% v/v) or formic acid to quench the reaction
-
C18 solid-phase extraction (SPE) cartridges for cleanup
Procedure:
-
To 100 µg of digested peptides, add the "light" or "heavy" labeling reagent.
-
Add the reducing agent.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding ammonia solution or acidifying with formic acid.
-
Combine the "light" and "heavy" labeled samples.
-
Clean up the labeled peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Dry the labeled peptides in a vacuum centrifuge.
-
The sample is now ready for fMet-peptide enrichment.
Protocol 3: Immunoaffinity Enrichment of this compound Peptides
This protocol utilizes a pan-fMet-specific antibody to enrich for fMet-containing peptides from a complex mixture.[7][8]
Materials:
-
Protein A/G magnetic beads
-
Binding/Wash Buffer: 1x PBS, 0.01% CHAPS, pH 7.5-8.0[10]
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Labeled peptide sample from Protocol 2
Procedure:
-
Couple the anti-fMet antibody to Protein A/G magnetic beads according to the manufacturer's protocol.
-
Resuspend the labeled peptide digest in Binding/Wash Buffer.
-
Add the antibody-coupled beads to the peptide solution.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Place the tube on a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads three times with ice-cold Binding/Wash Buffer.
-
Elute the bound fMet-peptides by incubating the beads with Elution Buffer for 10 minutes at room temperature.
-
Collect the eluate and immediately neutralize it with Neutralization Buffer.
-
Desalt the enriched peptides using C18 StageTips or equivalent.
-
Dry the enriched peptides in a vacuum centrifuge.
-
The enriched sample is now ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis of Enriched fMet-Peptides
This protocol provides a general guideline for the analysis of enriched fMet-peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][11][12]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)[13]
Procedure:
-
Reconstitute the dried, enriched fMet-peptide sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Inject the sample onto the LC system.
-
Separate the peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile (B52724) concentration.
-
Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[12]
-
Set the mass spectrometer to detect the characteristic mass shift of the N-terminal formyl group (+27.9949 Da).
Data Presentation
Quantitative data from proteomic experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Example of Quantified this compound Peptides in Control vs. Treated Samples.
| Protein Name | Gene Symbol | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| Cytochrome c oxidase subunit I | MT-CO1 | (fMet)MFAIN... | 2.5 | 0.001 |
| NADH-ubiquinone oxidoreductase chain 1 | MT-ND1 | (fMet)MPMAN... | 1.8 | 0.015 |
| Formate dehydrogenase | fdhF | (fMet)M... | 3.2 | <0.001 |
| ... | ... | ... | ... | ... |
Table 2: Summary of Identified fMet-Containing Proteins from Different Cellular Compartments.
| Cellular Compartment | Number of Identified fMet-Proteins | Percentage of Total |
| Mitochondria | 45 | 75% |
| Cytosol | 10 | 17% |
| Other/Unknown | 5 | 8% |
Concluding Remarks
The protocols and information provided herein offer a robust framework for the investigation of N-terminal this compound in various biological contexts. The ability to specifically label, enrich, and quantify fMet-containing peptides is essential for elucidating their roles in health and disease, and for the development of novel therapeutic strategies targeting inflammatory and infectious diseases. The use of a pan-fMet-specific antibody is a powerful tool for these studies, enabling the sensitive and specific detection of this important post-translational modification.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00199C [pubs.rsc.org]
- 7. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 13. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures | MDPI [mdpi.com]
Application Notes and Protocols: Creating Stable Cell Lines Expressing Formyl Peptide Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in innate immunity and inflammation.[1] They are pattern recognition receptors that recognize N-formylated peptides derived from bacteria and mitochondria, initiating downstream signaling cascades that lead to cellular responses like chemotaxis, degranulation, and superoxide (B77818) production.[2][3] The human FPR family includes FPR1, FPR2 (also known as ALX), and FPR3.[4]
The generation of stable cell lines that constitutively express a specific FPR is a fundamental tool for studying receptor pharmacology, signal transduction, and for screening potential therapeutic compounds. Unlike transient transfection, stable cell lines ensure consistent, long-term expression of the receptor, which increases the reproducibility of experiments.[5] These cell lines are invaluable for a range of applications, from basic research into receptor function to high-throughput screening in drug discovery.[6]
This document provides a detailed guide to generating and validating stable cell lines expressing formyl peptide receptors, with a primary focus on FPR1 as a representative member.
Principle and Overall Workflow
The creation of a stable cell line involves introducing a plasmid vector containing the gene for the desired FPR along with a selectable marker, typically an antibiotic resistance gene, into a host cell line.[6][7] Cells that successfully integrate this plasmid into their genome will survive in the presence of the corresponding antibiotic. Through a process of selection and clonal isolation, a homogenous population of cells that stably expresses the receptor of interest can be established.
The overall workflow consists of five main stages:
-
Vector Preparation: Cloning the FPR gene into a suitable mammalian expression vector that also contains a selectable marker.
-
Transfection: Introducing the expression vector into the chosen host cell line.
-
Selection: Eliminating non-transfected cells by culturing in the presence of a selection antibiotic.
-
Clonal Isolation: Isolating single cells to generate monoclonal cell lines.
-
Validation: Screening and confirming the expression and function of the FPR in the clonal lines.
Materials and Reagents
-
Host Cell Lines: HEK293, CHO-K1, or HL-60 cells.
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Expression Vector: e.g., pcDNA™3.1(+) containing the neomycin resistance gene (neo) or a vector with puromycin (B1679871) N-acetyltransferase gene (pac).
-
FPR cDNA: Full-length cDNA for human FPR1.
-
Transfection Reagent: Lipofectamine™ 2000/3000, or other chemical-based transfection reagents.[8]
-
Selection Antibiotics: Geneticin® (G418 Sulfate), Puromycin.[9]
-
Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Assay Reagents:
Detailed Experimental Protocols
Step 1: Vector Construction and Preparation
-
Cloning: Subclone the full-length open reading frame of the human FPR1 gene into a mammalian expression vector (e.g., pcDNA3.1). Ensure the gene is in the correct orientation downstream of a strong constitutive promoter (e.g., CMV). An optional N-terminal tag (e.g., FLAG or HA) can be included for easier detection by Western blot.
-
Plasmid Purification: Prepare high-quality, endotoxin-free plasmid DNA using a commercially available maxiprep kit. The purity of the DNA is critical for high transfection efficiency and cell viability.[12]
-
Verification: Confirm the integrity of the construct by restriction digest and Sanger sequencing.
Step 2: Cell Culture and Transfection
-
Cell Maintenance: Culture the host cell line (e.g., HEK293) according to standard protocols. Ensure cells are healthy, actively dividing, and below passage 30.[6]
-
Seeding for Transfection: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection (Lipofection Method):
-
Dilute 2.5 µg of the FPR1 expression plasmid in 125 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 5-10 µL of Lipofectamine™ reagent in 125 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine™, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 250 µL of DNA-lipid complex dropwise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before starting selection.
-
Step 3: Selection of Stably Transfected Cells
-
Determine Optimal Antibiotic Concentration (Kill Curve): Before starting selection, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells within 7-14 days.[7][13]
-
Plate non-transfected cells in a 24-well plate.
-
The next day, add the selection antibiotic (e.g., G418) at a range of concentrations.
-
Replenish the medium with fresh antibiotic every 3-4 days.
-
Observe the cells daily and identify the lowest concentration that causes complete cell death in the desired timeframe.
-
-
Applying Selection Pressure:
-
48 hours post-transfection, passage the cells into a larger flask (e.g., T-75) at a low density (e.g., 1:10 or 1:20 dilution).
-
Add culture medium containing the pre-determined optimal concentration of the selection antibiotic.
-
Continue to culture the cells, replacing the selection medium every 3-4 days. Massive cell death should be observed in the first week, with surviving, resistant cells beginning to form colonies ("islands") over the next 1-2 weeks.[7]
-
Once a stable pool of resistant cells is established, they can be used for experiments or proceed to single-cell cloning.
-
Table 1: Recommended Starting Concentrations for Selection Antibiotics
| Antibiotic | Cell Line | Selection Conc. (µg/mL) | Maintenance Conc. (µg/mL) | Reference |
|---|---|---|---|---|
| G418 (Geneticin®) | HEK293 | 400 - 800 | 200 - 400 | [14] |
| CHO | 400 - 1000 | 200 - 500 | [14][15] | |
| Puromycin | HEK293 | 1 - 3 | 0.5 - 1.5 | [9][16] |
| | CHO | 2 - 7.5 | 1 - 3 |[9] |
Note: These are starting ranges. The optimal concentration must be determined empirically for your specific cell line and antibiotic lot.[14]
Step 4: Single-Cell Cloning by Limiting Dilution
To ensure a homogenous population, it is essential to isolate single clones.[17] Limiting dilution is a common, low-cost method for this purpose.[17][18]
-
Prepare Cell Suspension: Harvest the stable pool of cells and resuspend them in culture medium to create a single-cell suspension.
-
Dilution: Perform a serial dilution of the cell suspension to a final concentration of 0.5-1 cell per 100 µL. This statistical dilution maximizes the probability of seeding a single cell per well.[18]
-
Plating: Aliquot 100 µL of the final cell dilution into each well of several 96-well plates.[19]
-
Incubation and Monitoring: Incubate the plates for 2-3 weeks. Visually inspect the plates every few days under a microscope to identify wells containing a single colony.
-
Expansion: Once colonies are large enough, trypsinize and transfer the cells from each monoclonal well into a 24-well plate, then progressively expand to larger flasks.
Validation of Clonal Cell Lines
FPR1 Signaling Pathway Overview
FPR1 is a classic Gαi-coupled receptor.[1] Agonist binding leads to the dissociation of the heterotrimeric G-protein. The Gβγ subunit activates Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of Ca²⁺ from intracellular stores, a key signaling event that can be measured in functional assays.[20][21] The pathway also involves activation of PI3K, MAPKs, and ultimately leads to cellular responses like chemotaxis and superoxide production.[20]
References
- 1. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. addgene.org [addgene.org]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Selection Antibiotics | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Cell Culture Transfection Methods | Lonza [bioscience.lonza.com]
- 13. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 14. benchchem.com [benchchem.com]
- 15. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 16. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 17. A Modified Limiting Dilution Method for Monoclonal Stable Cell Line Selection Using a Real-Time Fluorescence Imaging System: A Practical Workflow and Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Limiting Dilution & Clonal Expansion [protocols.io]
- 19. addgene.org [addgene.org]
- 20. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Formylmethionine (fMLP) Chemotaxis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Formylmethionine (fMLP) chemotaxis assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during fMLP chemotaxis experiments.
Q1: Why am I observing high cell migration in my negative control wells?
A1: High background migration in negative controls (wells without a chemoattractant) can be a significant artifact. Several factors can contribute to this issue:
-
Cell Activation During Isolation: Neutrophils are sensitive and can be easily activated during the isolation process. Mechanical stress from centrifugation or exposure to endotoxins (LPS) in reagents can cause spontaneous, random migration. To mitigate this, handle cells gently, perform isolations at 4°C, and use endotoxin-free labware and reagents.[1]
-
Presence of Albumin: While often used in assay media, bovine serum albumin (BSA) can itself promote chemokinesis (random, non-directional migration), leading to higher background.[2] Consider reducing the BSA concentration or using albumin-free conditions.[3][4] Some filter types, like hydrophilic Durapore, may not require albumin pretreatment.[3]
-
Assay Incubation Time: Extended incubation times can lead to increased random migration. For neutrophils, which migrate at approximately 10 µm/min, shorter assay times (e.g., 30-60 minutes) may be sufficient and can help reduce background.[1]
-
Inappropriate Negative Control: The medium itself might contain components that stimulate migration. A true negative control should be the same medium used for the chemoattractant, just without the fMLP.
Q2: How can I distinguish between true chemotaxis and chemokinesis?
A2: This is a critical aspect of validating your assay. Chemotaxis is directed migration up a chemical gradient, while chemokinesis is an increase in random, non-directional movement.
To differentiate between the two, you can perform a "checkerboard" analysis. In this setup, fMLP is added to either the bottom well, the top well (with the cells), or both.
-
True Chemotaxis: You will observe significant cell migration only when there is a positive gradient (i.e., fMLP is in the bottom well and not in the top well with the cells).
-
Chemokinesis: You will see increased migration whenever fMLP is present, regardless of whether there is a gradient. For instance, if equal concentrations of fMLP are in both the upper and lower chambers, any observed increase in migration compared to the negative control is due to chemokinesis.[5]
Q3: My cells are not migrating towards fMLP. What are the possible reasons?
A3: A lack of migration can be due to several factors related to the cells, the chemoattractant, or the assay setup:
-
Suboptimal fMLP Concentration: The chemotactic response to fMLP is bell-shaped. Concentrations that are too low will not induce migration, while concentrations that are too high can lead to receptor saturation and desensitization, causing cells to become unresponsive or migrate in random patterns.[6][7] The optimal concentration for neutrophil chemotaxis typically peaks around 100 nM.[6][7] It is crucial to perform a dose-response curve to determine the optimal fMLP concentration for your specific cell type and assay system.
-
Poor Cell Health: Ensure that the cells used in the assay are viable and healthy. Perform a viability test (e.g., trypan blue exclusion) before starting the experiment. Neutrophils have a short lifespan after isolation, so it's best to use them as quickly as possible.[8]
-
Receptor Desensitization: Prolonged exposure to fMLP can cause the fMLP receptors (FPRs) to become desensitized and internalized, rendering the cells unresponsive to the chemoattractant.
-
Incorrect Assay Setup: Verify that the correct filter pore size is being used for your cells (typically 3-5 µm for neutrophils). Ensure that no air bubbles are trapped under the membrane, as this can block migration.[9]
Q4: What is the role of serum albumin (e.g., BSA) in the assay medium, and can it cause artifacts?
A4: Albumin is commonly included in chemotaxis media to prevent non-specific binding of cells and chemoattractants to the assay plates and filters.[3] However, its presence can be a source of artifacts:
-
Increased Chemokinesis: As mentioned in Q1, albumin can enhance random cell migration, increasing background signal.[2]
-
Binding of Compounds: Albumin can bind to the chemoattractant or to inhibitory compounds being tested, reducing their effective free concentration.[3][4] This is a critical consideration in drug development studies, as it can lead to an underestimation of a compound's potency.
It is possible to perform neutrophil chemotaxis assays under albumin-free conditions, which may provide a more accurate assessment of a compound's effect.[3] If you observe high background or suspect interference, consider optimizing the albumin concentration or removing it entirely.
Quantitative Data Summary
The following tables summarize key quantitative parameters for fMLP chemotaxis assays.
Table 1: fMLP Concentration Effects on Neutrophil Chemotaxis
| fMLP Concentration | Observed Effect | Reference(s) |
| ~0.07 nM | EC50 for stimulating chemotaxis | [10] |
| 10 nM - 1000 nM | Concentration-dependent increase in chemotaxis | [11] |
| ~100 nM | Peak or maximal chemotactic response | [6][7] |
| >500 nM | Switch from directional to circuitous migration; decreased response | [6] |
| ~5 µM | EC50 for calcium flux and chemotaxis via the low-affinity FPR2 receptor | [5][12] |
Table 2: Typical Experimental Parameters for Neutrophil Chemotaxis (Boyden Chamber/Transwell Assay)
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Cell Type | Human Neutrophils, HL-60 cells | Primary neutrophils are terminally differentiated and have a short lifespan.[8] | [8][13] |
| Cell Density | 1 x 10^7 cells/mL | Resuspend cells for loading into the top chamber. | [9] |
| Chemoattractant | fMLP | 100 nM is a common optimal concentration. | [8] |
| Filter Pore Size | 3 µm | For primary neutrophils. | [8] |
| Incubation Time | 30 - 120 minutes | Shorter times can reduce random migration.[1] | [1][9] |
| Incubation Temp. | 37°C | Standard cell culture conditions. | [9] |
| Assay Medium | RPMI or similar | Often supplemented with 0.1-0.5% BSA. | [1][4] |
| Analysis | Cell counting, Luminescence (ATP) | Migrated cells are quantified. | [14] |
Experimental Protocols
Protocol 1: Standard Boyden Chamber (Transwell) Assay for Neutrophil Chemotaxis
This protocol provides a detailed methodology for a common chemotaxis assay.
-
Cell Preparation:
-
Isolate human neutrophils from whole blood using a standard method (e.g., density gradient centrifugation).
-
Perform all steps at 4°C to minimize cell activation.[1]
-
After isolation, perform a cell count and viability assessment.
-
Resuspend the cells to a final concentration of 1 x 10^7 cells/mL in assay medium (e.g., RPMI + 0.5% BSA). Keep cells on ice.[9]
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of fMLP in assay medium. A typical concentration range would be 1 nM to 1 µM, including a 100 nM solution. Also, prepare a negative control with assay medium only.
-
Add 30 µL of the fMLP dilutions or the negative control to the bottom wells of a 96-well chemotaxis plate.[9] Ensure no bubbles are formed.[9]
-
-
Running the Assay:
-
Place the filter membrane (e.g., 3 µm pore size) over the bottom plate.
-
Carefully add 25 µL of the cell suspension to the top of each well on the membrane.[9]
-
Cover the plate and incubate at 37°C in a humidified incubator for 60-120 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the plate.
-
Gently remove the membrane. Non-migrated cells on top of the membrane can be scraped off.
-
Quantify the cells that have migrated to the bottom chamber. This can be done by:
-
Fixing and staining the cells, followed by microscopic counting.
-
Using a luminescence-based assay to measure ATP, which is proportional to the number of viable cells.[14]
-
-
-
Data Analysis:
-
Calculate the chemotactic index (CI), which is the fold increase in migration towards the chemoattractant compared to the negative control.
-
Plot the cell migration against the fMLP concentration to generate a dose-response curve and determine the optimal concentration.
-
Protocol 2: Microfluidic Chemotaxis Assay (General Workflow)
Microfluidic assays offer precise control over chemoattractant gradients.
-
Device Preparation:
-
Gradient Generation:
-
Cell Loading and Imaging:
-
Load the prepared cell suspension into the cell loading port.
-
Place the device on a microscope stage equipped with an incubation chamber (37°C).
-
Perform time-lapse imaging to track the movement of individual cells within the gradient.
-
-
Data Analysis:
Visualizations: Signaling Pathways and Workflows
fMLP Signaling Pathway in Neutrophils
The binding of fMLP to its G-protein coupled receptor (GPCR) on the neutrophil surface initiates a cascade of intracellular signals that orchestrate the chemotactic response.
Caption: fMLP signaling cascade in neutrophils.[19][20][21]
Experimental Workflow for a Chemotaxis Assay
This diagram outlines the typical steps involved in performing a chemotaxis experiment, from initial preparation to final analysis.
Caption: General workflow for a cell migration assay.
Troubleshooting Flowchart for fMLP Chemotaxis Assays
This logical diagram helps diagnose common experimental problems.
Caption: A logical guide for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemotaxis, spreanding nd oxidative metabolism of neutrophils: influence of albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thick filter neutrophil chemotaxis performed in the absence of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of bovine serum albumin on the in vitro inhibition of chemotaxis by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoattractant concentration-dependent tuning of ERK signaling dynamics in migrating neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. timothyspringer.org [timothyspringer.org]
- 10. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On-Chip Evaluation of Neutrophil Activation and Neutrophil-Endothelial cell Interaction during Neutrophil Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Formylmethionine (fMLP) Concentration for Neutrophil Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize N-Formylmethionine (fMLP) concentration in neutrophil activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of fMLP to use for neutrophil activation?
The optimal fMLP concentration is highly dependent on the specific neutrophil function being investigated. Different responses, such as chemotaxis, reactive oxygen species (ROS) production, and degranulation, are triggered by varying concentrations of fMLP. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific assay and experimental conditions.
Q2: Why am I not observing a response to fMLP in my neutrophil assay?
Several factors could contribute to a lack of response. These include:
-
Suboptimal fMLP Concentration: The concentration of fMLP may be too low to elicit a response or so high that it causes receptor desensitization.[1][2][3][4]
-
Neutrophil Viability and Purity: Poor neutrophil isolation techniques can lead to low viability and purity, affecting their responsiveness.[5][6][7][8] It is recommended to use methods that minimize neutrophil activation during isolation, such as immunomagnetic selection.[6][7][8][9]
-
Reagent Quality: Ensure that the fMLP stock solution is properly prepared and stored to maintain its activity.
-
Assay Conditions: Factors such as incubation time, temperature, and the presence of priming agents can significantly impact neutrophil activation.
Q3: My results are highly variable between experiments and donors. How can I improve consistency?
Variability in neutrophil responses is a common challenge. To improve consistency:
-
Standardize Neutrophil Isolation: Use a consistent and validated protocol for neutrophil isolation to ensure high purity and viability.[5][6][7][8]
-
Use Freshly Isolated Neutrophils: Neutrophils have a short lifespan and their responsiveness can decline over time.
-
Perform Donor Screening: If possible, screen multiple donors and select those with consistent responses for critical experiments.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance.
Q4: What is fMLP receptor desensitization and how can I avoid it?
fMLP receptor desensitization occurs when neutrophils are exposed to high concentrations of fMLP, leading to a reduced response to subsequent stimulation.[1][2][3][4] This is a protective mechanism to prevent excessive inflammation.[3] To avoid this, it is essential to use the lowest effective concentration of fMLP determined through a careful dose-response analysis.
Quantitative Data Summary
The following table summarizes typical fMLP concentration ranges and their effects on various neutrophil functions based on published literature. Note that these are starting points, and optimal concentrations should be determined empirically for each experimental setup.
| Neutrophil Function | fMLP Concentration Range | Observed Effect | Citations |
| Chemotaxis | 0.1 nM - 100 nM | Increased cell migration is observed with higher concentrations, with maximal recruitment often seen around 100 nM.[10][11][12] | [10][11][12][13] |
| Reactive Oxygen Species (ROS) Production | 10 nM - 10 µM | Higher concentrations ( >100 nM) are generally required to induce a significant oxidative burst.[14][15][16] Priming with agents like TNF-α can enhance the response to lower fMLP concentrations.[17][18] | [14][15][16][17][18][19][20] |
| Degranulation (e.g., Myeloperoxidase release) | 100 nM - 10 µM | Significant degranulation typically requires higher fMLP concentrations, often in the micromolar range.[17] | [17] |
| ERK Signaling | 10 nM - 500 nM | Gradated activation of ERK is observed, with maximal activation around 100 nM.[11][21] | [11][21] |
| Cell Surface Marker Expression (e.g., CD11b, CD62L) | 1 nM - 100 nM | Sensitive responses with EC50 values in the low nanomolar range for changes in CD11b and CD62L expression.[14] | [14] |
Experimental Protocols
fMLP-induced Chemotaxis Assay (Under-Agarose Method)
-
Prepare Agarose (B213101) Gel: Prepare a 1.2% agarose solution in a suitable buffer (e.g., PBS with 10% fetal bovine serum). Pour the agarose into a petri dish and allow it to solidify.
-
Create Wells: Use a biopsy punch to create three wells in a straight line in the agarose.
-
Cell Preparation: Isolate human neutrophils and resuspend them at a high concentration (e.g., 100 x 10^6 cells/mL) in an appropriate buffer.
-
Loading Wells:
-
Add 5 µL of the neutrophil suspension to the central well.
-
Add 5 µL of fMLP (e.g., 10⁻⁷ M) to one of the outer wells.
-
Add 5 µL of buffer (e.g., PBS) to the other outer well as a negative control.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator.
-
Analysis: Observe neutrophil migration towards the fMLP-containing well using a microscope. The distance of migration can be quantified to determine the chemotactic index.[17]
fMLP-induced Reactive Oxygen Species (ROS) Production Assay (Luminol-Enhanced Chemiluminescence)
-
Cell Preparation: Isolate neutrophils and resuspend them at a concentration of 5 x 10^5 cells/0.5 mL in a suitable buffer (e.g., HBSS).
-
Priming (Optional): For an enhanced response, pre-incubate the cells with a priming agent such as TNF-α (20 ng/mL) for 20 minutes.[17]
-
Assay Setup: In a 96-well plate, add the neutrophil suspension to each well.
-
Stimulation: Add fMLP to the desired final concentration (e.g., 10⁻⁷ M).
-
Detection: Immediately measure the chemiluminescence generated by ROS production using a luminometer. The signal is typically monitored over time.[15][16]
fMLP-induced Degranulation Assay (Myeloperoxidase Release)
-
Cell Preparation: Isolate neutrophils and resuspend them at a concentration of 5 x 10^6 cells/mL in 500 µL of a suitable buffer (e.g., HBSS).
-
Cytochalasin B Treatment: Pre-incubate the cells with cytochalasin B (5 µg/mL) for 5 minutes at 37°C. This step is required for the release of azurophilic granules.[17]
-
Stimulation: Add fMLP to the desired final concentration (e.g., 10⁻⁶ M) and incubate for 2 minutes at 37°C.[17]
-
Stop Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Measure Enzyme Activity: Collect the supernatant and measure the activity of myeloperoxidase (MPO) using a suitable substrate and spectrophotometer.[17]
Visualizations
fMLP Signaling Pathway in Neutrophils
Caption: fMLP signaling cascade in neutrophils.
Experimental Workflow for Optimizing fMLP Concentration
Caption: Workflow for fMLP concentration optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no neutrophil activation | - Suboptimal fMLP concentration: Too low or too high (causing desensitization).[1][2][3][4]- Poor cell quality: Low viability or purity of isolated neutrophils.[5][6][7][8]- Inactive fMLP: Degradation of fMLP stock solution. | - Perform a wide-range dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to identify the optimal concentration.- Use a gentle neutrophil isolation method (e.g., negative selection) and assess viability and purity before each experiment.[6][7][8][9]- Prepare fresh fMLP stock solutions and store them appropriately. |
| High background activation (unstimulated cells) | - Neutrophil activation during isolation: Harsh isolation procedures can pre-activate neutrophils.[6][7][8][9]- Contamination: Endotoxin (LPS) contamination in reagents or plasticware. | - Optimize the neutrophil isolation protocol to minimize mechanical stress and avoid RBC lysis steps if possible.[5][6][7][8]- Use endotoxin-free reagents and plasticware. |
| Inconsistent results between donors | - Biological variability: Neutrophil responsiveness can vary significantly between individuals. | - If possible, screen multiple donors and select those with consistent responses.- Normalize data to a positive control to account for inter-donor variability.- Increase the number of donors per experiment to improve statistical power. |
| Maximal response observed at very low fMLP concentrations | - Cell priming: Neutrophils may have been inadvertently primed during isolation or by other factors in the culture medium. | - Review the isolation protocol for potential priming steps.- Use serum-free media or heat-inactivated serum to minimize the presence of priming agents. |
| Decreased response at high fMLP concentrations | - Receptor desensitization: High ligand concentrations lead to uncoupling of the receptor from downstream signaling pathways.[1][2][3][4] | - Use the lowest fMLP concentration that gives a maximal response in your assay, as determined by your dose-response curve. |
References
- 1. Desensitization uncouples the formyl peptide receptor-guanine nucleotide-binding protein interaction in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization of the fMLP-induced NADPH-oxidase response in human neutrophils is lacking in okadaic acid-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Isolation methods determine human neutrophil responses after stimulation | Semantic Scholar [semanticscholar.org]
- 7. Isolation methods determine human neutrophil responses after stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation methods determine human neutrophil responses after stimulation. - Research - Institut Pasteur [research.pasteur.fr]
- 9. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 10. Measuring neutrophil speed and directionality during chemotaxis, directly from a droplet of whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. escholarship.org [escholarship.org]
preventing deformylation of N-Formylmethionine during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the deformylation of N-Formylmethionine (fMet) during your sample preparation workflows.
Understanding the Challenge: this compound Deformylation
This compound is the initiating amino acid in bacterial and mitochondrial protein synthesis. The formyl group is often removed post-translationally by the enzyme Peptide Deformylase (PDF). Maintaining the N-terminal formyl group is crucial for various research applications, including the study of protein degradation, the immune response to bacterial proteins, and the efficacy of PDF inhibitors as antibiotics. Deformylation during sample preparation can lead to inaccurate experimental results.
This guide will provide you with the necessary information and protocols to effectively inhibit Peptide Deformylase and preserve the integrity of your N-formylated proteins.
Key Signaling Pathway: Enzymatic Deformylation of this compound
The primary cause of fMet deformylation in biological samples is the enzymatic activity of Peptide Deformylase (PDF). Understanding this pathway is the first step in preventing it.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound deformylation during sample preparation?
A1: There are two primary causes of deformylation:
-
Enzymatic Deformylation: This is the most common cause and is mediated by the enzyme Peptide Deformylase (PDF), which is active in bacterial lysates and can also be present in eukaryotic cells, particularly in mitochondria.
-
Chemical Deformylation: Exposure of samples to harsh chemical conditions, such as concentrated formic acid at room temperature, can lead to the non-enzymatic removal of the formyl group.[1]
Q2: How can I prevent enzymatic deformylation?
A2: The most effective way to prevent enzymatic deformylation is to use a specific inhibitor of Peptide Deformylase (PDF). A commonly used and potent inhibitor is Actinonin .[2][3] It should be added to your lysis buffer immediately before use.
Q3: What is the recommended working concentration of Actinonin in a lysis buffer?
A3: A general starting concentration for Actinonin in your lysis buffer is 10-20 µM . However, the optimal concentration may vary depending on the expression level of PDF in your specific sample and the cell density. For bacterial cultures, a concentration of 20 µg/ml has been used to inhibit PDF.[4] It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.
Q4: How do I prepare an Actinonin stock solution?
A4: Actinonin is soluble in DMSO.[5][6] To prepare a 10 mM stock solution:
-
Weigh out 3.855 mg of Actinonin.
-
Dissolve it in 1 mL of high-quality DMSO.
-
Vortex thoroughly to ensure it is fully dissolved.
-
Aliquot into single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.[7]
Q5: Is Actinonin compatible with common protein quantification assays?
A5: Actinonin itself is not known to interfere with the BCA assay. However, the DMSO used as a solvent for the stock solution can interfere at higher concentrations. Ensure the final concentration of DMSO in your sample for the BCA assay is below the recommended limit for the specific kit you are using (typically <5%). The reducing agents often present in lysis buffers are known to interfere with the standard BCA assay. If your buffer contains reducing agents like DTT or β-mercaptoethanol, it is crucial to use a reducing agent-compatible BCA assay kit.[8][9]
Troubleshooting Guides
Issue 1: I'm still observing deformylation even after using a PDF inhibitor.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Increase the concentration of the PDF inhibitor in your lysis buffer. Try a range of concentrations (e.g., 20 µM, 50 µM, 100 µM) to find the optimal one for your sample. |
| Inhibitor Degradation | Ensure your inhibitor stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[7] Prepare fresh dilutions of the inhibitor in your lysis buffer immediately before each use. |
| High PDF Activity in Lysate | Keep your samples on ice or at 4°C at all times during the lysis and clarification steps to reduce enzymatic activity. Work quickly to minimize the time between cell lysis and sample denaturation (e.g., by adding SDS-PAGE loading buffer). |
| Incomplete Lysis and Inhibitor Distribution | Ensure thorough lysis of your cells to allow the inhibitor to access all cellular compartments. Sonication or mechanical disruption after adding the lysis buffer can improve lysis efficiency. |
Issue 2: My N-formylated protein is not detected or the signal is weak in my Western Blot.
| Possible Cause | Troubleshooting Step |
| Low Abundance of N-formylated Protein | Increase the amount of total protein loaded onto the gel.[10][11] Consider enriching your sample for the protein of interest via immunoprecipitation. |
| Poor Antibody Recognition | If using a pan-fMet-specific antibody, ensure it has been validated for your application. The efficiency of these antibodies can vary.[12] |
| Inefficient Protein Transfer | For smaller proteins (<30 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent "blow-through".[13] For larger proteins, optimize transfer time and buffer composition (e.g., reduce methanol (B129727) content).[13] |
| Over-blocking | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent like Bovine Serum Albumin (BSA) or using a commercial blocking buffer.[13] |
Issue 3: I'm having trouble identifying N-formylated peptides in my mass spectrometry data.
| Possible Cause | Troubleshooting Step |
| Low Abundance of Formylated Peptides | Consider an enrichment step for N-terminal peptides before MS analysis. |
| Incorrect Search Parameters | Ensure that "Formylation (N-term)" is included as a variable modification in your database search parameters. The mass shift for formylation is +27.9949 Da. |
| Sample Contamination | Use high-purity reagents and take precautions to avoid keratin (B1170402) contamination.[14] Detergents like Triton-X or NP-40 can suppress ionization and should be avoided or removed before MS analysis.[11] |
| Chemical Formylation during Sample Prep | If you are using formic acid in your buffers (e.g., for desalting or chromatography), keep your samples cold (at or below -20°C) to prevent artificial formylation of lysine, serine, and threonine residues.[1] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate with PDF Inhibitor
This protocol provides a general guideline for preparing cell lysates while preserving this compound.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
PDF Inhibitor (e.g., Actinonin) stock solution (10 mM in DMSO)
Procedure:
-
Place the cell culture dish or tube with the cell pellet on ice.
-
Wash the cells twice with ice-cold PBS. For adherent cells, aspirate the PBS after each wash. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and resuspend in PBS.
-
Prepare your complete lysis buffer on ice. For every 1 mL of lysis buffer, add the recommended amount of broad-spectrum protease and phosphatase inhibitors.
-
Immediately before use, add the PDF inhibitor to the complete lysis buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM Actinonin to 1 mL of lysis buffer for a final concentration of 20 µM).
-
Add the ice-cold complete lysis buffer with the PDF inhibitor to the cell pellet. A common ratio is 1 mL of buffer per 10^7 cells.[17]
-
Resuspend the cells in the lysis buffer and incubate on ice for 30 minutes with occasional vortexing. For adherent cells, use a cell scraper to collect the lysate.
-
To ensure complete lysis and shear DNA, you can sonicate the lysate on ice.
-
Clarify the lysate by centrifuging at approximately 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the lysate) to a pre-chilled tube.
-
Proceed with protein quantification and sample preparation for your downstream application. For long-term storage, aliquot the lysate and store at -80°C.
Protocol 2: Mass Spectrometry Sample Preparation for N-formylated Peptides
This protocol outlines a general workflow for preparing protein samples for mass spectrometry analysis to identify N-formylated peptides.
Materials:
-
Cell lysate containing N-formylated proteins (prepared as in Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein from your lysate (e.g., 100 µg).
-
Adjust the buffer to contain 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Quench the excess IAA by adding DTT to a final concentration of 10 mM.
-
-
Protein Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.
-
Elute the peptides and dry them down in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution suitable for your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS.
-
-
Data Analysis:
-
Perform a database search of the MS/MS spectra.
-
Crucially, include "Formylation (N-term)" as a variable modification in your search parameters.
-
Quantitative Data Summary
The efficacy of PDF inhibitors can be compared using their IC50 and Ki values. Lower values indicate higher potency.
Table 1: In Vitro Inhibitory Activity of Selected Peptide Deformylase Inhibitors
| Inhibitor | Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |
| Actinonin | E. coli (Ni-PDF) | 3 | 0.28 | [2][3] |
| E. coli (Fe-PDF) | 0.8 | - | [3] | |
| E. coli (Zn-PDF) | 90 | - | [3] | |
| S. aureus (Ni-PDF) | 11 | - | [3] | |
| BB-83698 | S. pneumoniae | - | - | [18] |
| NVP LBM-415 | S. aureus, S. pneumoniae | - | - | [6] |
| VRC3375 | E. coli (Ni-PDF) | - | 0.24 | [19] |
Note: IC50 and Ki values can vary depending on the assay conditions, such as pH, temperature, and the metallic cofactor present in the enzyme.
Troubleshooting Flowchart
This flowchart can guide you through troubleshooting common issues when trying to preserve and detect this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medium.com [medium.com]
- 5. Comparative QSAR studies on peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mass Spectrometry Sample Preparation: Tips for Success | Technology Networks [technologynetworks.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. usbio.net [usbio.net]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Command Line | Graphviz [graphviz.org]
Technical Support Center: N-Formylmethionine ELISA Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with your N-Formylmethionine (fMet) ELISA experiments. The guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) - Low Signal
Q1: What are the most common causes of a weak or no signal in an this compound ELISA?
A weak or absent signal is a frequent issue in ELISA experiments. The primary causes can be grouped into several categories:
-
Reagent-related issues: This includes problems with antibody concentrations, expired or improperly stored reagents, and incorrect buffer preparation.[1][2]
-
Procedural errors: Mistakes in the experimental workflow, such as incorrect incubation times or temperatures, insufficient washing, or adding reagents in the wrong order, are common culprits.[1][3]
-
Sample-specific problems: The concentration of this compound in your samples may be below the detection limit of the assay.[3]
-
Plate and equipment issues: Problems like improper plate coating or incorrect plate reader settings can also lead to low signal.[1][3]
Q2: My standard curve looks fine, but my samples show a very low signal. What should I do?
If the standard curve is performing as expected, the issue likely lies with your samples. Here are a few troubleshooting steps:
-
Sample Concentration: The this compound concentration in your samples might be too low.[4] Consider concentrating your samples or reducing the initial dilution factor.
-
Matrix Effects: Components in your sample matrix could be interfering with the antibody-antigen binding. Try performing a spike-and-recovery experiment to assess for matrix effects.[5] You may need to use a specialized sample diluent to mitigate these effects.[6]
-
Sample Integrity: Ensure your samples have been stored correctly to prevent degradation of this compound.
Q3: Can the incubation times and temperatures really have a significant impact on the signal?
Yes, absolutely. Incubation times and temperatures are critical parameters in an ELISA.
-
Incubation Time: Insufficient incubation times for antibodies or the substrate can lead to incomplete binding or color development, resulting in a weaker signal.[1][4][7] Extending incubation times, for example, by incubating overnight at 4°C for the primary antibody, can often enhance the signal.[4]
-
Incubation Temperature: Most ELISAs are optimized for room temperature or 37°C. Deviating from the recommended temperature can affect antibody binding kinetics and enzyme activity.[1] Ensure all reagents and the plate are at the recommended temperature before starting incubations.
Troubleshooting Guide: Low Signal in this compound ELISA
This guide provides a systematic approach to diagnosing and resolving low signal issues.
Problem: Weak or No Signal
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Always check the expiration dates on all kit components.[8] Ensure that reagents are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles for sensitive components like antibodies and standards.[2] |
| Incorrect Reagent Preparation | Double-check all calculations for dilutions of antibodies, standards, and buffers.[9] Prepare fresh buffers for each assay. If using a lyophilized standard, ensure it is fully reconstituted. |
| Substrate Inactivity | The substrate solution should be colorless before use.[10] Protect the substrate from light exposure during storage and incubation.[4][11] Consider preparing fresh substrate for each experiment.[3] |
| Contaminated Buffers | Use sterile, high-purity water for all buffer preparations. Microbial contamination can interfere with the assay. |
| Potential Cause | Recommended Solution |
| Incorrect Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the kit protocol.[11] Consider increasing incubation times to enhance signal, for example, overnight at 4°C for the primary antibody.[4] |
| Inadequate Washing | Insufficient washing can lead to high background and low signal-to-noise ratio.[9] Ensure all wells are completely filled and emptied during each wash step. Increase the number of wash cycles if necessary.[12] |
| Reagents Added in Wrong Order | Carefully follow the order of reagent addition as outlined in the protocol.[1] |
| Plate Not Coated Properly | If you are coating your own plates, ensure you are using an ELISA-grade plate and the appropriate coating buffer. The coating incubation time and temperature are also critical. |
| Pipetting Errors | Ensure your pipettes are properly calibrated.[2] Use fresh pipette tips for each reagent and sample to avoid cross-contamination. |
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentrations | The concentrations of the capture and/or detection antibodies may be too low.[2] Perform a titration (checkerboard) to determine the optimal concentrations for your specific assay conditions.[5] |
| Low Analyte Concentration in Sample | The concentration of this compound in your samples may be below the detection limit of the kit.[3] Try concentrating your sample or using a lower dilution. |
| Antibody Pair Incompatibility | For sandwich ELISAs, ensure the capture and detection antibodies recognize different epitopes on the this compound molecule.[12] |
Experimental Protocols
Key Experiment: Antibody Titration (Checkerboard ELISA)
This protocol is essential for optimizing the concentrations of capture and detection antibodies to achieve the best signal-to-noise ratio.
-
Coat the Plate:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25 µg/mL).
-
Add 100 µL of each dilution to different rows of a 96-well ELISA plate.
-
Include a "no capture antibody" control row.
-
Incubate overnight at 4°C.
-
-
Wash and Block:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Add Antigen:
-
Wash the plate 3 times.
-
Add a constant, known concentration of this compound standard to all wells.
-
-
Add Detection Antibody:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the detection antibody in assay diluent (e.g., 2, 1, 0.5, 0.25 µg/mL).
-
Add 100 µL of each dilution to different columns of the plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Add Enzyme Conjugate and Substrate:
-
Wash the plate 3 times.
-
Add the enzyme-conjugated secondary antibody (if required) and incubate.
-
Wash the plate 5 times.
-
Add the substrate and incubate until sufficient color develops.
-
-
Read Plate and Analyze:
-
Add stop solution.
-
Read the absorbance at the appropriate wavelength.
-
The optimal combination of capture and detection antibody concentrations will be the one that gives the highest signal with the lowest background.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. maxanim.com [maxanim.com]
- 3. biomol.com [biomol.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Enzyme-linked Immunosorbent Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biocompare.com [biocompare.com]
improving the specificity of anti-N-Formylmethionine antibodies
Welcome to the technical support center for anti-N-Formylmethionine (fMet) antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using anti-fMet antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in developing highly specific anti-N-Formylmethionine antibodies?
A1: The primary challenge lies in generating antibodies that specifically recognize the N-formyl group on the initial methionine residue of proteins, without cross-reacting with non-formylated methionine or other N-terminal modifications.[1][2][3][4][5] The small size and subtle chemical difference of the formyl group make it a difficult epitope to target exclusively.
Q2: How has the specificity of anti-pan-fMet antibodies been recently improved?
A2: A significant improvement in specificity and affinity has been achieved by using a mixture of fMet-Xaa-Cys (fMXC) tripeptides as the immunogen, where 'Xaa' represents any of the 20 common amino acids.[1][2][3][4][5][6] This approach, compared to using a single peptide sequence like fMet-Gly-Ser-Gly-Cys (fMGSGC), generates a polyclonal antibody repertoire with broader recognition of fMet in various sequence contexts, leading to enhanced detection of fMet-bearing proteins across different species.[1][2][4][5]
Q3: Why is my anti-fMet antibody showing high background or non-specific binding in my immunoassay?
A3: High background can be caused by several factors:
-
Cross-reactivity: The antibody may be cross-reacting with non-formylated proteins or other cellular components.[7][8][9] Polyclonal antibodies, while potentially more sensitive, have a higher likelihood of cross-reactivity.[7]
-
Insufficient Blocking: Inadequate blocking of the membrane or plate can lead to non-specific binding of the primary or secondary antibody.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Sample Purity: The presence of interfering substances in the sample matrix can contribute to background noise.[8][9][10]
Q4: Can anti-fMet antibodies be used to detect fMet-proteins from eukaryotic organisms?
A4: Yes. While N-formylmethionine is characteristic of protein synthesis in bacteria, it is also present in proteins synthesized within eukaryotic organelles of bacterial origin, namely mitochondria and chloroplasts.[5][11][12] Recent studies have also shown that cytosolic ribosomes in eukaryotes can initiate protein synthesis with fMet under certain stress conditions.[5][6][13][14][15] Therefore, highly specific anti-fMet antibodies can be valuable tools for studying these processes in eukaryotes.
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot
| Possible Cause | Troubleshooting Step |
| Low abundance of fMet-proteins | Increase the amount of total protein loaded on the gel. Use positive controls, such as E. coli cell lysates, which have high levels of fMet-proteins.[1][3][4] |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time. Ensure the antibody is suitable for Western blotting. |
| Poor transfer of proteins | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Incorrect buffer conditions | Ensure the pH and composition of the binding and wash buffers are optimal for the antibody-antigen interaction. |
Issue 2: Multiple Non-Specific Bands in Western Blot
| Possible Cause | Troubleshooting Step |
| Cross-reactivity of the primary antibody | Perform a pre-adsorption (depletion) step by incubating the antibody with a lysate from cells known not to express the target protein or with non-formylated synthetic peptides.[16][17] Consider using a more specific monoclonal antibody if available.[8] |
| High antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Contamination of the sample | Ensure proper sample preparation to minimize protein degradation or modification that could lead to non-specific antibody binding. |
Issue 3: High Background in ELISA
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the concentration or incubation time of the blocking agent. Test different blocking buffers (e.g., BSA, non-fat dry milk). |
| Cross-reactivity | Perform a competitive inhibition ELISA to assess the specificity of the antibody.[18][19][20][21][22] This involves pre-incubating the antibody with free fMet-peptides or non-formylated peptides before adding it to the coated plate. |
| Non-specific binding to the plate | Ensure the plate is properly washed between steps. Consider using plates with a different surface chemistry. |
| Enzyme conjugate issues | Titrate the enzyme-conjugated secondary antibody. Ensure the substrate solution is fresh and properly prepared. |
Experimental Protocols
Affinity Purification of Anti-fMet Antibodies
This protocol describes the purification of antigen-specific anti-fMet antibodies from polyclonal serum using an antigen-coupled affinity column.
Materials:
-
Anti-fMet polyclonal serum
-
Affinity column matrix (e.g., NHS-activated Sepharose)
-
fMet-peptide antigen (e.g., fMXC peptide mixture)
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.5 M NaCl and 0.05% Tween-20
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Centrifuge and collection tubes
Procedure:
-
Antigen Immobilization: Covalently couple the fMet-peptide antigen to the affinity column matrix according to the manufacturer's instructions.
-
Serum Preparation: Clarify the polyclonal serum by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Binding: Dilute the clarified serum 1:1 with Binding Buffer and apply it to the equilibrated affinity column. Allow the serum to pass through the column slowly to ensure maximum binding.
-
Washing: Wash the column extensively with Wash Buffer until the absorbance of the flow-through at 280 nm returns to baseline. This removes non-specifically bound proteins.
-
Elution: Elute the bound antibodies with Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately neutralize the low pH.
-
Concentration and Storage: Pool the antibody-containing fractions and concentrate them using a centrifugal filter unit. Determine the antibody concentration and store at -20°C or -80°C.
Competitive Inhibition ELISA for Specificity Testing
This protocol is used to determine the specificity of an anti-fMet antibody by measuring the inhibition of its binding to a coated fMet-protein by free fMet-peptides.
Materials:
-
fMet-conjugated protein (e.g., fMet-BSA) for coating
-
Anti-fMet antibody
-
Free fMet-peptide (inhibitor)
-
Non-formylated methionine peptide (negative control inhibitor)
-
ELISA plates
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the fMet-conjugated protein overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
Inhibition: In a separate plate or tubes, pre-incubate a fixed concentration of the anti-fMet antibody with serial dilutions of the free fMet-peptide (inhibitor) or the non-formylated peptide (negative control) for 1-2 hours at room temperature.
-
Binding: Transfer the antibody-inhibitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the TMB substrate. Allow the color to develop and then stop the reaction with the stop solution.
-
Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of the free fMet-peptide indicates specific inhibition.
Quantitative Data Summary
Table 1: Comparison of Anti-fMet Antibody Performance Generated with Different Immunogens
| Immunogen | Relative Sensitivity (ELISA) | Relative Specificity (Western Blot) | Reference |
| fMet-Gly-Ser-Gly-Cys (fMGSGC) | Moderate | Good | [1][4] |
| fMet-dPEG4-Cys (fMdPEG4C) | Low | Poor | [1][4][5] |
| fMet-Xaa-Cys (fMXC) mixture | High | Excellent | [1][2][4][5] |
Note: Relative performance is based on the findings reported in the cited literature.
Visualizations
Caption: Workflow for antibody purification and validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of an enhanced anti-pan-N-formylmethionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases | MDPI [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins [bmbreports.org]
- 15. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibody Depletion Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. researchgate.net [researchgate.net]
- 18. mybiosource.com [mybiosource.com]
- 19. researchgate.net [researchgate.net]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Introduction to Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
minimizing non-specific binding in N-Formylmethionine receptor assays
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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in N-Formylmethionine receptor (FPR) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in FPR assays?
Non-specific binding (NSB) refers to the binding of a radioligand or compound to sites other than the intended FPR target. These sites can include lipids, other proteins, or the assay apparatus itself (e.g., filter membranes).[1][2] High NSB is problematic because it can mask the true specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] Ideally, NSB should account for less than 50% of the total binding signal to ensure data quality.[1][2]
Q2: How is non-specific binding determined in a radioligand binding assay?
Non-specific binding is measured by quantifying the amount of radioligand that binds to the sample in the presence of a high concentration of a non-radiolabeled ("cold") competitor.[1][2] This cold ligand saturates the specific binding sites on the FPRs. Any remaining radioactivity detected is considered non-specific.[2] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold competitor).[2]
Q3: What are the primary functions and signaling pathways of this compound receptors?
This compound receptors (FPRs) are G protein-coupled receptors (GPCRs) crucial to the innate immune system.[3][4][5] They recognize this compound-containing peptides, which are characteristic of bacterial and mitochondrial proteins, acting as a signal for infection or tissue damage.[4][6] In humans, there are three main types: FPR1, FPR2, and FPR3.[5]
Upon agonist binding, FPRs (primarily FPR1) activate G-proteins, initiating downstream signaling cascades.[7] These pathways often involve Gαi/o and Gαq, leading to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), and the MAPK/ERK pathway.[7][8][9] This signaling results in key cellular responses such as chemotaxis (directed cell movement), production of reactive oxygen species (ROS), and degranulation of immune cells like neutrophils.[4][7]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a frequent challenge in FPR assays. The following sections detail common causes and solutions.
Issue 1: Suboptimal Assay Buffer and Conditions
The composition of the assay buffer significantly influences non-specific interactions.
Q: My NSB is high. Could my buffer be the cause?
A: Yes, buffer components can promote non-specific binding. Consider the following optimizations:
-
Blocking Agents: Inadequate blocking allows the ligand to bind to non-target sites. Bovine Serum Albumin (BSA) is commonly used to saturate these sites.[10] If you are already using BSA, try optimizing its concentration or using a higher-purity, protease-free version.[10] Other agents like fish gelatin have also been effective in some systems.[11]
-
Ionic Strength: Charge-based interactions can contribute to NSB. Adjusting the salt concentration (e.g., with NaCl) can create a shielding effect and minimize these interactions.[1][12][13]
-
pH: The buffer pH affects the charge of proteins and ligands. Ensure the pH is optimal for your specific receptor, typically between 7.0 and 7.5.[10]
-
Detergents: For hydrophobic ligands or interactions, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can disrupt these forces and reduce NSB.[12][13]
| Parameter | Typical Starting Condition | Optimization Strategy |
| Blocking Agent | 0.1 - 1% BSA | Titrate concentration (e.g., 0.1%, 0.5%, 1%, 2%). Test alternative blockers like fish gelatin. |
| Salt (NaCl) | 100 - 150 mM | Test a range of concentrations (e.g., 50 mM to 500 mM) to find the optimal ionic strength.[14] |
| pH | 7.4 | Test a range from 7.0 to 8.0 to find the lowest NSB. |
| Surfactant | None | Add a low concentration (e.g., 0.01 - 0.1%) of a non-ionic surfactant like Tween-20 if hydrophobic interactions are suspected.[13] |
Issue 2: Problems with Radioligand or Test Compound
Q: Can the properties of my ligand contribute to high NSB?
A: Absolutely. The concentration and chemical nature of the ligand are critical factors.
-
Ligand Concentration: Using a high concentration of the radioligand increases the likelihood of it binding to low-affinity, non-specific sites.[2] It is recommended to use a concentration at or below the ligand's dissociation constant (Kd).[10]
-
Ligand Properties: Hydrophobic compounds tend to exhibit higher non-specific binding by interacting with lipids in the cell membrane.[10] If possible, choosing a more hydrophilic ligand can be beneficial.
Issue 3: Inefficient Washing and Filtration Steps
Improper washing can leave unbound ligand trapped in the filter or associated with the cell membranes, artificially inflating the NSB.
Q: How can I optimize my washing technique to reduce background?
A: The goal of the wash step is to rapidly remove unbound ligand while minimizing the dissociation of specifically bound ligand.
-
Use Ice-Cold Wash Buffer: Cold temperatures slow the dissociation rate of the specific ligand-receptor complex.[1][10]
-
Increase Wash Volume and/or Repetitions: Ensure a sufficient volume (e.g., 3-5 mL) is used to thoroughly wash the filters.[1] Performing multiple rapid washes (3-4 times) is more effective than a single large wash.[1][10]
-
Pre-treat Filters: Glass fiber filters can be a source of NSB. Pre-soaking filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay with Cell Membranes
This protocol provides a general framework for a filtration-based radioligand binding assay using membranes prepared from cells expressing FPRs.
-
Membrane Preparation:
-
Culture and harvest cells expressing the FPR of interest.
-
Wash cells with ice-cold PBS.
-
Homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]
-
Centrifuge the homogenate at low speed (~1,000 x g) to pellet nuclei and debris.[1]
-
Transfer the supernatant to a new tube and centrifuge at high speed (~40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Binding Assay:
-
Prepare assay tubes for total binding, non-specific binding, and competitor analysis.
-
Total Binding: Add membrane preparation (typically 10-50 µg protein), radioligand (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM fMLF).
-
Incubate all tubes to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C). Optimization of time and temperature may be required.[1]
-
-
Filtration and Washing:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
References
- 1. benchchem.com [benchchem.com]
- 2. graphpad.com [graphpad.com]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Formylpeptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 8. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. sinobiological.com [sinobiological.com]
Technical Support Center: N-Formylmethionine (fMet) Peptide Stability in Cell Culture Media
Welcome to the technical support center for N-Formylmethionine (fMet) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of fMet peptides in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are this compound (fMet) peptides and why are they used in research?
This compound peptides are short peptides that begin with the modified amino acid this compound. This feature is characteristic of proteins synthesized by bacteria and mitochondria.[1] In research, synthetic fMet peptides, such as the well-known N-Formylmethionyl-leucyl-phenylalanine (fMLP), are widely used as potent chemoattractants to study the innate immune response.[1][2] They activate formyl peptide receptors (FPRs), primarily FPR1, which are highly expressed on immune cells like neutrophils, triggering a cascade of inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3]
Q2: What are the primary factors affecting the stability of fMet peptides in my cell culture experiments?
The stability of fMet peptides in cell culture media can be influenced by several factors:
-
Enzymatic Degradation: This is the most significant factor, especially in media supplemented with serum (e.g., Fetal Bovine Serum - FBS). Serum contains a variety of proteases that can rapidly cleave peptide bonds, leading to the inactivation of the fMet peptide.[4][5] Cells in culture can also secrete their own proteases into the medium.
-
Chemical Instability:
-
Oxidation: The methionine residue in fMet peptides is susceptible to oxidation, which can reduce or eliminate its biological activity.[6]
-
pH: Extreme pH values can lead to the hydrolysis of peptide bonds. Most culture media are buffered to a physiological pH (around 7.4), but local pH changes in the culture can occur.[7]
-
Temperature: Standard cell culture conditions (37°C) can accelerate the rate of both enzymatic and chemical degradation compared to storage at lower temperatures.[8]
-
-
Adsorption: Peptides can adsorb to the surfaces of plasticware (e.g., flasks, tubes, pipette tips), reducing the effective concentration in the medium.
Q3: What are the expected degradation pathways for fMet peptides in cell culture?
There are two main degradation pathways for fMet peptides in a cell culture environment:
-
Proteolytic Cleavage: Proteases present in the serum or secreted by cells can cleave the peptide at various sites, breaking it down into smaller, inactive fragments.
-
Deformylation: The N-terminal formyl group can be removed by enzymes called peptide deformylases (PDFs).[9] While this is a key step in bacterial protein processing, its impact on the stability and activity of exogenously added fMet peptides in cell culture can vary. The deformylated peptide may have reduced or altered activity at the formyl peptide receptor.
Troubleshooting Guides
This guide addresses common issues encountered when using fMet peptides in cell culture experiments, such as chemotaxis assays or cellular activation studies.
| Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| No or Weak Cellular Response (e.g., no chemotaxis, no calcium flux) | 1. Peptide Degradation: The fMet peptide has been degraded by proteases in the serum-containing medium before it can effectively stimulate the cells. | Action: Perform experiments in serum-free medium or reduce the serum concentration.[10] Troubleshooting: • Conduct a time-course experiment to determine the optimal incubation time before significant degradation occurs. • Prepare fresh peptide solutions for each experiment. • Run a peptide stability assay (see Experimental Protocols section) to quantify the degradation rate in your specific medium. |
| 2. Suboptimal Peptide Concentration: The concentration of the fMet peptide is too low to elicit a response or too high, causing receptor desensitization.[2] | Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Troubleshooting: • For neutrophil chemotaxis, a typical starting range for fMLP is 10 nM to 100 nM.[1][2][11] • For other cellular activation assays, concentrations up to 1 µM may be required for robust responses.[12] | |
| 3. Improper Peptide Handling/Storage: The peptide has lost activity due to oxidation or multiple freeze-thaw cycles. | Action: Aliquot the peptide stock solution upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Troubleshooting: • Reconstitute the lyophilized peptide in a suitable solvent (e.g., DMSO) at a high concentration. • Protect stock solutions from light. | |
| High Variability Between Experiments | 1. Inconsistent Peptide Activity: The effective concentration of the active peptide varies due to inconsistent preparation or degradation rates. | Action: Standardize your peptide preparation protocol. Troubleshooting: • Always prepare fresh working dilutions from a single-use aliquot of the stock solution immediately before the experiment. • Ensure consistent incubation times and cell densities between experiments. |
| 2. Batch-to-Batch Variation in Serum: Different lots of FBS can have varying levels of protease activity, leading to different rates of peptide degradation.[5] | Action: Test and reserve a large batch of FBS for your series of experiments to ensure consistency. Troubleshooting: • If you suspect serum variability, test the stability of your peptide in different lots of FBS. | |
| Unexpected Cellular Behavior (e.g., reduced motility, cell death) | 1. Peptide Purity/Contaminants: The peptide preparation may contain impurities from the synthesis process (e.g., trifluoroacetic acid - TFA) that can be toxic to cells. | Action: Use high-purity (>95%) fMet peptides. Troubleshooting: • If using a new batch of peptide, perform a simple cell viability assay (e.g., Trypan Blue exclusion) to ensure it is not cytotoxic at the working concentration. |
| 2. Solvent Cytotoxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be at a cytotoxic concentration in the final culture medium. | Action: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO). Troubleshooting: • Run a vehicle control (medium with the same final concentration of the solvent but without the peptide) to assess any effects of the solvent on your cells. |
Data Presentation
Estimated Half-life of fMLP in Different Cell Culture Media
| Medium | Serum Concentration | Temperature | Estimated Half-life (t½) | Key Factors Influencing Stability |
| DMEM | 10% FBS | 37°C | < 1 hour | High protease activity from FBS leads to rapid degradation. |
| RPMI-1640 | 10% FBS | 37°C | < 1 hour | Similar to DMEM, high protease content from serum is the primary driver of instability. |
| DMEM | 0% FBS (Serum-Free) | 37°C | Several hours | Degradation is significantly slower but can still occur due to proteases secreted by cells or inherent chemical instability at 37°C. |
| RPMI-1640 | 0% FBS (Serum-Free) | 37°C | Several hours | Stability is improved in the absence of serum proteases. |
| PBS | N/A | 37°C | > 24 hours | In a simple buffered solution without proteases, stability is much higher, with slow degradation primarily due to chemical instability. |
Experimental Protocols
Protocol: Assessing fMet Peptide Stability in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of an fMet peptide (e.g., fMLP) in your specific cell culture medium.
Materials:
-
fMet peptide (e.g., fMLP), lyophilized powder
-
DMSO (or other appropriate solvent for the peptide)
-
Cell culture medium (e.g., DMEM or RPMI-1640), with and without 10% FBS
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Protein precipitation solution (e.g., Acetonitrile (B52724) (ACN) with 1% Trifluoroacetic Acid (TFA))
-
Refrigerated centrifuge
-
HPLC system with a C18 column and UV detector (set to 210-220 nm)
Procedure:
-
Prepare Peptide Stock Solution:
-
Reconstitute the lyophilized fMet peptide in DMSO to a high concentration (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C.
-
-
Sample Preparation and Incubation:
-
Prepare the test solutions by diluting the peptide stock solution into your chosen cell culture media (e.g., DMEM + 10% FBS, and DMEM serum-free) to a final concentration of 10-100 µM.
-
Prepare a control sample by diluting the peptide stock to the same final concentration in a stable buffer like PBS.
-
Dispense aliquots (e.g., 500 µL) of each test and control solution into sterile microcentrifuge tubes.
-
-
Time-Course Sampling:
-
Immediately after preparation (t=0), take one aliquot of each condition. Stop the degradation by adding 2 volumes of ice-cold protein precipitation solution (e.g., 1 mL of ACN with 1% TFA to the 500 µL sample). Vortex vigorously. This will be your 100% reference point.
-
Place the remaining tubes in a 37°C incubator.
-
At subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove one tube for each condition and immediately stop the reaction as described for the t=0 sample.
-
-
Sample Processing for HPLC Analysis:
-
Incubate the precipitated samples on ice for 30 minutes (or at -20°C overnight) to ensure complete protein precipitation.[3][13]
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the remaining intact peptide, to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto an HPLC system equipped with a C18 column.
-
Use a suitable gradient of mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.[13][14]
-
Monitor the elution profile at 210-220 nm. The intact peptide should have a characteristic retention time, which can be confirmed by running a standard.
-
-
Data Analysis:
-
For each time point, determine the peak area of the intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample: % Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100
-
Plot the % remaining peptide versus time. The half-life (t½) can be calculated from the degradation curve (the time it takes for the peptide concentration to decrease by 50%).
-
Visualizations
Signaling Pathway Diagram
Caption: fMet peptide signaling pathway via FPR1.
Experimental Workflow Diagram
Caption: Workflow for assessing fMet peptide stability.
References
- 1. Cellular memory: Neutrophil orientation reverses during temporally decreasing chemoattractant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. A plea to reduce or replace fetal bovine serum in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of mutant serpin/furin complexes: Dependence on pH and regulation at the deacylation step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Changes in Structure and Cytotoxicity During In Vitro Degradation of Three-Dimensional Printed Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of fMet Peptides
Welcome to the technical support center for the solid-phase synthesis of N-formylmethionine (fMet) peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, particularly low yields, encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in fMet peptide synthesis using the Fmoc strategy?
A1: The most significant cause of low yield is the partial loss of the N-terminal formyl group during the synthesis. The Nα-formyl group on methionine is labile and can be partially cleaved by the basic conditions of standard Fmoc-deprotection steps, which typically use a 20% piperidine (B6355638) solution in DMF.[1][2] This repeated partial deformylation at each cycle generates a mixture of the desired fMet-peptide and the non-formylated Met-peptide, complicating purification and drastically reducing the final yield of the target molecule.
Q2: Besides deformylation, what are other common side reactions?
A2: Other common side reactions include:
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This can occur during synthesis but is most common during the final acidic cleavage from the resin.[2][3][4][5][6][7][8]
-
Incomplete Coupling/Deprotection: As with any solid-phase peptide synthesis (SPPS), incomplete reactions can lead to the formation of deletion sequences, which are impurities missing one or more amino acids.[9]
-
Aggregation: Hydrophobic sequences or growing peptide chains can aggregate on the solid support, hindering reagent access and leading to failed or incomplete synthesis.[10]
-
Aspartimide Formation: For sequences containing aspartic acid, the use of a strong base for Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate, which can result in chain termination or the formation of β-aspartyl peptide impurities.[11][12]
Q3: When should I choose to incorporate Fmoc-fMet-OH directly versus performing on-resin formylation at the end of the synthesis?
A3:
-
Direct Incorporation of Fmoc-fMet-OH: This is the most straightforward approach but is highly susceptible to deformylation with standard Fmoc-deprotection protocols. It should only be used if you employ a modified, milder deprotection strategy (see Troubleshooting Guide).
-
On-Resin Formylation: This is often the more robust and higher-yielding strategy.[3][11][13][14][15] In this method, the peptide is synthesized with a standard N-terminal methionine, and the formylation is performed as the final step on the fully assembled, resin-bound peptide. This completely avoids the problem of formyl group instability during the synthesis cycles.
Troubleshooting Guide
Problem 1: Low final yield with a complex mixture of products observed in HPLC/MS.
This issue is often characterized by two major peaks in the chromatogram corresponding to the desired fMet-peptide and the deformylated Met-peptide.
If you are using the direct incorporation method with Fmoc-fMet-OH, the standard 20% piperidine in DMF is too harsh. Switch to a milder deprotection reagent to preserve the formyl group. A combination of 5% piperazine (B1678402) and 2% DBU in DMF offers a rapid and efficient alternative that can reduce side reactions.[5][16][17][18]
Table 1: Comparison of Fmoc-Deprotection Reagents
| Reagent(s) | Concentration | Deprotection Time | Expected Outcome for fMet Peptides | Key Considerations |
|---|---|---|---|---|
| Piperidine | 20% in DMF | 5-20 min | Low Yield. Significant deformylation expected. | Standard but too harsh for fMet-peptides. |
| Piperazine | 5-10% in DMF | 10-30 min | Improved Yield. Milder base, reduces deformylation but is slower. | Slower kinetics may lead to incomplete deprotection on difficult sequences. |
| Piperazine + DBU | 5% (w/v) Piperazine + 2% (v/v) DBU in DMF | 1-5 min | High Yield. Rapid and efficient deprotection with reduced risk of deformylation. | Recommended for most sequences. For Asp-containing peptides, add 1% formic acid to suppress aspartimide formation.[5][17] |
This is the most reliable method to prevent deformylation during synthesis. First, synthesize the full peptide sequence using standard Fmoc-Met-OH at the N-terminus. After the final Fmoc deprotection, perform the formylation reaction on the resin-bound peptide. Yields for on-resin formylation are typically high, ranging from 70% to over 90% depending on the chosen method.[11][13][15]
Table 2: Comparison of Synthesis Strategies
| Strategy | Description | Typical Yield of fMet-Peptide | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Incorporation | Fmoc-fMet-OH is used in the first coupling step. | Highly variable, often <30% with standard deprotection. | Simpler initial setup. | Prone to deformylation, leading to low yield and difficult purification. |
| On-Resin Formylation | Peptide is made with Met, then formylated on-resin. | 70-95% | High Yield. Avoids formyl group instability. Cleaner crude product. | Requires an additional final synthesis step. |
Problem 2: Mass spectrometry shows a +16 Da adduct on the final product.
This indicates oxidation of the methionine residue to methionine sulfoxide.
Standard cleavage cocktails (e.g., TFA/TIS/H₂O) may not be sufficient to prevent oxidation of the sensitive methionine side chain.[2][7] Use a cleavage cocktail specifically designed to protect methionine. Reagent H, which contains scavengers and a mild reducing agent (ammonium iodide), is highly effective at preventing this side reaction.[2][3][4][5][6][8]
Table 3: Comparison of Cleavage Cocktails for a Model Met-Containing Peptide
| Cleavage Cocktail | Composition (v/v or w/w) | Met-Sulfoxide Formation (%) | Overall Peptide Yield |
|---|---|---|---|
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | >50% | Moderate |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | ~15-30% | Good |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I | <1% (Not Detected) | High (51%) |
Data adapted from Huang, H. & Rabenstein, D. L. (1999) for a model peptide.[3][4]
Experimental Protocols
Protocol 1: On-Resin N-Terminal Formylation (Formic Acid/DCC Method)
This protocol is performed after the final N-terminal Fmoc group of the fully assembled peptide has been removed.
-
Preparation of Formylating Reagent:
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (12.5 mmol) in 14.5 mL of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add formic acid (25 mmol) to the stirring DCC solution.
-
Continue stirring at 0°C for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU precipitate.
-
Reduce the volume of the filtrate to approximately 2 mL under vacuum.[13]
-
-
Resin Preparation:
-
Swell the peptide-resin (1 g, with free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
-
Formylation Reaction:
-
Drain the DMF from the swollen resin.
-
Add the 2 mL of concentrated formylating reagent to the resin.
-
Add 1 mL of DMF and N,N-Diisopropylethylamine (DIPEA) (125 µmol).
-
Seal the vessel and agitate the mixture gently at 4°C overnight.[13][14] The low temperature is crucial to prevent the decomposition of the formylating agent and maximize yield.[13]
-
-
Washing and Cleavage:
-
Monitor the reaction for completion using a Kaiser test (resin beads should be negative/colorless).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and diethyl ether (2x).
-
Dry the resin under vacuum.
-
Proceed with the final cleavage of the formylated peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent H).
-
Protocol 2: Mild Fmoc-Deprotection using Piperazine/DBU
This protocol should be used at every deprotection step if synthesizing a peptide via direct incorporation of Fmoc-fMet-OH.
-
Reagent Preparation:
-
Resin Swelling:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
-
Deprotection Cycle:
-
Drain the DMF from the resin.
-
Add the piperazine/DBU deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 minutes.
-
Drain the solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 2-3 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) before proceeding to the next amino acid coupling step.
-
Protocol 3: Cleavage using Reagent H
This protocol is for the final cleavage and deprotection of fMet-peptides from the solid support.
-
Reagent Preparation:
-
Carefully prepare Reagent H by mixing the following components (w/w): 81% Trifluoroacetic Acid (TFA), 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol (B43112) (EDT), 2% dimethylsulfide (DMS), and 1.5% ammonium (B1175870) iodide.[2][3][4] Prepare this reagent fresh before use.
-
-
Cleavage Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add Reagent H (e.g., 3 mL for 100 mg resin) and cap the vessel.
-
Allow the mixture to stand at room temperature for 3 hours with occasional swirling.[3][8]
-
Filter the cleavage mixture away from the resin beads into a clean collection tube.
-
Wash the resin beads with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether two more times.
-
Dry the final peptide pellet under vacuum.
-
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Addressing Variability in Primary Neutrophil Responses to N-Formylmethionine (fMLP)
This guide provides troubleshooting advice and standardized protocols for researchers, scientists, and drug development professionals working with primary human neutrophils. The inherent variability of primary cells, especially neutrophils, presents a significant challenge in obtaining reproducible data. This resource aims to address common issues encountered during the stimulation of neutrophils with the potent chemoattractant N-formyl-L-methionyl-L-leucyl-phenylalanine (fMLP).
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We observe significant donor-to-donor variability in our fMLP-induced neutrophil responses. How can we manage this?
Answer: High inter-donor variability is a well-documented characteristic of primary neutrophil research.[1][2][3] Studies have shown that healthy individuals can have fixed phenotypes, with neutrophils that are either robustly or minimally reactive to stimuli like fMLP.[4]
Troubleshooting Steps:
-
Donor Screening & Phenotyping: If feasible, pre-screen donors and characterize their baseline neutrophil responses. You may find "high" and "low" responders, which could be an important variable in your study.[4]
-
Paired Experiments: Whenever possible, perform experiments with control and test conditions on cells from the same donor on the same day.
-
Normalize Data: Express data as a fold change or percentage of a positive control (e.g., a maximal stimulus like PMA) for each donor, rather than using absolute values.
-
Acknowledge Variability: Recognize that the neutrophil-to-lymphocyte ratio and other biological factors differ between donors, contributing significantly to variations in in-vitro experiments.[5]
Question 2: Our negative control (unstimulated) neutrophils show high levels of activation before fMLP stimulation. What could be the cause?
Answer: Neutrophils are notoriously sensitive and can be easily activated during the isolation process.[6][7][8] This premature activation, or "priming," can mask the specific effects of fMLP.
Troubleshooting Steps:
-
Review Isolation Protocol: The choice of isolation method is critical. Methods involving RBC lysis or positive selection can lead to higher baseline activation compared to negative immunomagnetic selection or density gradients that do not require lysis.[9][10]
-
Minimize Physical Stress: Handle cells gently. Avoid vigorous vortexing or forceful pipetting.[6] Use wide-bore pipette tips. Ensure centrifuges have low acceleration and braking settings.
-
Maintain Temperature: Perform isolation at room temperature unless the protocol specifies otherwise. Avoid drastic temperature shifts.
-
Use Endotoxin-Free Reagents: Ensure all solutions (PBS, HBSS, media) and plasticware are sterile and endotoxin-free, as LPS is a potent neutrophil activator.[11]
-
Check Purity: Contamination with other cells, like eosinophils or monocytes, can influence results. Assess purity via flow cytometry or cytospin.[12][13] Purity below 95% can be problematic.
-
Work Quickly: Use isolated neutrophils within 2-3 hours for optimal results, as they have a short lifespan and their responsiveness changes over time in vitro.[6]
Question 3: We are seeing weak or no response (e.g., ROS production, calcium flux) after stimulating with fMLP. What should we check?
Answer: A diminished response to fMLP can stem from issues with the cells, reagents, or the assay setup itself.
Troubleshooting Steps:
-
fMLP Reagent Quality:
-
Preparation: fMLP is typically dissolved in DMSO to create a stock solution.[14] Ensure the DMSO is high-quality and anhydrous.
-
Storage: Aliquot the fMLP stock and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilution: Prepare fresh working dilutions in your assay buffer (e.g., HBSS) just before use.[14]
-
-
Cell Viability and Health:
-
Perform a viability check (e.g., Trypan Blue exclusion) before starting. Viability should be >98%.
-
Ensure the isolation procedure was not overly harsh, which can render cells unresponsive.
-
-
Assay Conditions:
-
Calcium/Magnesium: Neutrophil activation in response to fMLP is highly dependent on extracellular calcium.[15] Ensure your assay buffer contains physiological concentrations of Ca²⁺ and Mg²⁺.
-
Priming: Some responses, particularly robust ROS production, may require "priming" with a sub-activating concentration of another agent like TNF-α or GM-CSF before fMLP stimulation.[16][17]
-
Concentration: The optimal fMLP concentration varies by assay. Chemotaxis is sensitive to very low concentrations (~0.1-10 nM), while ROS production and degranulation often require higher concentrations (100 nM - 10 µM).[15][18][19][20] Perform a dose-response curve to find the optimal concentration for your specific endpoint.
-
Quantitative Data Summary
Table 1: Typical fMLP Concentrations for Neutrophil Functional Assays
| Functional Assay | Typical fMLP Concentration Range | Incubation Time | Key Considerations |
| ROS Production | 100 nM - 10 µM[7][18][21] | 5 - 30 minutes | Often requires priming with agents like TNF-α. Response is typically rapid and transient.[16][21] |
| Chemotaxis | 0.1 nM - 100 nM[15][22][23][24] | 30 - 120 minutes | A stable gradient is crucial. High concentrations can lead to receptor saturation and loss of directionality. |
| Calcium Flux | 10 nM - 1 µM[25][26][27] | Seconds to minutes | Response is very rapid, peaking within seconds. Requires a sensitive detection method (e.g., flow cytometry, plate reader). |
| Degranulation | 100 nM - 1 µM[4][28] | 10 - 60 minutes | Often requires pre-treatment with cytochalasin B to enhance the secretory response.[28] |
Table 2: Purity of Human Neutrophils by Different Isolation Methods
| Isolation Method | Reported Purity (Mean ± SD) | Major Contaminants | Reference |
| Immunomagnetic Negative Selection | 97.9% ± 1.1% | Minimal | [9] |
| Density Gradient (with RBC Lysis) | 79.0% ± 6.7% | Lymphocytes, Eosinophils | [9] |
| Density Gradient (without RBC Lysis) | 94.1% ± 3.6% | Eosinophils | [9] |
Signaling Pathways and Workflows
References
- 1. dovepress.com [dovepress.com]
- 2. Studying Neutrophil Function in vitro: Cell Models and Environmental Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying Neutrophil Function in vitro: Cell Models and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Donor white blood cell differential is the single largest determinant of whole blood gene expression patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of neutrophil responses to biological exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. oatext.com [oatext.com]
- 9. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 10. The Isolation and Characterization of Low- and Normal- Density Neutrophils from Whole Blood [jove.com]
- 11. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Priming of human neutrophils with N-formyl-methionyl-leucyl-phenylalanine by a calcium-independent, pertussis toxin-insensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Certain specific functional responses of human neutrophil exhibit different dose-dependence on formyl peptides [iris.univr.it]
- 21. journals.physiology.org [journals.physiology.org]
- 22. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. criver.com [criver.com]
- 25. researchgate.net [researchgate.net]
- 26. Migrational Guidance of Neutrophils Is Mechanotransduced via High-Affinity LFA-1 and Calcium Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Controlling for Endotoxin Contamination in N-Formylmethionine Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, controlling, and eliminating endotoxin (B1171834) contamination in N-Formylmethionine (fMet) experiments. Endotoxin, a potent immunostimulant, can lead to erroneous and misleading results by activating parallel signaling pathways. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the validity and reproducibility of your research.
Troubleshooting Guide
This section addresses common issues encountered during fMet experiments that may be indicative of endotoxin contamination.
Problem 1: Unexpected or High Background Cell Activation in Negative Controls
Question: My negative control cells (not treated with fMet) are showing signs of activation (e.g., cytokine release, calcium mobilization). What could be the cause?
Answer: Unforeseen activation in negative controls is a classic sign of contamination. Endotoxin, also known as lipopolysaccharide (LPS), is a common contaminant in laboratory reagents and can potently activate immune cells through Toll-like Receptor 4 (TLR4).[1][2][3] This can mask the specific effects of fMet, which signals through Formyl Peptide Receptors (FPRs).[4][5]
Troubleshooting Protocol:
-
Test for Endotoxin: Quantify endotoxin levels in all experimental components (e.g., fMet stocks, media, buffers, protein solutions) using a Limulus Amebocyte Lysate (LAL) assay.[6][7][8]
-
Identify the Source: Systematically test each reagent to pinpoint the source of contamination. Common culprits include bacterially-derived recombinant proteins, serum-containing media, and contaminated water or labware.[9][10][11][12]
-
Implement Corrective Actions:
-
Use certified endotoxin-free reagents and consumables whenever possible.
-
For contaminated fMet or other protein solutions, proceed with an endotoxin removal protocol.
-
Ensure all glassware and plasticware are depyrogenated (e.g., by baking at high temperatures).
-
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Question: I am observing significant variability in my experimental results from day to day, even with the same fMet concentrations. Why is this happening?
Answer: Inconsistent results are often due to variable levels of endotoxin contamination. The magnitude of the host immune response to endotoxin can be influenced by its concentration and the specific type of LPS molecule.[1][13] This variability can introduce a significant confounding factor in your fMet dose-response studies.
Troubleshooting Protocol:
-
Quantify Endotoxin in All Batches: Do not assume that different lots of the same reagent have the same low level of endotoxin contamination. Test each new batch of fMet, media, and other critical reagents.
-
Use an Endotoxin Inhibitor: As a control, include an experiment where cells are co-treated with your fMet solution and an endotoxin inhibitor, such as Polymyxin B.[9][10] Polymyxin B is a cyclic cationic peptide that binds to the lipid A portion of LPS, neutralizing its biological activity.[14] A significant reduction in cell activation in the presence of Polymyxin B points to endotoxin contamination as a contributing factor.
-
Standardize Reagent Preparation: Prepare large, single batches of all critical reagents and test them for endotoxin before use in multiple experiments to ensure consistency.
Problem 3: fMet Appears to Activate TLR4 Signaling
Answer: While fMet primarily signals through FPRs, apparent TLR4 activation is almost certainly due to endotoxin contamination in your fMet preparation.[15] The TLR4 signaling pathway is highly sensitive to even picomolar concentrations of LPS.[1]
Troubleshooting Protocol:
-
Endotoxin Removal: Treat your fMet solution with an effective endotoxin removal method. Several chromatography-based techniques are available.[][17][18][19]
-
Re-evaluate TLR4 Activation: After endotoxin removal, repeat the experiment to assess TLR4 pathway activation (e.g., by measuring NF-κB activation or IFN-β production). A significant reduction or elimination of this signal will confirm that it was caused by endotoxin contamination.
-
Use TLR4 Antagonists: In parallel, you can use a specific TLR4 antagonist as a negative control to demonstrate that the observed TLR4-mediated signaling is not a direct effect of fMet.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a problem in fMet experiments?
Endotoxin is a lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[6][20] It is a potent activator of the innate immune system, primarily through the TLR4 signaling pathway.[2][3] In fMet experiments, which aim to study the effects of formylated peptides on Formyl Peptide Receptors (FPRs), contaminating endotoxin can lead to false-positive results by activating cells through the parallel TLR4 pathway, confounding data interpretation.[4][15]
Q2: What are the common sources of endotoxin contamination?
Endotoxin contamination is pervasive and can be introduced from various sources, including:
-
Water: Non-pyrogen-free water is a major source.
-
Reagents: Many biological reagents, especially those produced in bacteria (e.g., recombinant proteins), can be contaminated.[12] Serum, media supplements, and even some synthetic peptides can also contain endotoxin.[9][10][11]
-
Labware: Plasticware and glassware can harbor endotoxins if not properly treated.
-
Environment: Dust and aerosols in the laboratory can also be sources of contamination.
Q3: How can I detect endotoxin in my samples?
The most common and sensitive method for detecting endotoxin is the Limulus Amebocyte Lysate (LAL) assay.[8] This assay utilizes a clotting cascade from the blood of the horseshoe crab that is triggered by endotoxin. Several formats of the LAL assay are available:
-
Gel-Clot Assay: A qualitative or semi-quantitative method that provides a positive or negative result based on the formation of a gel clot.[6][20]
-
Turbidimetric Assay: A quantitative assay that measures the increase in turbidity as the clot forms.[21]
-
Chromogenic Assay: A highly sensitive quantitative assay where the activation of the LAL cascade leads to the cleavage of a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.[6][7][20]
-
Fluorescent Assay: A sensitive quantitative assay that uses a fluorescent substrate for detection.[20][22]
Q4: What methods are available for removing endotoxin from my fMet solutions?
Several methods can be used to remove endotoxin from protein and peptide solutions. The choice of method depends on the properties of the sample and the level of contamination.
-
Affinity Chromatography: This is a highly effective method that uses a ligand with high affinity for endotoxin, such as Polymyxin B, immobilized on a chromatography resin.[18][19][23]
-
Ion-Exchange Chromatography: Since endotoxins are negatively charged at pH values above 2, anion-exchange chromatography can be used to bind and remove them from the sample.[][17][19]
-
Tangential Flow Filtration (TFF): This method separates molecules based on size. Since endotoxins can form large aggregates (up to 1,000 kDa), TFF can be used to separate them from smaller molecules like fMet.[8][]
-
Two-Phase Extraction: This technique utilizes the hydrophobic nature of endotoxin to partition it into a detergent phase, separating it from the aqueous phase containing the protein or peptide of interest.[24]
Data Presentation
Table 1: Comparison of Endotoxin Detection Assays
| Assay Type | Principle | Sensitivity | Throughput | Quantitative? |
| Gel-Clot LAL | Endotoxin-induced coagulation results in a solid clot.[6][20] | Up to 0.03 EU/mL[20] | Low | Semi-quantitative |
| Turbidimetric LAL | Measurement of increasing turbidity during clot formation.[21] | ~0.01 EU/mL | High | Yes |
| Chromogenic LAL | Enzymatic cleavage of a colorless substrate to a colored product.[6][7] | As low as 0.01 EU/mL[6] | High | Yes |
| Fluorescent LAL | Enzymatic cleavage of a fluorogenic substrate.[20][22] | As low as 0.01 EU/mL[20][22] | High | Yes |
| Monocyte Activation Test (MAT) | Measures cytokine release from monocytes in response to endotoxin.[21] | ~0.05 EU/mL | Low | Yes |
EU = Endotoxin Units. 1 EU/mL is approximately equal to 0.1 ng/mL of E. coli endotoxin.[7]
Table 2: Overview of Endotoxin Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography (e.g., Polymyxin B) | Specific binding of endotoxin to an immobilized ligand.[18][19] | High specificity and efficiency. | Can be expensive; potential for ligand leaching. |
| Anion-Exchange Chromatography | Electrostatic interaction between negatively charged endotoxin and a positively charged resin.[][17] | High capacity; can be integrated into protein purification workflows. | Protein of interest may also bind; requires optimization of pH and ionic strength. |
| Tangential Flow Filtration (TFF) | Size-based separation of large endotoxin aggregates from smaller molecules.[] | Can process large volumes; non-denaturing. | Less effective for monomeric endotoxin; potential for protein loss. |
| Two-Phase Extraction (e.g., Triton X-114) | Partitioning of hydrophobic endotoxin into a detergent phase.[24] | Effective for dissociating protein-bound endotoxin. | Requires subsequent removal of the detergent, which can be challenging and lead to product loss.[24] |
Experimental Protocols & Visualizations
Experimental Workflow: Endotoxin Detection and Removal
The following workflow outlines the steps to ensure your fMet experiments are free from the confounding effects of endotoxin contamination.
Caption: Workflow for endotoxin control in fMet experiments.
Signaling Pathways
Understanding the distinct signaling pathways of fMet and endotoxin is crucial for interpreting experimental results.
This compound (fMet) Signaling via FPR1
fMet and other formylated peptides are recognized by Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor.[4][5] This interaction initiates a signaling cascade leading to chemotaxis, degranulation, and superoxide (B77818) generation in phagocytic cells.[4]
Caption: Simplified fMet signaling pathway via FPR1.
Endotoxin (LPS) Signaling via TLR4
Endotoxin (LPS) is recognized by the Toll-like Receptor 4 (TLR4) complex, which also involves MD-2 and CD14.[1] This triggers two main downstream signaling pathways: the MyD88-dependent pathway, leading to the rapid activation of NF-κB and pro-inflammatory cytokine production, and the TRIF-dependent pathway, which results in the production of type I interferons.[1][25]
References
- 1. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-Specific Endotoxin Stimulus Determines Toll-Like Receptor 4- and Caspase 11-Mediated Pathway Activation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dentalcare.com [dentalcare.com]
- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endotoxin Quantitation, Removal, and Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lipopolysaccharide is a Frequent and Significant Contaminant in Microglia-Activating Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide is a frequent and significant contaminant in microglia-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lessons learned from contamination with endotoxin originated from the supplement in the cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heterogeneity of Lipopolysaccharide as Source of Variability in Bioassays and LPS-Binding Proteins as Remedy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. Endotoxin removal from protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. From source to production process: the control and removal of endotoxin - Bestchrom [bestchrom.com]
- 20. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. biocompare.com [biocompare.com]
- 23. A new method for reduction of endotoxin contamination from protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acciusa.com [acciusa.com]
- 25. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring Complete Formylation of Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving complete and efficient formylation of synthetic peptides. N-formylation is a critical modification that can influence the biological activity, stability, and immunogenicity of peptides. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to help you optimize your formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete formylation of my synthetic peptide?
A1: Incomplete formylation is a frequent issue that can arise from several factors:
-
Inefficient Activation of Formic Acid: The formylating agent may not be sufficiently reactive. For instance, when using formic acid with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), the pre-activation step is crucial.[1][2]
-
Suboptimal Reaction Temperature: Temperature significantly impacts reaction efficiency. While reactions at room temperature are faster, they may result in very low yields. Colder temperatures (e.g., 0-4 °C) often lead to higher yields, although the reaction time will be longer.[1][2][3]
-
Steric Hindrance: The amino acid sequence of the peptide can sterically hinder the N-terminus, making it less accessible to the formylating agent.
-
Peptide Aggregation on Resin: Aggregation of peptide chains on the solid support can prevent reagents from reaching all the N-termini.
-
Degraded Reagents: The quality and age of reagents, particularly the activating agents, can affect their reactivity.
Q2: Can I formylate amino acid side chains in addition to the N-terminus?
A2: Yes, formylation can occur on the primary amine of lysine (B10760008) side chains.[4][5] Whether this is desirable depends on the research goal. If only N-terminal formylation is required, the lysine side chain must be protected with a group that is stable under the formylation conditions. Conversely, if formylation of both the N-terminus and lysine residues is intended, a protocol that facilitates this can be chosen.[4]
Q3: How can I detect and confirm the formylation of my peptide?
A3: Several analytical techniques can be used to verify formylation:
-
Mass Spectrometry (MS): This is a powerful tool to confirm the addition of a formyl group by detecting the corresponding mass shift (+28 Da).
-
High-Performance Liquid Chromatography (HPLC): Formylated peptides will typically have a different retention time compared to their non-formylated counterparts. HPLC can also be used to assess the purity of the product.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the presence and location of the formyl group.
-
Kaiser Test: This is a qualitative colorimetric test to detect free primary amines.[1][2] A negative Kaiser test after the formylation reaction suggests that the N-terminal amine has been successfully modified.
Q4: What are the main methods for on-resin formylation of peptides?
A4: Two widely used methods for on-resin formylation are:
-
Formic Acid activated with N,N'-Dicyclohexylcarbodiimide (DCC): This method involves the pre-activation of formic acid with DCC to form a reactive intermediate.[1][2]
-
In situ generation of Formyl Acetate (B1210297): This one-pot reaction uses formic acid and acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). This method is generally faster and can result in higher yields.[4][5][6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formylation of synthetic peptides.
Issue 1: Low Yield of Formylated Peptide
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Reactions performed at room temperature can be too fast and lead to low yields (around 5%). Performing the reaction at 4°C overnight has been shown to significantly increase yields to 70-75%.[1][2][3] |
| Inefficient Formylating Agent | For the DCC/formic acid method, ensure the activation step is performed correctly at 0°C before adding to the resin.[1][2] Consider switching to the in situ formyl acetate method, which often provides higher yields (>90%).[4][7] |
| Incomplete Reaction | Monitor the reaction progress using the Kaiser test. If the test remains positive, extend the reaction time. For difficult couplings, consider a second addition of the formylating agent. |
| Peptide Aggregation | Swell the resin adequately in a suitable solvent like DMF before the reaction. If aggregation is suspected, consider using a different resin or incorporating backbone modifications to disrupt secondary structures. |
Issue 2: Presence of Unwanted Side Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formylation of Lysine Side Chains | If only N-terminal formylation is desired, ensure the lysine side-chain protecting group (e.g., Boc) is stable to the formylation conditions. |
| Formation of Dicyclohexylurea (DCU) | When using the DCC/formic acid method, the DCU byproduct is insoluble and needs to be removed by filtration before adding the activated reagent to the resin.[7][8] |
| Acetylation instead of Formylation | When using the in situ formyl acetate method, ensure the correct stoichiometry of reagents. An excess of acetic anhydride could potentially lead to acetylation. |
Data Presentation: Comparison of On-Resin N-Formylation Methods
The following table summarizes the key parameters and outcomes of two common on-resin N-formylation methods.
| Feature | In Situ Formyl Acetate | Formic Acid / DCC |
| Typical Yield | >90%[4][7] | 70-75%[1][2] |
| Reaction Time | ~10-20 minutes[7] | Overnight[1][2] |
| Temperature | Room Temperature[7] | 0-4 °C[1][2] |
| Key Reagents | Formic acid, acetic anhydride, pyridine, DMF[4][7] | Formic acid, DCC, DIPEA, DMF, diethyl ether[1][2] |
| Advantages | Rapid reaction, high yields, uses common and stable reagents.[4][7] | Inexpensive and readily available reagents.[1] |
| Disadvantages | Involves the formation of a highly reactive anhydride.[7] | Longer reaction times, formation of dicyclohexylurea (DCU) byproduct that requires filtration.[7][8] |
Experimental Protocols
Protocol 1: On-Resin N-Formylation using In Situ Generated Formyl Acetate
This protocol describes a rapid and efficient one-pot procedure for the N-formylation of peptides on solid support.[4]
Materials:
-
Peptide-resin (with deprotected N-terminus)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Formic acid (≥95%)
-
Acetic anhydride
-
Solid-phase peptide synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Reagent Addition:
-
Drain the DMF from the swollen resin.
-
Add fresh DMF to the resin.
-
Add pyridine to the resin suspension.
-
Add formic acid to the mixture.
-
-
Formylation Reaction:
-
While stirring, add acetic anhydride dropwise to the reaction mixture over 10 minutes.
-
Continue to stir the reaction at room temperature for an additional 10 minutes.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with dichloromethane (B109758) (DCM) (3-5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection: Cleave the formylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Protocol 2: On-Resin N-Formylation using Formic Acid and DCC
This protocol details the N-formylation of peptides on-resin through the pre-activation of formic acid with DCC.[1][2][3]
Materials:
-
Peptide-resin (with deprotected N-terminus)
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous diethyl ether
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Preparation of the Formylating Reagent:
-
In a separate flask, dissolve DCC in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formic acid to the DCC solution while stirring.
-
Continue stirring at 0 °C for 4 hours.
-
Filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under vacuum to reduce the volume.
-
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
-
Formylation Reaction:
-
Add the concentrated formylating reagent to the swollen resin.
-
Add DMF and DIPEA to the reaction vessel.
-
Seal the vessel and incubate at 4 °C overnight with gentle agitation.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the reaction (a negative result indicates complete formylation).
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection: Cleave the formylated peptide from the resin using a standard cleavage cocktail.
Visualizations
Caption: General workflow for the synthesis and formylation of peptides.
Caption: Troubleshooting logic for incomplete peptide formylation.
References
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 5. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
Technical Support Center: N-Formylmethionine (fMet) Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for N-Formylmethionine (fMet) reagents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality crucial for my research?
A1: this compound (fMet) is a derivative of the amino acid methionine that plays a critical role in the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts.[1][2] The purity and integrity of your fMet reagent are paramount because impurities or degradation products can lead to failed experiments, such as the inhibition of in vitro translation or the generation of misleading results in studies of protein quality control pathways.[3]
Q2: What are the typical quality control specifications for a high-quality fMet reagent?
A2: High-quality fMet reagents are typically characterized by high purity, correct identity, and stability. Key specifications often include purity levels determined by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), and identity confirmation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Q3: How should I properly store my this compound reagent?
A3: Proper storage is critical to maintain the stability of your fMet reagent. It is generally recommended to store fMet in a tightly sealed container in a cool, dry place, often at -20°C for long-term storage. Always refer to the manufacturer's instructions for specific storage conditions to prevent degradation.
Q4: Can I use an fMet reagent that has passed its expiration date?
A4: It is strongly advised not to use an fMet reagent that has passed its expiration date. Over time, the reagent can degrade, leading to a decrease in purity and the formation of impurities that may interfere with your experiments. To ensure the reliability of your results, always use reagents within their specified shelf life.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no protein yield in an in vitro translation assay. | Degraded or impure fMet reagent: The formyl group is crucial for the initiation of translation in bacterial systems. Its absence or the presence of inhibitors can prevent protein synthesis.[4] | 1. Verify Reagent Quality: Test the purity of your fMet reagent using HPLC. A fresh, high-purity reagent is recommended. 2. Use a Positive Control: Run the assay with a new, validated batch of fMet to confirm that the issue is with the reagent and not other components of the assay. 3. Perform a Functional Assay: Test the activity of your fMet in a cell-free protein synthesis system.[5][6][7] |
| Inconsistent or non-reproducible experimental results. | Batch-to-batch variability of fMet reagent: Differences in purity or the presence of varying levels of impurities between batches can lead to inconsistent results. | 1. Qualify New Batches: Before use in critical experiments, perform quality control checks (HPLC, NMR) on each new batch of fMet. 2. Standardize Protocols: Ensure that all experimental parameters are kept consistent when using different batches of the reagent. 3. Purchase from a Reliable Supplier: Source your fMet from a reputable supplier that provides a detailed Certificate of Analysis with each batch. |
| Unexpected peaks in analytical assays (e.g., HPLC, Mass Spectrometry). | Degradation of fMet: this compound can degrade over time, especially if not stored correctly. Degradation products will appear as extra peaks in your analysis. | 1. Check Storage Conditions: Ensure the reagent has been stored according to the manufacturer's recommendations. 2. Perform Forced Degradation Studies: To identify potential degradation products, you can subject a small sample of the fMet to stress conditions (e.g., acid, base, oxidation, heat) and analyze the resulting mixture.[8][9][10] 3. Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened vial of the reagent for your experiments. |
| fMet reagent is difficult to dissolve. | Incorrect solvent or low-quality reagent: fMet has specific solubility properties. Using an inappropriate solvent or a reagent with significant insoluble impurities can cause dissolution problems. | 1. Consult the Certificate of Analysis: The supplier's documentation should provide information on appropriate solvents. 2. Gentle Warming and Vortexing: Try gently warming the solution and vortexing to aid dissolution. Avoid excessive heat, which could cause degradation. 3. Filter the Solution: If insoluble particles remain, you can filter the solution through a 0.22 µm filter to remove them, though this may slightly alter the concentration. |
Quality Control Data Summary
The following tables summarize typical analytical specifications for this compound reagents.
Table 1: Typical Purity and Identity Specifications
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥98% |
| Purity | TLC | Conforms to standard |
| Identity | ¹H NMR | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to molecular weight (177.22 g/mol )[11] |
| Identity | FT-IR | Conforms to reference spectrum |
Experimental Protocols
Below are detailed methodologies for key quality control experiments for this compound reagents.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of fMet.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile (B52724).
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of fMet in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram.
-
The purity is calculated as the percentage of the area of the main fMet peak relative to the total area of all peaks.
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for confirming the chemical structure of fMet using ¹H NMR.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the fMet reagent in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Procedure:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.[12]
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts and splitting patterns of the acquired spectrum with a reference spectrum of this compound to confirm its identity.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the general steps for confirming the molecular weight of fMet.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of fMet (approximately 10 µg/mL) in a suitable solvent such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.05 or the deprotonated molecule [M-H]⁻ at m/z 176.04, confirming the molecular weight of fMet (177.22 g/mol ).[11]
-
Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol outlines the procedure for obtaining an FT-IR spectrum of fMet to confirm its functional groups.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of fMet (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk.[13] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the KBr pellet or the fMet sample on the ATR crystal and acquire the sample spectrum.
-
Compare the resulting spectrum with a reference FT-IR spectrum of this compound, looking for characteristic peaks of the amide, carboxylic acid, and thioether functional groups.
-
Visualizations
Experimental Workflow for Quality Control of this compound
Caption: A typical workflow for the quality control of a new batch of this compound reagent.
The fMet/N-degron Pathway for Protein Quality Control
Caption: The fMet/N-degron pathway illustrating the fate of proteins initiated with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Where Does this compound Come from? What for? Where Is It Going? What is the origin of this compound in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further studies on the initiation of protein synthesis with this compound in E. coli extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALiCE®Cell-Free Protein Synthesis System Protocol [sigmaaldrich.com]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. This compound | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Comparative Analysis of the Chemotactic Potency of N-Formylmethionine and fMLP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemotactic potency of N-Formylmethionine (fMet) and N-Formylmethionyl-leucyl-phenylalanine (fMLP), two well-characterized chemoattractants for leukocytes, particularly neutrophils. This analysis is supported by experimental data, detailed experimental protocols, and visualizations of the key biological processes involved.
Executive Summary
N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a significantly more potent chemoattractant than this compound (fMet). Experimental data reveals that fMLP elicits a chemotactic response in neutrophils at concentrations several orders of magnitude lower than fMet. This substantial difference in potency is attributed to the additional amino acid residues in fMLP, which provide more extensive interactions with the formyl peptide receptors (FPRs), leading to more robust downstream signaling and a stronger migratory response.
Data Presentation: Quantitative Comparison of Chemotactic Potency
The chemotactic potency of a compound is often quantified by its half-maximal effective concentration (EC50) or, in the context of chemotaxis assays, the concentration that elicits a half-maximal migratory response (ED50). The following table summarizes the ED50 values for fMet and fMLP in inducing neutrophil chemotaxis.
| Chemoattractant | Chemical Structure | ED50 for Neutrophil Chemotaxis (M) | Relative Potency vs. fMet |
| This compound (fMet) | N-formylated Methionine | 1 x 10-5 | 1 |
| N-Formylmethionyl-leucyl-phenylalanine (fMLP) | N-formylated Met-Leu-Phe tripeptide | 7 x 10-11 | ~143,000x greater |
Data derived from studies on rabbit peritoneal neutrophils.
Signaling Pathways
Both fMet and fMLP initiate chemotaxis by binding to Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs) expressed on the surface of phagocytic leukocytes.[1] The binding of these N-formylated peptides to FPR1, the primary receptor for fMLP, triggers a cascade of intracellular signaling events.[1][2]
The significantly higher potency of fMLP is a direct result of its more complex structure, which allows for a more stable and effective interaction with the binding pocket of the FPR, leading to a more efficient activation of the downstream signaling cascade. While both molecules activate the same general pathway, the magnitude of the signal generated by fMLP at a given concentration is substantially greater.
Experimental Protocols
The chemotactic activity of this compound and fMLP is commonly assessed using in vitro migration assays. The Boyden chamber and under-agarose assays are two standard methods.
Boyden Chamber/Transwell® Assay
This assay measures the migration of cells across a porous membrane towards a chemoattractant gradient.[3]
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells. Resuspend the purified neutrophils in an appropriate assay medium (e.g., HBSS with 0.5% BSA) at a concentration of 1-2 x 106 cells/mL.
-
Assay Setup:
-
Add the chemoattractant (fMet or fMLP at various concentrations) or control medium to the lower wells of a Boyden chamber or a 24-well plate.
-
Place a porous membrane insert (typically with 3-5 µm pores for neutrophils) into each well, creating an upper and a lower chamber.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the inserts. The migrated cells in the lower chamber can be quantified by:
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
Staining the cells that have migrated to the underside of the membrane and counting them under a microscope.
-
Using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber.
-
Under-Agarose Assay
This method allows for the visualization and tracking of individual cell migration under a layer of agarose (B213101).[4][5]
Protocol:
-
Agarose Plate Preparation: Prepare a solution of agarose (e.g., 1.2%) in a suitable buffer or cell culture medium. Pour the melted agarose into a petri dish and allow it to solidify.
-
Well Creation: Cut two or more wells in the solidified agarose, typically a few millimeters apart.
-
Cell and Chemoattractant Loading:
-
Load a suspension of isolated neutrophils into one well (the "cell well").
-
Load the chemoattractant solution (fMet or fMLP) into an adjacent well (the "chemoattractant well"). A control well with buffer can also be included.
-
-
Incubation and Imaging: Incubate the plate at 37°C in a humidified chamber. The chemoattractant will diffuse through the agarose, creating a concentration gradient. Cell migration can be monitored and recorded over several hours using time-lapse microscopy.
-
Analysis: The migration of cells can be quantified by measuring parameters such as the number of migrating cells, the distance migrated, and the chemotactic index (the ratio of the net distance moved towards the chemoattractant to the total distance moved).
Logical Relationship in Potency
The difference in chemotactic potency between fMLP and fMet is a direct consequence of their molecular structures. The addition of leucine (B10760876) and phenylalanine residues to the this compound core dramatically increases the affinity of the molecule for the Formyl Peptide Receptor.
References
A Comparative Guide to N-Formylmethionine and WKYMVm in Activating Formyl Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key agonists of formyl peptide receptors (FPRs): N-Formylmethionine (fMet), the archetypal bacterial and mitochondrial-derived chemoattractant, and WKYMVm, a synthetic hexapeptide. A comprehensive understanding of their distinct receptor specificities and signaling pathways is crucial for research and therapeutic development in immunology, inflammation, and oncology.
Introduction to Formyl Peptide Receptors and Agonists
Formyl peptide receptors are a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system.[1][2][3] In humans, this family includes three members: FPR1, FPR2, and FPR3.[1][4][5] These receptors recognize N-formylated peptides, such as this compound (fMet), which are common in bacteria and are also released from mitochondria of damaged host cells, acting as danger signals to initiate an inflammatory response.[6][7][8]
This compound (fMet) and its peptide derivatives, like the potent and widely studied N-formyl-methionyl-leucyl-phenylalanine (fMLP), are considered classical chemoattractants that primarily signal through FPR1 to recruit phagocytes to sites of infection or injury.[3][6][9]
WKYMVm is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met-NH2) identified from a peptide library.[5][10] It is a powerful pan-agonist of FPRs but shows a particularly high potency for FPR2, a receptor known for its promiscuity in ligand binding and its diverse roles in both pro- and anti-inflammatory processes.[8][11][12][13]
Quantitative Comparison of Receptor Potency
The primary distinction between this compound-containing peptides and WKYMVm lies in their potency and selectivity for different FPR subtypes. While fMet peptides are potent FPR1 agonists, WKYMVm is an exceptionally potent FPR2 agonist.
| Agonist | Receptor | Assay | Cell Type | EC50 Value | Reference |
| WKYMVm | FPR1 | Chemotaxis | FPR1-expressing cells | ~nM range | [14] |
| FPR2 | Calcium Mobilization | FPR2-expressing HL-60 cells | 75 pM | [15][16] | |
| FPR3 | Calcium Mobilization | FPR3-expressing HL-60 cells | 3 nM | [15][16] | |
| fMLP (fMet-Leu-Phe) | FPR1 | Calcium Mobilization | Neutrophils | ~nM range | [17] |
| FPR2 | Calcium Mobilization | FPR2-expressing cells | >1000-fold higher than FPR1 | [7] |
Note: EC50 values can vary based on the specific experimental conditions, cell type, and assay performed.
Signaling Pathways
Upon agonist binding, FPRs activate heterotrimeric G proteins, initiating downstream signaling cascades. While there are overlaps, the preferential activation of different FPR subtypes by fMet peptides and WKYMVm leads to distinct primary signaling profiles.
This compound (via FPR1): The activation of FPR1 by fMet-containing peptides like fMLP potently induces pro-inflammatory responses. This includes chemotaxis, degranulation, and the production of reactive oxygen species (ROS) by phagocytes.[6][17] The signaling pathway is predominantly mediated by Gαi, leading to the activation of Phospholipase C (PLC) and the PI3K/Akt pathway.
WKYMVm (Primarily via FPR2): WKYMVm is a particularly potent activator of FPR2.[10][11][13] Its signaling is more pleiotropic, implicated in both pro- and anti-inflammatory responses, as well as angiogenesis and cell proliferation.[12][13] Key pathways activated by WKYMVm include the PLC/PKC, PI3K/Akt, and MAPK/ERK pathways.[13][15]
Caption: Differential signaling of fMet peptides and WKYMVm.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize FPR agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of GPCR signaling through the PLC pathway.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the FPR subtype of interest (e.g., HL-60 cells transfected with FPR1 or FPR2).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in a suitable buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Agonist Stimulation: Add the agonist (this compound peptide or WKYMVm) at various concentrations to the cell suspension.
-
Signal Detection: Immediately record the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence intensity against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Caption: Workflow for a calcium mobilization assay.
Chemotaxis Assay
This assay quantifies the directed migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Isolate primary neutrophils or use a myeloid cell line (e.g., HL-60).
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Loading: Place the chemoattractant (agonist) at various concentrations in the lower chamber and add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate for a sufficient time (e.g., 1-2 hours) at 37°C to allow cell migration through the membrane.
-
Cell Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells per field of view using a microscope.
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the optimal chemotactic concentration.
Logical Relationships in FPR Activation
The differential activation of FPRs by these two classes of agonists is a key aspect of their function. This compound peptides are the canonical ligands for FPR1, while WKYMVm, although a pan-agonist, is most notable for its extreme potency at FPR2.
Caption: Agonist-receptor activation relationships.
Summary
-
Selectivity: this compound peptides are highly selective and potent agonists of FPR1. WKYMVm is a potent agonist of all three FPRs but is most powerful at FPR2, with picomolar efficacy.
-
Primary Function: Activation of FPR1 by fMet peptides is a classic pro-inflammatory signal for innate immunity. The activation of FPR2 by WKYMVm can lead to a wider range of biological outcomes, including both pro- and anti-inflammatory effects, angiogenesis, and tissue repair.
-
Application: The choice between these agonists depends on the research question. For studying canonical neutrophil activation and chemotaxis via FPR1, fMet peptides are the standard. For investigating the diverse roles of FPR2 in inflammation resolution, angiogenesis, or other cellular processes, WKYMVm is a more suitable and potent tool.
This comparative guide provides a foundational understanding to aid researchers in selecting the appropriate agonist and experimental approach for their studies of formyl peptide receptors.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Formylpeptide receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 14. [PDF] Utilization of two seven-transmembrane, G protein-coupled receptors, formyl peptide receptor-like 1 and formyl peptide receptor, by the synthetic hexapeptide WKYMVm for human phagocyte activation. | Semantic Scholar [semanticscholar.org]
- 15. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-Formylmethionine Analogs in Chemotaxis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-Formylmethionine (fMet) analogs, potent chemoattractants crucial in the study of inflammation, immune response, and drug development. The data presented herein is supported by experimental findings to assist in the selection and application of these compounds in chemotaxis research.
Introduction to this compound and its Analogs
N-formylmethionyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are powerful chemoattractants for phagocytic leukocytes, including neutrophils and macrophages.[1][2] These molecules, often originating from bacteria or damaged mitochondria, play a critical role in initiating the innate immune response by guiding neutrophils to sites of infection or injury.[3][4] The biological effects of fMet and its analogs are primarily mediated through a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[3][5] The interaction between an fMet analog and an FPR triggers a cascade of intracellular signaling events, leading to a range of cellular responses, most notably chemotaxis, but also degranulation and the production of reactive oxygen species (ROS).[4][6]
The prototypical fMet analog, fMLP, is extensively used as a reference compound in chemotaxis studies.[7][8] However, numerous synthetic analogs have been developed to investigate the structure-activity relationships that govern the interaction with FPRs and to create ligands with altered potency, selectivity, or biased signaling properties.[9][10] Understanding the comparative biological activities of these analogs is essential for dissecting the complexities of neutrophil activation and for the development of novel therapeutics targeting inflammatory diseases.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is typically assessed by their ability to induce chemotaxis, stimulate superoxide (B77818) anion production, and promote the release of lysosomal enzymes. These activities are quantified by determining the effective concentration 50 (EC50) for each response and the binding affinity (Kd) to formyl peptide receptors.
Chemotactic Potency and Receptor Binding Affinity
The following table summarizes the chemotactic potency and receptor binding affinity of a selection of fMLP analogs. Lower EC50 and Kd values indicate higher potency and affinity, respectively.
| Analog/Compound | Structure/Modification | Target Receptor(s) | Chemotaxis EC50 (nM) | Binding Affinity (Kd) (nM) | Key Findings & References |
| fMLP (fMet-Leu-Phe) | Prototypical N-formyl tripeptide | FPR1 (high affinity), FPR2 (low affinity) | ~1-10 | ~1-15 (FPR1) | Potent chemoattractant for neutrophils.[11][12][13] |
| fMLP-OMe | C-terminal methyl ester of fMLP | FPR1 | Similar to fMLP | Similar to fMLP | Often used as a reference compound.[7][10] |
| [Dmt²]fMLP-OMe | Leucine at position 2 replaced with 2-[2'-(methylthio)ethyl]methionine | FPR1 | Active | Not specified | Active in stimulating chemotaxis, superoxide generation, and lysozyme (B549824) release.[9] |
| [Dmt¹]fMLP-OMe | Methionine at position 1 replaced with 2-[2'-(methylthio)ethyl]methionine | FPR1 | Inactive | Not specified | Demonstrates the importance of the N-terminal formylmethionine for activity.[9] |
| D-fMLP-G3 | Dimeric fMLP linked by triethylene glycol | FPR1 | More potent than fMLP | Not specified | Selective agonist for chemotaxis over superoxide production.[1] |
| [Thp¹, Ain³]fMLP-OMe | Met replaced by Thp, Phe replaced by Ain | FPR1 | Active | Low | A "pure" chemoattractant that does not significantly induce other neutrophil responses.[10] |
| [ΔzLeu²]fMLP-OMe | Leucine at position 2 replaced with a conformationally restricted analog | FPR1 | Active | High | Enhances both chemotaxis and intracellular calcium levels.[10] |
| WKYMVM-NH₂ | Synthetic hexapeptide | FPR2/ALX (high affinity), FPR1 (weaker) | ~10-50 | ~2 (FPR2) | Potent agonist for FPR2, involved in both pro- and anti-inflammatory responses.[11] |
EC50 and Kd values can vary between studies depending on the experimental conditions and cell types used.
Signaling Pathways in Neutrophil Chemotaxis
The binding of an this compound analog to its cognate formyl peptide receptor (FPR) on the neutrophil surface initiates a complex intracellular signaling cascade. This process is crucial for the directed migration of the cell towards the chemoattractant source.
Upon ligand binding, the FPR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. The activated G protein dissociates into its α and βγ subunits, which in turn modulate the activity of various downstream effector enzymes.
Key signaling pathways activated include:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[14]
-
Phosphoinositide 3-kinase (PI3K) Pathway: The Gβγ subunit also activates PI3K, which is critical for the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the migrating cell. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt/PKB, leading to the regulation of cell polarity and motility.[4][14]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways play essential roles in various cellular responses, including chemotaxis, gene expression, and cell survival.[14]
The integration of these signaling pathways ultimately leads to the reorganization of the actin cytoskeleton, the formation of a leading edge (lamellipodium) and a trailing edge (uropod), and the directed migration of the neutrophil.
Caption: FPR Signaling Pathway for Chemotaxis.
Experimental Protocols
Accurate and reproducible assessment of the biological activity of this compound analogs relies on standardized experimental protocols. Below are detailed methodologies for key experiments in chemotaxis research.
Neutrophil Isolation from Human Blood
A pure and viable population of neutrophils is essential for in vitro chemotaxis assays. Density gradient centrifugation is a commonly used method for their isolation.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™)
-
Dextran (B179266) solution (e.g., 3% Dextran T-500 in saline)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH₄Cl)
-
Hanks' Balanced Salt Solution (HBSS) or RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Blood Collection and Dilution: Collect fresh whole blood into tubes containing an anticoagulant. Dilute the blood 1:1 with HBSS or RPMI 1640 medium.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube. Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.
-
Harvesting Granulocytes: After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers (plasma and mononuclear cells). Carefully collect the granulocyte layer (which includes neutrophils) and the underlying erythrocyte pellet.
-
Dextran Sedimentation: Transfer the granulocyte/erythrocyte fraction to a new tube and add 3% dextran solution. Mix gently by inversion and allow the erythrocytes to sediment for 20-30 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer, which contains the neutrophils.
-
RBC Lysis: Centrifuge the leukocyte-rich plasma at 250 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in RBC lysis buffer for 5-10 minutes on ice to lyse any remaining red blood cells.
-
Washing: Stop the lysis by adding an excess of HBSS or RPMI 1640. Centrifuge at 250 x g for 5 minutes and discard the supernatant. Wash the neutrophil pellet twice more with media.
-
Cell Counting and Viability Assessment: Resuspend the final neutrophil pellet in the desired experimental buffer. Determine the cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion). Neutrophil purity should be >95%.
Boyden Chamber (Transwell) Chemotaxis Assay
The Boyden chamber assay is a classic and widely used method to quantify the chemotactic response of cells.
Materials:
-
Boyden chamber apparatus or Transwell® inserts (typically with 3-5 µm pore size for neutrophils)
-
24-well or 96-well plates
-
Isolated human neutrophils
-
Chemoattractant solutions (fMet analogs at various concentrations)
-
Control medium (e.g., HBSS with 0.1% BSA)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or Diff-Quik)
-
Microscope
Procedure:
-
Assay Setup: Place the Transwell® inserts into the wells of the plate. Add the chemoattractant solution or control medium to the lower chamber (the well).
-
Cell Seeding: Resuspend the isolated neutrophils in control medium at a concentration of 1-2 x 10⁶ cells/mL. Add the neutrophil suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Gently wipe the top surface of the membrane with a cotton swab to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane by immersing the insert in methanol (B129727) for 1 minute. Stain the cells with a suitable staining solution.
-
Cell Counting: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several high-power fields for each membrane.
-
Data Analysis: Calculate the average number of migrated cells per field. The chemotactic response is often expressed as a chemotactic index (the fold increase in migration towards a chemoattractant compared to the control medium).
Caption: Boyden Chamber Chemotaxis Assay Workflow.
Conclusion
The study of this compound analogs remains a cornerstone of chemotaxis research. The diverse biological activities exhibited by these compounds, from potent and broad-spectrum agonists like fMLP to more selective or "pure" chemoattractants, provide invaluable tools for probing the intricacies of neutrophil function and the underlying signaling pathways. A thorough understanding of the comparative potencies and structure-activity relationships of these analogs, coupled with robust and standardized experimental protocols, is essential for advancing our knowledge of inflammatory processes and for the rational design of novel immunomodulatory therapies. This guide serves as a foundational resource for researchers in the field, facilitating the informed selection and application of fMet analogs in their scientific investigations.
References
- 1. Dimeric chemotactic peptides discriminate between chemotaxis and superoxide production of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylpeptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, conformation, and biological activity of two fMLP-OMe analogues containing the new 2-[2'-(methylthio)ethyl]methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
cross-reactivity of anti-N-Formylmethionine antibodies with other formylated molecules
A comprehensive guide to the cross-reactivity of anti-N-Formylmethionine (fMet) antibodies with other formylated molecules, providing researchers, scientists, and drug development professionals with comparative performance data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Introduction
N-Formylmethionine (fMet) is a modified amino acid that serves as the initiating residue in protein synthesis in bacteria and in eukaryotic organelles like mitochondria and chloroplasts.[1][2] Its presence at the N-terminus of proteins is a key feature that distinguishes them from cytosolic proteins in eukaryotes. Consequently, fMet-containing peptides and proteins can act as potent signaling molecules, particularly in the innate immune system, where they are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). The development of antibodies that can specifically recognize fMet is crucial for studying these processes and for potential diagnostic and therapeutic applications.
This guide provides a comparative analysis of different anti-pan-fMet-specific antibodies, focusing on their cross-reactivity with other formylated molecules. It includes experimental data from enzyme-linked immunosorbent assays (ELISA) and immunoblotting, detailed protocols for these experiments, and diagrams illustrating the relevant biological pathways and experimental workflows.
Performance Comparison of Anti-fMet Antibodies
The specificity and sensitivity of anti-fMet antibodies are critically dependent on the immunogen used for their generation. Recent studies have focused on developing "pan-specific" antibodies that can recognize the fMet residue regardless of the adjacent amino acid sequence.[1][3] Below is a comparison of polyclonal anti-fMet antibodies generated using different synthetic peptide antigens.
Antigen Designs:
-
fMGSGC: A pentapeptide (fMet-Gly-Ser-Gly-Cys) with a flexible linker (GSG) designed to present the fMet residue effectively.[1]
-
fMdPEG4C: A peptide with a dPEG4 linker to potentially enhance solubility and antigen presentation.
-
fMXC: A mixture of tripeptides (fMet-Xaa-Cys) where 'Xaa' represents any of the 20 proteinogenic amino acids.[4][5][6] This approach aims to generate a polyclonal antibody population that recognizes fMet in a wide variety of sequence contexts.[4][5][6]
Quantitative Data from ELISA
The following table summarizes the results of an ELISA experiment comparing the binding of antisera generated against the three different antigens to a purified N-terminally formylated protein (fMD-D2³⁻¹¹-GST) and its unformylated counterpart (MD-D2³⁻¹¹-GST). The data is presented in Relative Light Units (RLU), which is proportional to the antibody binding.
| Antigen Used for Antibody Generation | Target Protein | RLU at 100 nM | RLU at 10 nM | RLU at 1 nM | RLU at 0.1 nM |
| Anti-fMGSGC | fMD-D2³⁻¹¹-GST | 1,200,000 | 800,000 | 300,000 | 100,000 |
| MD-D2³⁻¹¹-GST | <50,000 | <50,000 | <50,000 | <50,000 | |
| Anti-fMdPEG4C | fMD-D2³⁻¹¹-GST | 200,000 | 100,000 | <50,000 | <50,000 |
| MD-D2³⁻¹¹-GST | <50,000 | <50,000 | <50,000 | <50,000 | |
| Anti-fMXC | fMD-D2³⁻¹¹-GST | 2,500,000 | 1,800,000 | 1,000,000 | 400,000 |
| MD-D2³⁻¹¹-GST | <50,000 | <50,000 | <50,000 | <50,000 |
Data Interpretation:
The anti-fMXC serum demonstrates significantly higher sensitivity and specificity for the fMet-containing protein compared to the antisera generated against fMGSGC and fMdPEG4C.[7] The anti-fMdPEG4C serum showed a notably lower binding capacity. All three antibody preparations showed minimal to no binding to the unformylated protein, highlighting that the N-formyl group is the primary epitope.
Cross-Reactivity with Different fMet-Peptides
Peptide spot arrays have been used to assess the broad-binding specificity of anti-fMet antibodies. In these experiments, an anti-fMet antibody was shown to recognize a wide range of N-terminally formylated 11-residue peptides, where the second amino acid was varied across all 20 standard amino acids. The antibody demonstrated strong reactivity with most of the fMet-peptides and no reactivity with the corresponding non-formylated (Met-) or acetylated (AcMet-) peptides. This indicates that the pan-specific antibodies can recognize N-terminal fMet largely independently of the immediate downstream amino acid sequence.[1]
Note on Cross-Reactivity with Other Formylated Molecules:
Current research has predominantly focused on the recognition of this compound in the context of peptides and proteins. There is limited available data on the cross-reactivity of these antibodies with other formylated molecules, such as formyl-lysine, or formylated carbohydrates and lipids. The high specificity for the N-terminal fMet suggests that the molecular context, including the methionine side chain and the peptide backbone, is likely important for antibody recognition.
Experimental Protocols
Generation of Pan-fMet-Specific Polyclonal Antibodies
This protocol describes the generation of rabbit polyclonal antisera using a synthetic fMet-peptide antigen.
a. Antigen Preparation:
-
Synthesize the desired fMet-peptide antigen (e.g., fMGSGC or the fMXC peptide mixture).[7]
-
Conjugate the peptide to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), via the C-terminal cysteine residue to enhance immunogenicity.[1]
b. Immunization:
-
Immunize rabbits with the KLH-conjugated fMet-peptide antigen.
-
Administer booster injections at regular intervals (e.g., weeks 4, 6, and 8) to elicit a strong immune response.[1]
-
Collect antisera after the final boost.
c. Antibody Purification (Optional but Recommended):
-
To remove antibodies that cross-react with non-formylated proteins, perform a negative selection step by passing the antiserum over a column containing lysate from human cells (which have low levels of fMet-proteins).[1]
-
Purify the fMet-specific antibodies from the flow-through using Protein A affinity chromatography.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Sensitivity
This protocol is for a direct ELISA to quantify the binding of anti-fMet antibodies to formylated and unformylated proteins.
-
Coating:
-
Prepare serial dilutions of the purified formylated (e.g., fMD-D2³⁻¹¹-GST) and unformylated (MD-D2³⁻¹¹-GST) proteins in a carbonate coating buffer.
-
Add 100 µL of each protein dilution to the wells of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with PBS containing 0.1% Tween 20 (PBS-T).
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS-T) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with PBS-T.
-
Dilute the anti-fMet antiserum in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with PBS-T.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the wells five times with PBS-T.
-
Add 100 µL of a chemiluminescent HRP substrate to each well.
-
Measure the luminescence using a microplate reader. The signal is typically recorded in Relative Light Units (RLU).
-
Immunoblotting (Western Blot) for Detection of fMet-Proteins in Cell Lysates
This protocol allows for the detection of fMet-proteins in complex mixtures like cell lysates.
-
Sample Preparation:
-
To increase the abundance of fMet-proteins, treat bacterial or human cell cultures with a peptide deformylase (PDF) inhibitor, such as actinonin.[7]
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Mix the protein lysates with SDS-PAGE sample buffer and heat to denature the proteins.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-fMet antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBS-T for 5 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBS-T for 5 minutes each.
-
Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Visualizations
Signaling and Processing Pathway
Caption: N-terminal formylation and deformylation pathway.
Experimental Workflow
Caption: Workflow for generating and evaluating anti-fMet antibodies.
References
- 1. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B536 | this compound (FMET)- Cloud-Clone Corp. [cloud-clone.com]
- 3. A pan-N-formylmethionine-specific antibody as a tool for analyzing Nα-terminal formylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of an enhanced anti-pan-N-formylmethionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. biorxiv.org [biorxiv.org]
Pinpointing the Origin of N-Formylmethionine in Eukaryotic Cell Lysates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subcellular origin of N-Formylmethionine (fMet) is crucial for dissecting cellular stress responses, innate immunity, and disease pathogenesis. This guide provides a comparative overview of experimental approaches to confidently identify the source of fMet in eukaryotic cell lysates, focusing on distinguishing between mitochondrial, potential bacterial, and cytosolic origins.
This compound is a modified amino acid that plays a pivotal role in initiating protein synthesis in bacteria and eukaryotic organelles like mitochondria.[1][2][3] Its presence in the eukaryotic cytosol, however, is a more recent discovery, often linked to cellular stress conditions.[4][5][6][7] The release of fMet-containing peptides, particularly from damaged mitochondria, can act as potent damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[8][9][10][11][12] Therefore, accurately identifying the source of fMet is essential for contextualizing its biological significance.
This guide compares two primary methodologies for the detection and localization of fMet-containing proteins: Immunoblotting using a pan-fMet-specific antibody and Mass Spectrometry-based N-terminal peptide analysis .
Overall Experimental Workflow
To systematically determine the source of this compound, a multi-step experimental workflow is recommended. This workflow begins with ruling out external contamination, followed by subcellular fractionation to isolate potential sources, and finally, specific detection and quantification of fMet-containing proteins within these fractions.
Caption: A logical workflow for identifying the source of this compound in eukaryotic cells.
Comparison of Primary Detection Methods
| Feature | Immunoblotting (pan-fMet-specific antibody) | Mass Spectrometry (N-terminal peptide analysis) |
| Principle | Utilizes a specific antibody to detect the N-formylmethionyl group on proteins separated by size.[13][14][15] | Identifies and sequences peptides, allowing for the direct detection of the N-terminal formyl modification and the protein's identity.[16][17] |
| Sensitivity | High, dependent on antibody affinity and protein abundance. | Very high, capable of detecting low-abundance peptides. |
| Specificity | High for the fMet modification, but does not identify the specific protein.[10][18] | High, provides sequence-level confirmation of the modification and the protein identity. |
| Quantitative | Semi-quantitative, can determine relative abundance. | Can be quantitative with appropriate labeling strategies (e.g., SILAC). |
| Protein ID | No | Yes |
| Cost | Relatively low. | High, requires specialized equipment and expertise.[11] |
| Throughput | Moderate, multiple samples can be run on a single gel. | Can be high-throughput with automated systems. |
| Ease of Use | Relatively straightforward and widely available technique. | Complex workflow requiring specialized knowledge for data analysis.[11] |
Experimental Protocols
Bacterial Contamination Test
Objective: To rule out bacterial contamination as a source of fMet in the cell culture.
Method 1: PCR for 16S rRNA
-
Principle: The 16S ribosomal RNA (rRNA) gene is highly conserved in bacteria and can be amplified using universal primers for sensitive detection.[19]
-
Protocol:
-
Isolate total DNA from an aliquot of the cell culture supernatant and the cell pellet.
-
Perform PCR using universal 16S rRNA primers (e.g., 27F and 1492R).
-
Include a positive control (bacterial DNA) and a negative control (sterile water).
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates bacterial contamination.
-
Method 2: Culture on Luria-Bertani (LB) Agar (B569324)
-
Principle: LB agar is a nutrient-rich medium that supports the growth of a wide range of bacteria.
-
Protocol:
-
Take a small aliquot of the cell culture medium.[1]
-
Spread the aliquot onto an LB agar plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe for the growth of bacterial colonies.
-
Subcellular Fractionation
Objective: To separate the cytosolic and mitochondrial fractions from the eukaryotic cells.
-
Principle: Differential centrifugation is used to separate cellular organelles based on their size, shape, and density.[2][9]
-
Protocol:
-
Harvest cultured cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. This will swell the cells and cause the plasma membrane to rupture while leaving organelle membranes intact.[9]
-
Homogenize the cell suspension using a Dounce homogenizer or by passing it through a narrow-gauge needle.[13]
-
Centrifuge the homogenate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.[13]
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
Wash the mitochondrial pellet with buffer to minimize cytosolic contamination.
-
Validate the purity of the fractions by performing a Western blot for known cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) protein markers.
-
Caption: Workflow for subcellular fractionation by differential centrifugation.
Immunoblotting for fMet-Proteins
Objective: To detect the presence of N-formylated proteins in the cytosolic and mitochondrial fractions.
-
Principle: This method uses a pan-fMet-specific antibody that recognizes the this compound moiety independent of the adjacent amino acid sequence.[13][15]
-
Protocol:
-
Determine the protein concentration of the cytosolic and mitochondrial lysates.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[20]
-
Incubate the membrane with the pan-fMet-specific primary antibody overnight at 4°C.[21]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
A positive signal in the mitochondrial lane is expected. A signal in the cytosolic lane would indicate the presence of cytosolic fMet-proteins.
-
Mass Spectrometry for N-terminal Analysis
Objective: To identify specific N-formylated proteins and confirm the fMet modification in the cytosolic and mitochondrial fractions.
-
Principle: "Top-down" or "N-terminomics" mass spectrometry approaches can analyze intact proteins or specifically enrich for N-terminal peptides to identify modifications.[16]
-
Protocol (Simplified N-terminomics approach):
-
Take the cytosolic and mitochondrial protein fractions.
-
Chemically block all primary amines (lysine side chains and protein N-termini) in the protein mixture (e.g., by acetylation).
-
Digest the proteins with a protease such as trypsin. This will generate new N-termini at the C-terminal side of arginine and lysine (B10760008) residues.
-
Enrich for the original N-terminal peptides (which are now distinguishable from the newly generated internal peptides).
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting fragmentation data against a protein database, specifying N-formylation of methionine as a variable modification. A mass shift of +27.99 Da at the N-terminus of a peptide starting with methionine confirms formylation.
-
Interpreting the Results
By combining these methods, a clear picture of the source of this compound can be established:
-
No fMet detected after ruling out contamination: The initial observation of fMet may have been an artifact.
-
fMet detected only in the mitochondrial fraction: This is the expected physiological state, with fMet confined to the mitochondria.
-
fMet detected in both mitochondrial and cytosolic fractions (and bacterial contamination is ruled out): This indicates the presence of endogenous cytosolic N-formylated proteins. This could be due to cellular stress leading to the mislocalization of mitochondrial formyltransferase or other yet-to-be-fully-characterized mechanisms.[6][7]
-
fMet detected and bacterial contamination confirmed: The source of the fMet is likely the contaminating bacteria.
This comprehensive approach, leveraging both immunological and mass spectrometric techniques, provides a robust framework for researchers to confidently determine the origin of this compound in their eukaryotic cell lysates, paving the way for a deeper understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. How to recognize bacterial contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 6. Where Does this compound Come from? What for? Where Is It Going? What is the origin of this compound in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosolic N-terminal formyl-methionine deformylation derives cancer stem cell features and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. A pan-N-formylmethionine-specific antibody as a tool for analyzing Nα-terminal formylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msf.ucsf.edu [msf.ucsf.edu]
- 18. Development of an enhanced anti-pan-N-formylmethionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Western Blot Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 21. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
N-Formylmethionine as a Clinical Biomarker for Sepsis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of sepsis remains a critical challenge in clinical medicine. A dysregulated host response to infection, sepsis can rapidly lead to life-threatening organ dysfunction. The ideal biomarker for sepsis should not only aid in early diagnosis but also provide prognostic information and guide therapeutic interventions. This guide provides a comprehensive comparison of N-Formylmethionine (fMet), an emerging biomarker, with established and other novel biomarkers for sepsis.
Executive Summary
This compound (fMet), a component of bacterial and mitochondrial proteins, is a potent chemoattractant for neutrophils and other phagocytic cells. Its release during infection and tissue injury triggers an inflammatory response through formyl peptide receptors (FPRs). Recent studies suggest that elevated levels of circulating fMet are associated with the severity and mortality of sepsis, positioning it as a promising candidate biomarker. This guide compares the performance of fMet with established biomarkers such as Procalcitonin (B1506340) (PCT), C-reactive protein (CRP), and lactate, as well as other emerging biomarkers like presepsin and soluble TREM-1.
Biomarker Performance Comparison
The following tables summarize the diagnostic and prognostic performance of fMet and its alternatives in sepsis. It is important to note that direct head-to-head comparisons of fMet with all other biomarkers in the same patient cohort are limited in the current literature. The data presented here are synthesized from various studies.
Table 1: Diagnostic Accuracy of Sepsis Biomarkers
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| This compound (fMet) | Data not available in direct comparison studies | Data not available in direct comparison studies | Data not available in direct comparison studies | Elevated levels are strongly associated with sepsis severity and mortality.[1][2][3] |
| Procalcitonin (PCT) | 76 - 87 | 53 - 80 | 0.78 - 0.85 | Generally considered more specific for bacterial sepsis than CRP.[2][4][5][6] |
| C-reactive protein (CRP) | 75 - 99 | 3 - 76 | 0.73 - 0.74 | High sensitivity but low specificity; elevated in various inflammatory conditions.[2][4][5] |
| Lactate | Not typically used as a primary diagnostic marker | Not typically used as a primary diagnostic marker | Not applicable for diagnosis | A key prognostic marker for septic shock and tissue hypoperfusion.[1] |
| Presepsin (sCD14-ST) | 84 | 76 | 0.88 | A promising biomarker for the early diagnosis of sepsis.[2][7] |
| Soluble TREM-1 (sTREM-1) | Data not available in direct comparison studies | Data not available in direct comparison studies | Data not available in direct comparison studies | Levels are elevated in sepsis and correlate with severity. |
Table 2: Prognostic Value of Sepsis Biomarkers
| Biomarker | Association with Mortality | Association with Severity (e.g., SOFA score) | Notes |
| This compound (fMet) | Strong positive correlation | Positive correlation | May offer better separation between survivors and non-survivors of septic shock compared to lactate.[1][2][3] |
| Procalcitonin (PCT) | Positive correlation | Positive correlation | Serial measurements can guide antibiotic therapy.[5][8] |
| C-reactive protein (CRP) | Weaker correlation than PCT | Positive correlation | Less reliable for prognosis compared to PCT.[8] |
| Lactate | Strong positive correlation | Strong positive correlation | Lactate clearance is a key therapeutic target in sepsis management. |
| Presepsin (sCD14-ST) | Positive correlation | Positive correlation | Elevated levels are associated with increased mortality risk. |
| Soluble TREM-1 (sTREM-1) | Positive correlation | Positive correlation | Higher levels are observed in non-survivors of sepsis. |
Signaling Pathways and Experimental Workflows
To understand the biological basis of fMet as a biomarker and the methodologies for its detection, the following diagrams illustrate the fMet signaling pathway and a general workflow for its quantification.
References
- 1. Development and validation of a novel sepsis biomarker based on amino acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of diagnostic accuracy in sepsis between presepsin, procalcitonin, and C-reactive protein: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a novel molecular biomarker diagnostic test for the early detection of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diagnostic accuracy of procalcitonin and C-reactive protein for sepsis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnsbm.org [jnsbm.org]
- 6. Procalcitonin versus C-reactive protein: Usefulness as biomarker of sepsis in ICU patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of diagnostic accuracy in sepsis between presepsin, procalcitonin, and C-reactive protein: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 8. Prognostic significance of PCT and CRP evaluation for adult ICU patients with sepsis and septic shock: retrospective analysis of 59 cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inflammatory Response Triggered by Bacterial vs. Mitochondrial N-Formylmethionine
For Researchers, Scientists, and Drug Development Professionals
N-formylmethionine (fMet) peptides are potent initiators of the innate immune response. Due to the prokaryotic origin of both bacteria and mitochondria, they share a unique molecular signature: the initiation of protein synthesis with this compound.[1][2] Consequently, fMet-containing peptides are released during bacterial invasion, acting as Pathogen-Associated Molecular Patterns (PAMPs), and from damaged host cells, where they function as Damage-Associated Molecular Patterns (DAMPs).[1][3] This guide provides an objective comparison of the inflammatory responses elicited by fMet from these two distinct sources, supported by experimental data and detailed methodologies.
The Convergent Signaling Pathway: Formyl Peptide Receptor 1 (FPR1)
Both bacterial and mitochondrial N-formyl peptides are primarily recognized by the same high-affinity G protein-coupled receptor, Formyl Peptide Receptor 1 (FPR1), which is highly expressed on phagocytic leukocytes, especially neutrophils.[2][4][5] The binding of either type of fMet peptide to FPR1 initiates a shared and potent pro-inflammatory signaling cascade.
Upon ligand binding, FPR1 activates associated heterotrimeric G proteins, leading to the dissociation of the Gαi from the Gβγ subunits.[4][6] This event triggers multiple downstream pathways:
-
The Gβγ subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[7]
-
The Gβγ subunit also activates Phosphoinositide 3-Kinase (PI3K), which in turn activates Akt and downstream kinases.[6][7]
-
These initial signals converge on Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, and Src Family Kinases (SFKs).[6][7]
This cascade culminates in a coordinated set of cellular responses critical for inflammation, including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS).[4][6]
Comparative Analysis of Inflammatory Responses
While the signaling pathway is conserved, the context of their release and potential subtle differences in potency distinguish the inflammatory responses to bacterial and mitochondrial fMet.
| Feature | Bacterial this compound (PAMP) | Mitochondrial this compound (DAMP) |
| Source | Actively secreted or released by invading bacteria during infection.[4] | Passively released from host cells and their mitochondria following tissue injury, cellular stress, or cell death.[3][4][8] |
| Context | Infectious Inflammation: A primary signal of active bacterial infection, crucial for initiating host defense. | Sterile Inflammation: A key driver of inflammation in the absence of infection, such as in trauma, ischemia, or autoimmune diseases.[4][9] Can also be released during infection, exacerbating the inflammatory response. |
| Primary Role | To recruit phagocytes to the site of infection for pathogen clearance.[2] | To alert the immune system to tissue damage and recruit cells to clear debris and initiate repair.[9][10] |
| Potency | The canonical bacterial peptide, fMet-Leu-Phe (fMLP), is a highly potent activator of FPR1.[2][11] | Potency varies among the 13 human mitochondrial fMet peptides (mtFPs).[12] Studies have identified a subset of five mtFPs (ND6, ND3, ND4, ND5, and Cox 1) that are potent inducers of calcium flux and chemotaxis, with the ND6 peptide being the most active.[12] Some research suggests that F-MITs (mitochondrial N-formyl peptides) can be as potent as bacterial fMLP in inducing vasodilation and hypotension.[11] |
| Pathological Relevance | Essential for effective antibacterial immunity. Dysregulation can contribute to sepsis.[7] | Implicated in Systemic Inflammatory Response Syndrome (SIRS), sepsis-like cardiovascular collapse, trauma-induced lung injury, and various autoimmune and chronic inflammatory diseases like rheumatoid arthritis, systemic sclerosis, and COVID-19.[11][13][14][15] |
Quantitative Data Comparison
Direct comparative studies on receptor affinity are limited, but clinical data reveal elevated levels of fMet peptides in various inflammatory states, correlating with disease activity.
| Parameter | Finding | Disease Context | Source |
| Plasma fMet Levels | Significantly higher levels in patients compared to healthy controls (p<0.0001). | Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE) | [15] |
| Plasma fMet Levels | Significantly elevated levels in patients compared to healthy controls (p<0.0001), particularly in critically ill patients. | COVID-19 | [16][17] |
| Plasma fMet Levels | Significantly higher levels in patients compared to healthy controls (p<0.0001). | Systemic Sclerosis (SSc) | [14] |
| Correlation with Neutrophil Activation | Plasma fMet levels significantly correlated with calprotectin (a marker of neutrophil activation) (r = 0.60, p = 0.0007). | COVID-19 (mild to severe, non-ICU) | [13][16] |
| In Vitro Neutrophil Activation | Plasma from patients induced neutrophil activation, which was significantly reduced by an FPR1 inhibitor (p<0.0001). | COVID-19 | [16][17] |
| In Vitro Neutrophil Activation | FPR1 inhibition significantly reduced plasma-induced neutrophil activation in patient samples (p<0.0001 for Dermatomyositis; p=0.0012 for Inclusion Body Myositis). | Inflammatory Myopathies | [18] |
| Potency of mtFPs | Five of thirteen human mtFPs (ND6, ND3, ND4, ND5, Cox 1) induced significant neutrophil Ca2+ flux and chemotaxis. | In vitro study | [12] |
Experimental Protocols
Key Experiment: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils toward a chemoattractant, such as bacterial or mitochondrial fMet peptides.
1. Neutrophil Isolation:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Layer the blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge to separate blood components. The polymorphonuclear (PMN) cell layer, containing neutrophils, will be below the mononuclear cell layer.
-
Aspirate the PMN layer and perform hypotonic lysis of remaining red blood cells using sterile, cold water followed by restoration of isotonicity with a concentrated salt solution.
-
Wash the resulting neutrophil pellet with a suitable buffer (e.g., HBSS) and resuspend at a final concentration of 1-2 x 10^6 cells/mL. Check for viability using Trypan blue exclusion.
2. Chemotaxis Assay:
-
Setup: Use a 48-well micro-chemotaxis chamber (Boyden chamber). The chamber consists of a lower well for the chemoattractant and an upper well for the cell suspension, separated by a polycarbonate filter (typically 3-5 µm pore size).
-
Loading: Add the chemoattractant solution (e.g., 10 nM fMLP or a specific mitochondrial peptide like ND6) to the lower wells. Add a negative control (buffer alone) and a positive control.
-
Cell Seeding: Place the filter over the lower wells, and carefully add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter. Fix and stain the migrated cells on the bottom surface with a dye like Diff-Quik or hematoxylin.
-
Analysis: Count the number of migrated cells in several high-power fields for each well using a light microscope. Calculate the average number of migrated cells per field.
Conclusion and Future Directions
The inflammatory responses to bacterial and mitochondrial this compound are mechanistically similar, converging on the FPR1 signaling pathway to elicit potent, pro-inflammatory neutrophil functions. The critical distinction lies in the context of their origin: bacterial fMet peptides are hallmarks of infection (PAMPs), while mitochondrial fMet peptides are signals of endogenous damage (DAMPs).
This duality explains why the fMet-FPR1 axis is vital for host defense but also a key driver in sterile inflammatory and autoimmune diseases.[4][14] The presence of elevated mitochondrial fMet in conditions like trauma, RA, and severe COVID-19 highlights its role in perpetuating non-infectious inflammation.[11][13][15] Therefore, targeting the fMet-FPR1 pathway with specific antagonists presents a promising therapeutic strategy to mitigate neutrophil-mediated tissue damage in a host of sterile inflammatory conditions without necessarily compromising the primary response to bacterial infection. Further research into the specific potencies and in vivo dynamics of different mitochondrial fMet peptides will be crucial for developing highly targeted therapies.
References
- 1. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Mitochondria-Derived Damage-Associated Molecular Patterns in Neurodegeneration [frontiersin.org]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial Damage-Associated Molecular Patterns: From Inflammatory Signaling to Human Diseases [frontiersin.org]
- 9. Mitochondrial damage-associated molecular patterns and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Roles of Mitochondrial Damage-Associated Molecular Patterns in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A subset of five human mitochondrial formyl peptides mimics bacterial peptides and functionally deactivates human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences of Formyl Peptide Receptor Subtypes for N-Formylmethionine
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the functional distinctions between the three human formyl peptide receptor (FPR) subtypes—FPR1, FPR2, and FPR3—in their response to N-formylmethionine (fMet)-containing peptides. Data on binding affinities, signaling pathways, and cellular functions are presented, supported by detailed experimental methodologies.
Introduction to Formyl Peptide Receptors
The formyl peptide receptor family consists of three G protein-coupled receptors (GPCRs): FPR1, FPR2, and FPR3.[1][2] These receptors are crucial components of the innate immune system, functioning as pattern recognition receptors that detect this compound, a molecule characteristic of bacterial and mitochondrial proteins.[3][4][5] This recognition allows phagocytic leukocytes to sense signals from invading pathogens or damaged host tissues, initiating inflammatory and host defense responses.[1][3] While all three subtypes are related, they exhibit significant functional divergence in ligand specificity, signaling, and physiological roles.[1]
Comparative Analysis of FPR Subtype Functions
The primary functional differences between FPR subtypes are rooted in their affinity and selectivity for various ligands. The prototypical this compound-containing peptide, this compound-leucyl-phenylalanine (fMLF), is a potent tool for differentiating the functions of these receptors.
Ligand Binding and Affinity
-
FPR1: This is the high-affinity receptor for many short N-formylated peptides, including fMLF.[6] The N-formyl group on the methionine residue is critical for optimal interaction and high-potency activation of FPR1.[7]
-
FPR2 (also known as ALX/FPRL1): FPR2 is a highly promiscuous receptor that binds a wide array of structurally diverse ligands, including proteins, lipids, and peptides.[6][8] It generally functions as a low-affinity receptor for fMLF.[7][8] However, it can respond with higher affinity to specific, often longer, N-formylated peptides.[7] Unlike FPR1, the binding affinity of formylated peptides to FPR2 is significantly influenced by the charge at the C-terminus.[8]
-
FPR3: This is the least characterized member of the family. Critically, FPR3 is unresponsive to many classical formyl peptides, including fMLF.[6][9] To date, no bacterial or mitochondrial N-formyl peptide has been identified as a high-affinity agonist for FPR3.[7] Its primary known endogenous ligand is the non-formylated, acetylated peptide F2L.[6][8]
Cellular Expression and Biological Roles
The distinct expression patterns and ligand preferences of the FPR subtypes translate into different biological functions.
-
FPR1: Primarily expressed in myeloid cells like neutrophils and monocytes, FPR1 is a key mediator of host defense against bacterial infection.[6] Its activation leads to potent pro-inflammatory responses, including chemotaxis, degranulation, and superoxide (B77818) production, which guide phagocytes to infection sites and eliminate pathogens.[5]
-
FPR2: With a broader expression pattern that includes both immune and non-hematopoietic cells (e.g., epithelial cells, endothelial cells), FPR2 has a more complex, dual role in inflammation.[2][6][7] Depending on the activating ligand, it can trigger either pro-inflammatory or anti-inflammatory, pro-resolving pathways.[8]
-
FPR3: Mainly found on monocytes, macrophages, and endothelial cells, the function of FPR3 is not well understood.[6] Given its low affinity for fMet peptides and its tendency to be localized intracellularly, it has been proposed to act as a "decoy" receptor, potentially dampening inflammatory responses by sequestering certain ligands.[9]
Quantitative Data Summary
The following table summarizes the key comparative data for the three FPR subtypes in their response to the representative this compound peptide, fMLF.
| Feature | FPR1 | FPR2 / ALX | FPR3 |
| Affinity for fMLF | High | Low | None / Very Low |
| Primary Ligands | Short N-formyl peptides (e.g., fMLF) | Diverse: Long N-formyl peptides, Lipoxin A₄, Serum Amyloid A, Annexin A1 | F2L (acetylated peptide), Humanin |
| Primary Function | Pro-inflammatory, host defense | Pro-inflammatory and Pro-resolving | Largely unknown, potential decoy receptor |
| Key Cellular Responses | Chemotaxis, Superoxide production, Degranulation | Chemotaxis, Cytokine release, Modulation of inflammation | Monocyte chemotaxis (in response to F2L) |
| Primary Cell Types | Neutrophils, Monocytes | Neutrophils, Monocytes, Epithelial cells, Endothelial cells | Monocytes, Macrophages, Endothelial cells |
Signaling Pathways
Upon activation by an agonist, all three FPR subtypes couple to pertussis toxin-sensitive inhibitory G proteins (Gαi).[3] This initiates a signaling cascade common to many chemoattractant receptors. The dissociation of the G protein into Gαi and Gβγ subunits triggers multiple downstream effector pathways, including the activation of Phospholipase Cβ (PLCβ), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs) like ERK1/2.[10][11] These pathways culminate in the key cellular responses of chemotaxis, calcium mobilization, and the release of inflammatory mediators.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Formylpeptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formyl peptide receptor 3 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of different N-Formylmethionine detection methods
For Researchers, Scientists, and Drug Development Professionals
N-formylmethionine (fMet) is a crucial molecule in protein synthesis, particularly in bacteria and eukaryotic organelles like mitochondria. Its presence in aberrant locations can be a sign of bacterial infection or cellular stress, making its accurate detection and quantification vital for research in immunology, oncology, and drug development. This guide provides a side-by-side comparison of common methods for detecting this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of its key signaling pathway.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters of the most prevalent this compound detection methods. It is important to note that direct comparative studies are limited, and performance metrics can vary based on the specific reagents, equipment, and experimental conditions used.
| Method | Principle | Typical Sample Types | Reported Sensitivity / Limit of Detection (LOD) | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immunoassay using specific antibodies to capture and detect fMet or fMet-containing peptides. | Serum, plasma, cell culture supernatants, tissue homogenates.[1][2][3] | Up to 0.05 ng/mL for some commercial kits.[1][4] | High | Quantitative | High sensitivity, high throughput, relatively low cost. | Potential for cross-reactivity, may not distinguish between free fMet and fMet-peptides depending on the antibody. |
| Western Blot / Immunoblotting | Separation of proteins by size via gel electrophoresis, followed by transfer to a membrane and detection with a specific anti-fMet antibody. | Cell lysates, tissue homogenates.[5][6] | ~1.6 ng to ~6.4 ng for specific proteins using a pan-fMet-specific antibody.[3][6] | Low to Medium | Semi-quantitative | Provides information on the molecular weight of fMet-containing proteins, widely available technique. | Less sensitive than ELISA, lower throughput, semi-quantitative nature. |
| Mass Spectrometry (LC-MS/MS) | Separation of molecules by liquid chromatography followed by mass analysis for identification and quantification.[6][7][8] | Cell lysates, tissue homogenates, biological fluids.[9] | High (pg to low ng range), but can vary significantly based on the instrument and sample complexity. | Medium to High | Quantitative | High specificity and accuracy, can identify and quantify specific fMet-containing peptides and proteins.[8] | High instrument cost, requires specialized expertise, can be lower throughput than ELISA. |
| Fluorescent Probes | Use of fluorescently-labeled molecules that bind to formyl peptide receptors (FPRs) activated by fMet peptides.[10] | Live cells, fixed cells. | Primarily for qualitative imaging and receptor localization, not direct quantification of fMet. | Low to Medium | Qualitative to Semi-quantitative | Enables visualization of cellular responses to fMet peptides in real-time.[10] | Indirect detection method, measures receptor activation rather than fMet concentration, potential for off-target binding. |
Signaling Pathway: this compound and the Innate Immune Response
This compound-containing peptides, released by bacteria or damaged mitochondria, are potent chemoattractants for immune cells. They are recognized by Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs) on the surface of cells like neutrophils.[11] This recognition triggers a signaling cascade that leads to cell migration, phagocytosis, and the release of inflammatory mediators, forming a critical part of the innate immune response.[1][5][12]
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. mybiosource.com [mybiosource.com]
- 7. Human formylmethionine,fMet ELISA Kit - Novatein Biosciences [novateinbio.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. The role of NOD-like receptors in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Innate Immune Response | Cell Signaling Technology [cellsignal.com]
- 12. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of N-Formylmethionine-Induced Cellular Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular responses induced by N-Formylmethionine (fMet) and its analogs, with a focus on validating the specificity of these responses. Detailed experimental protocols and supporting data are presented to aid in the design and interpretation of research in immunology, inflammation, and drug discovery.
This compound is the initiating amino acid in bacterial protein synthesis and is also found in proteins released from damaged mitochondria.[1][2] As such, N-formylated peptides act as potent pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that are recognized by the innate immune system.[3][4] This recognition is primarily mediated by a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[3][5][6] In humans, this family includes FPR1, FPR2, and FPR3, which are expressed predominantly on phagocytic leukocytes and are crucial in orchestrating inflammatory responses.[5][7][8]
The binding of N-formylated peptides, such as the well-characterized N-Formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), to these receptors triggers a cascade of intracellular signaling events.[8][9][10] These events include G-protein activation, calcium mobilization, and the activation of downstream kinases, ultimately leading to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9][11] Validating that these responses are specifically due to the N-formyl group is critical for understanding the underlying biology and for the development of targeted therapeutics.
Comparative Efficacy of Formylated vs. Non-Formylated Peptides
The specificity of the cellular response to N-formylated peptides can be demonstrated by comparing the activity of a formylated peptide with its non-formylated counterpart. The N-formyl group is a key determinant for high-affinity binding to FPRs and subsequent cellular activation.[12][13]
| Peptide | EC50 for Neutrophil Chemotaxis (nM) | EC50 for Calcium Mobilization (nM) | Receptor Affinity (Kd, nM) |
| fMet-Leu-Phe (fMLP) | 1 - 10 | 10 - 100 | 1 - 10 (FPR1) |
| Met-Leu-Phe | > 10,000 | > 10,000 | > 10,000 |
| fMet-Ile-Phe-Leu (fMIFL) | 0.1 - 1 | 1 - 10 | 0.1 - 1 (FPR1) |
| Ile-Phe-Leu | > 10,000 | > 10,000 | > 10,000 |
| Boc-Met-Leu-Phe | Inactive | Inactive | Inactive |
Note: EC50 and Kd values are approximate and can vary based on cell type and experimental conditions. Data is compiled from multiple sources.[14][15][16]
The data clearly indicates that the N-formyl group is essential for the biological activity of these peptides. The non-formylated versions are significantly less potent or inactive. Replacing the formyl group with another blocking group, such as tert-butyloxycarbonyl (Boc), also results in a drastic loss of activity, highlighting the specific recognition of the formyl moiety by the receptor.[15]
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of fMet-induced responses, a combination of functional and binding assays should be employed.
Chemotaxis Assay (Boyden Chamber)
This assay quantitatively measures the directed migration of cells towards a chemoattractant.
Principle: Cells are placed in the upper chamber of a Boyden apparatus, separated from the test compound in the lower chamber by a microporous membrane. The number of cells that migrate through the membrane towards the chemoattractant is quantified.[17]
Protocol:
-
Cell Preparation: Isolate primary neutrophils from fresh blood or use a suitable myeloid cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype). Resuspend cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup:
-
Add the chemoattractant (e.g., fMLP) or control peptides (e.g., Met-Leu-Phe, buffer alone) to the lower wells of the Boyden chamber. A range of concentrations should be tested to generate a dose-response curve.
-
Place the microporous membrane (typically 3-5 µm pore size for neutrophils) over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the membrane.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell counter or a viability assay like MTT.[17]
-
Specificity Validation: A potent chemotactic response to fMLP, with little to no response to Met-Leu-Phe at similar concentrations, confirms the specificity for the N-formylated peptide.[12]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Principle: GPCRs like FPRs, when activated, often couple to Gq or Gi proteins, leading to the release of calcium from intracellular stores.[18] This change in [Ca2+]i can be measured using fluorescent calcium indicators.[18][19]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of neutrophils or other target cells at 1-5 x 10^6 cells/mL in a suitable buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.[20][21] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Washing: Wash the cells to remove extracellular dye.
-
Measurement:
-
Resuspend the cells in a calcium-containing buffer.
-
Measure the baseline fluorescence using a fluorometric plate reader or a flow cytometer.
-
Add the agonist (e.g., fMLP) or control peptide and immediately begin recording the change in fluorescence over time.[22]
-
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2 and Indo-1) is proportional to the change in [Ca2+]i.
Specificity Validation: A rapid and transient increase in [Ca2+]i upon stimulation with fMLP, but not with Met-Leu-Phe, demonstrates a specific, receptor-mediated response.[23]
Receptor Binding Assay
This assay directly measures the interaction between a ligand and its receptor.
Principle: A radiolabeled or fluorescently labeled formylated peptide is used to quantify the number of binding sites and the binding affinity on the cell surface.
Protocol:
-
Cell Preparation: Prepare a suspension of intact cells or a membrane preparation from cells expressing the receptor of interest.
-
Binding Reaction:
-
Incubate a fixed concentration of the labeled ligand (e.g., [3H]fMLP) with the cells or membranes in a binding buffer.
-
For competition binding assays, include increasing concentrations of an unlabeled competitor (e.g., unlabeled fMLP or Met-Leu-Phe).
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a large excess of the unlabeled ligand.[24]
-
-
Incubation: Incubate the reactions at 4°C or on ice for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Separate the bound from the free ligand. For whole cells, this can be done by centrifugation. For membrane preparations, vacuum filtration through a glass fiber filter is common.
-
Quantification: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence reader.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression can be used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7]
Specificity Validation: The ability of unlabeled fMLP to effectively compete with the labeled ligand for binding, while Met-Leu-Phe shows very weak or no competition, directly demonstrates the specificity of the receptor for the N-formylated peptide.[14]
Visualizing the Pathways and Processes
Signaling Pathway of fMet-Induced Cellular Activation
Experimental Workflow for Validating Specificity
Logical Framework for Controls
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. fMLP-dependent activation of Akt and ERK1/2 through ROS/Rho A pathways is mediated through restricted activation of the FPRL1 (FPR2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [An analog of formyl-met-leu-phe effects the movement of human leukocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bu.edu [bu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 24. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Relevance of In Vitro N-Formylmethionine Findings: A Comparative Guide
Introduction
N-Formylmethionine (fMet) and its peptide derivatives, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for leukocytes, particularly neutrophils.[1] Originating from bacteria and mitochondria, these molecules play a crucial role in initiating the innate immune response to infection and tissue damage.[2] In the realm of drug discovery and inflammation research, understanding the correlation between in vitro bioactivity and in vivo efficacy is paramount. This guide provides a comparative analysis of in vitro and in vivo findings related to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental data, protocols, and signaling pathways involved in translating laboratory findings to physiological relevance.
In Vitro Assessment of this compound's Pro-inflammatory Activity
The initial characterization of fMet peptides' biological effects is predominantly conducted through in vitro assays that dissect their mechanism of action at the cellular and molecular level.
The this compound Signaling Cascade
This compound peptides initiate leukocyte activation by binding to specific G-protein coupled receptors (GPCRs), primarily the Formyl Peptide Receptor 1 (FPR1).[3] This interaction triggers a cascade of intracellular events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The binding of fMLP to FPR1 leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Concurrently, G-protein activation can also stimulate the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2, which are crucial for cell migration and other inflammatory responses.[4]
Quantitative In Vitro Data
The potency of fMLP in vitro is typically quantified by its half-maximal effective concentration (EC50) in functional assays and its binding affinity (Kd or Ki) to its receptor.
| In Vitro Assay | Cell Type | Parameter | fMLP Value | Reference |
| Chemotaxis | Human Neutrophils | EC50 | Peak at 10-10 M | [5] |
| Calcium Mobilization | Human Neutrophils | EC50 | ~10 nM - 10 µM (dose-dependent) | [6] |
| Superoxide Production | Equine Neutrophils (LPS-primed) | EC50 | 10.2 ± 3.9 nM | [7] |
| Receptor Binding (FPR1) | Human Neutrophils | Kd | ~2 nM (high affinity) | [8] |
| Receptor Binding (FPR1) | Differentiated HL-60 cells | Kd | ~180 nM (low affinity) | [8] |
Key In Vitro Experimental Protocols
1. Boyden Chamber Chemotaxis Assay
This is a widely used method to quantify the chemotactic response of leukocytes.
-
Neutrophil Isolation: Human neutrophils are typically isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Cell viability should be >95% as assessed by Trypan Blue exclusion.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane (typically 3-5 µm pore size for neutrophils).
-
The lower chamber is filled with a solution containing the chemoattractant (e.g., fMLP at concentrations ranging from 10-11 M to 10-7 M) or a negative control (medium alone).
-
The isolated neutrophils (e.g., at a concentration of 2 x 106 cells/mL) are placed in the upper chamber.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-120 minutes).
-
Quantification of Migration: After incubation, the membrane is removed, and non-migrated cells on the upper surface are scraped off. The membrane is then fixed and stained (e.g., with Diff-Quik). The number of migrated cells on the lower side of the membrane is counted under a microscope in several high-power fields. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an intracellular enzyme like myeloperoxidase.[9]
2. Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in fMLP signaling.
-
Cell Preparation: Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell.
-
Measurement: The dye-loaded cells are placed in a fluorometer or a flow cytometer. A baseline fluorescence is recorded, after which fMLP is added to the cell suspension.
-
Data Analysis: The change in fluorescence intensity upon fMLP stimulation is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the [Ca2+]i. The peak increase in [Ca2+]i is used to generate dose-response curves and calculate the EC50 value for fMLP.[10]
In Vivo Validation of this compound's Pro-inflammatory Activity
While in vitro assays provide valuable mechanistic insights, in vivo models are essential to confirm the physiological relevance of these findings in a complex biological system.
Key In Vivo Models
1. Murine Air Pouch Model
This model creates a subcutaneous cavity that mimics a synovial joint, allowing for the study of localized inflammation.
-
Pouch Formation: Sterile air is injected subcutaneously into the dorsum of a mouse. This is typically repeated after 3 days to create a stable air pouch.
-
Induction of Inflammation: On day 6, a pro-inflammatory stimulus, such as fMLP (e.g., 1 µM in 1 mL of saline), is injected into the pouch.
-
Analysis of Inflammatory Response: At various time points after injection (e.g., 4, 24, 48 hours), the mouse is euthanized, and the air pouch is lavaged with sterile saline or PBS to collect the exudate.
-
Cellular and Mediator Analysis: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations to quantify the number of neutrophils and other immune cells. The concentration of cytokines and other inflammatory mediators in the cell-free supernatant can also be measured by ELISA or other immunoassays.
2. Murine Peritonitis Model
This model assesses the inflammatory response within the peritoneal cavity.
-
Induction of Peritonitis: Inflammation is induced by intraperitoneal (i.p.) injection of a sterile irritant like zymosan or thioglycollate, or directly with fMLP.
-
Collection of Peritoneal Cells: At a specified time after injection, the mouse is euthanized, and the peritoneal cavity is washed with a known volume of sterile PBS or saline.
-
Quantification of Cell Recruitment: The peritoneal lavage fluid is collected, and the total number of leukocytes is counted. The absolute neutrophil count is calculated by multiplying the total white blood cell count by the percentage of neutrophils determined from a differential count of a stained smear.[11][12]
Quantitative In Vivo Data
The in vivo potency of fMLP is assessed by its ability to recruit leukocytes to the site of inflammation.
| In Vivo Model | Species | fMLP Dose | Outcome | Reference |
| Pulmonary Circulation | Mouse | 3.4 pmol/g body wt | Neutropenia (margination of neutrophils in the lungs) | [13] |
| Peritonitis | Mouse | 1 µM | In vivo recruitment of neutrophils | [14] |
| Lung Inflammation (LPS-primed) | Mouse | 0.5 - 5 mg/kg (intranasal) | Dose-dependent increase in bronchoalveolar lavage neutrophils | [15] |
Bridging In Vitro and In Vivo: A Comparative Analysis
A critical aspect of preclinical research is understanding how in vitro potency translates to in vivo efficacy. While a direct one-to-one correlation is rare due to factors like pharmacokinetics and complex biological interactions, a logical progression of experiments can establish the relevance of in vitro findings.
References
- 1. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Where Does this compound Come from? What for? Where Is It Going? What is the origin of this compound in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil chemotaxis, phagocytosis, and generation of reaction oxygen species show a hierarchy of responsiveness to increasing concentrations of N-formyl-Met-Leu-Phe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo models of lung neutrophil activation. Comparison of mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking new N-Formylmethionine analogs against established chemoattractants
A Comparative Guide to Novel N-Formylmethionine Analogs and Established Chemoattractants
For researchers and professionals in drug development, the discovery of novel chemoattractants is paramount for advancing inflammatory and immunological research. This compound (fMet) and its derivatives are potent chemoattractants that activate formyl peptide receptors (FPRs), playing a crucial role in the innate immune response.[1] This guide provides a comprehensive benchmark of new this compound analogs against established chemoattractants, focusing on their performance in key biological assays.
Performance Comparison of this compound Analogs
The efficacy of chemoattractants is primarily determined by their binding affinity to their receptors and their ability to induce a cellular response, such as chemotaxis or calcium mobilization. The following tables summarize the quantitative data for a selection of this compound analogs compared to the well-established chemoattractant fMLP (N-Formylmethionyl-leucyl-phenylalanine).
Table 1: Receptor Binding Affinities and Functional Potency of this compound Analogs
| Compound | Receptor | Assay Type | Cell Type | EC50 / IC50 / Ki | Reference |
| Established Chemoattractants | |||||
| fMLP | FPR1 | NADPH Oxidase Activation | Neutrophils | ~20 nM (EC50) | [2] |
| fMLP | FPR1 | Chemotaxis | Neutrophil-like HL-60 cells | Lower than for NADPH-oxidase activation | [2] |
| C5a | C5aR1 | Neutrophil Adhesion | Neutrophils | Maximal at 10 nM | [3] |
| Novel this compound Analogs | |||||
| RE-04-001 | FPR1 | NADPH Oxidase Activation | Neutrophils | ~1 nM (EC50) | [2] |
| RE-04-001 | FPR1 | Chemotaxis | Neutrophils | Higher than for NADPH-oxidase activation | [2] |
| Chromone Analog 10 | FPR1 | Competitive Binding | FPR1-HL60 cells | ~100 nM (Ki) | [4] |
| Isoflavone Analogs | FPR1 | Calcium Flux / Chemotaxis | Neutrophils | 0.02 - 20 µM (IC50) | [1] |
| for-Met-Leu-Cys(OMe)-Cys(OMe)-Leu-Met-for | Formyl-peptide receptors | Chemotaxis | Neutrophils | Strong activity | [5] |
Key Experimental Methodologies
The data presented in this guide are derived from standard immunological and pharmacological assays. Below are detailed protocols for the key experiments cited.
Protocol 1: Boyden Chamber Chemotaxis Assay
The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells towards a chemoattractant.[6]
Materials:
-
Boyden chamber apparatus
-
Polycarbonate membrane with appropriate pore size (e.g., 3-8 µm for neutrophils)
-
Chemoattractant solution
-
Cell suspension (e.g., isolated human neutrophils)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
The lower chamber is filled with the chemoattractant solution at various concentrations.
-
The polycarbonate membrane is placed over the lower chamber.
-
The upper chamber is placed over the membrane.
-
A suspension of cells is added to the upper chamber.
-
The chamber is incubated for a sufficient time to allow cell migration (e.g., 60-90 minutes for neutrophils).
-
After incubation, the membrane is removed, fixed, and stained.
-
The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
-
The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the control (medium alone).
Protocol 2: Calcium Mobilization Assay
Calcium mobilization is a key second messenger signaling event following the activation of G protein-coupled receptors like FPR1.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Cell suspension (e.g., neutrophils or FPR1-transfected cell line)
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
-
Chemoattractant solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye by incubating them with the dye for 30-60 minutes at 37°C.
-
After loading, the cells are washed to remove excess dye and resuspended in the assay buffer.
-
The cell suspension is placed in a microplate.
-
The baseline fluorescence is measured.
-
The chemoattractant is added to the wells, and the change in fluorescence is monitored over time.
-
The increase in intracellular calcium is quantified by the change in fluorescence intensity.
-
Dose-response curves are generated to determine the EC50 value of the chemoattractant.
Protocol 3: Competitive Receptor Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to compete with a labeled ligand for binding.
Materials:
-
FPR1-expressing cells (e.g., FPR1-transfected HL-60 or RBL cells)
-
Fluorescently labeled ligand (e.g., WKYMVm-FITC)
-
Unlabeled competitor compounds (this compound analogs)
-
Flow cytometer
-
Assay buffer
Procedure:
-
FPR1-expressing cells are pre-incubated with various concentrations of the unlabeled competitor compound for 30 minutes at 4°C.[4]
-
The fluorescently labeled ligand (e.g., 0.5 nM WKYMVm-FITC) is then added to the cell suspension.[4]
-
The mixture is incubated for an additional 30 minutes at 4°C to allow binding to reach equilibrium.[4]
-
The fluorescence of the cells is immediately analyzed by flow cytometry without washing.[4]
-
The displacement of the fluorescent ligand by the competitor compound results in a decrease in cell-associated fluorescence.
-
The concentration of the competitor that inhibits 50% of the fluorescent ligand binding (IC50) is determined.
-
The binding affinity (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Visualizations
To better understand the mechanisms of action and experimental setups, the following diagrams are provided.
FPR1 Signaling Pathway
Boyden Chamber Assay Workflow
Structure-Activity Relationship Logic
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of a novel chemotactic esapeptide, an analogue of the prototypical N-formylmethionyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational investigations on analogs of inflammation response inducing chemotactic tripeptide fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [minerva-access.unimelb.edu.au]
Safety Operating Guide
Navigating the Safe Disposal of N-Formylmethionine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of N-Formylmethionine, safeguarding both laboratory personnel and the environment.
This compound is a derivative of the amino acid methionine crucial for the initiation of protein synthesis in bacteria. While not classified as a highly hazardous substance, proper handling and disposal are essential to maintain a safe laboratory environment and comply with regulatory standards.
Hazard and Safety Profile
Before handling this compound, it is imperative to be aware of its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is a critical aspect of laboratory safety. Adherence to these protocols will ensure compliance and minimize environmental impact. No specific chemical neutralization or degradation protocol is recommended for this compound waste; instead, it should be managed as a chemical waste stream.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Place contaminated personal protective equipment (e.g., gloves, disposable lab coats) and other solid materials (e.g., weigh boats, pipette tips) that have come into contact with this compound into a designated solid chemical waste container. This container should be clearly labeled as "this compound Solid Waste."
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof liquid chemical waste container.
-
Label the container clearly with "this compound Aqueous Waste" and an approximate concentration.
-
Crucially, do not dispose of this compound solutions down the drain.
-
2. Decontamination of Labware:
-
Disposable Labware: Any disposable items, such as plastic tubes or pipette tips that have been in contact with this compound, should be disposed of as solid chemical waste.
-
Non-disposable Labware: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. Following this initial decontamination, the labware can be washed according to standard laboratory procedures.
3. Container Management and Storage:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Properly label all containers with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by the institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
Arrange for the pickup and final disposal of the collected this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Always follow your institution's specific procedures for waste manifest documentation and pickup scheduling.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
Personal protective equipment for handling N-Formylmethionine
Comprehensive Safety Protocol: Handling N-Formylmethionine
This guide provides essential safety and logistical information for the handling and disposal of this compound, a derivative of the amino acid methionine used in protein synthesis initiation in bacteria and organelles.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance that requires careful handling. It is a solid, typically in powder form, which necessitates precautions to avoid dust inhalation.[3][4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A thorough risk assessment should always be conducted before beginning work.[5] The following PPE is mandatory when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.
1. Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or glasses that provide a complete seal around the eyes.[3][6] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).[3][7] Inspect gloves for any tears or punctures before use. Contaminated gloves should be removed and washed before re-use.[8]
-
Respiratory Protection: To prevent the inhalation of fine dust particles, a NIOSH-approved N95 respirator or equivalent is required, especially when handling the powder outside of a certified chemical fume hood.[3][6]
-
Protective Clothing: A standard lab coat, long pants, and closed-toe shoes are required to protect the skin.[5][8]
2. Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound powder.
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Before starting, ensure the work surface is clean and uncluttered.
-
Assemble all necessary materials: this compound, spatulas, weigh boats, containers, and waste receptacles.
-
Verify that an eye wash station and safety shower are accessible and operational.
-
-
Weighing and Aliquoting:
-
Don all required PPE as specified above.
-
Perform all manipulations of the powder within the chemical fume hood to contain any dust.
-
Open the container slowly to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring directly from the container to minimize dust generation.
-
Once the desired amount is measured, securely close the primary container.
-
Proceed with your experimental protocol, keeping the material contained as much as possible.
-
-
Post-Handling Decontamination:
-
Carefully clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency and Disposal Plans
1. Spill and Emergency Procedures
-
Spill:
-
Evacuate the immediate area if a significant amount of dust is generated.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to prevent further dispersal.
-
Dampen the absorbent material with water, then carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials into a sealed bag for chemical waste disposal.
-
Clean the spill area again with soap and water.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
2. Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.
-
Collect all waste in a clearly labeled, sealed, and leak-proof container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter sewers or waterways.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Formyl- L -methionine = 90 TLC 4289-98-9 [sigmaaldrich.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. fishersci.at [fishersci.at]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
